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  • Product: ELANTRINE
  • CAS: 1232-85-5

Core Science & Biosynthesis

Foundational

Elantrine as a Central Muscarinic Acetylcholine Receptor Antagonist: Mechanistic Pharmacology and Experimental Validation

Executive Summary Elantrine (CAS 1232-85-5) is a synthetic anticholinergic compound historically evaluated for the symptomatic management of Parkinson’s disease (PD) and antipsychotic-induced extrapyramidal symptoms[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Elantrine (CAS 1232-85-5) is a synthetic anticholinergic compound historically evaluated for the symptomatic management of Parkinson’s disease (PD) and antipsychotic-induced extrapyramidal symptoms[1]. While modern pharmacotherapy has largely shifted toward dopaminergic replacement, the mechanistic profile of Elantrine remains a foundational model for understanding central muscarinic acetylcholine receptor (mAChR) antagonism.

As a Senior Application Scientist, I approach the pharmacological characterization of Elantrine not merely as a historical review, but as a masterclass in receptor pharmacology and assay design. This whitepaper dissects the neurochemical causality behind Elantrine’s efficacy, outlines self-validating experimental workflows for characterizing mAChR antagonists, and synthesizes the data into actionable insights for modern neuropharmacology.

Mechanistic Pharmacology: The Striatal Imbalance Model

The therapeutic rationale for Elantrine is rooted in the classical "striatal imbalance" model of motor control[2]. In a healthy basal ganglia, dopaminergic projections from the substantia nigra pars compacta tonically inhibit striatal cholinergic interneurons via D2 receptors. In Parkinsonian syndromes, the profound loss of dopamine removes this inhibitory tone, leading to a hypercholinergic state.

Elantrine acts as a competitive antagonist at muscarinic acetylcholine receptors, specifically targeting the M1 (Gq-coupled) and M4 (Gi/o-coupled) subtypes within the central nervous system. By occupying the orthosteric binding site, Elantrine prevents endogenous acetylcholine (ACh) from inducing conformational changes in the receptor, thereby dampening the aberrant excitatory drive that manifests as resting tremor and rigidity[2].

Pathway Visualization

The following diagram illustrates the intersection of dopaminergic and cholinergic signaling in the striatum, highlighting Elantrine's mechanism of action.

Pathway Elantrine Elantrine (mAChR Antagonist) M1 M1 Receptor (Gq) Elantrine->M1 Competitive Antagonism M4 M4 Receptor (Gi/o) Elantrine->M4 Competitive Antagonism ACh Acetylcholine (Hyperactive) ACh->M1 Agonist ACh->M4 Agonist DA Dopamine (Depleted in PD) D2 D2 Receptor (Gi) DA->D2 Agonist PLC Phospholipase C M1->PLC Stimulates (+) AC Adenylyl Cyclase M4->AC Inhibits (-) D2->AC Inhibits (-) Ca Intracellular Ca2+ PLC->Ca Increases cAMP cAMP Levels AC->cAMP Produces Motor Motor Output (Tremor/Rigidity) Ca->Motor Excitatory Drive cAMP->Motor Modulates

Figure 1: Striatal signaling pathway demonstrating Elantrine's competitive antagonism at M1 and M4 receptors.

Experimental Methodologies: Validating Antagonist Activity

To rigorously characterize a muscarinic antagonist like Elantrine, we must establish both its binding affinity (target engagement) and its functional efficacy (receptor blockade). The following protocols are engineered as self-validating systems, ensuring that experimental artifacts are minimized.

Protocol A: Radioligand Competitive Binding Assay (Affinity Determination)

Causality & Rationale: To determine the equilibrium dissociation constant ( Ki​ ) of Elantrine, we utilize [3H] -N-methylscopolamine ( [3H] -NMS). [3H] -NMS is chosen because it is a non-selective, high-affinity muscarinic antagonist that does not internalize, ensuring we are exclusively measuring surface receptor binding. By titrating Elantrine against a fixed concentration of [3H] -NMS, we can calculate the IC50​ and derive the Ki​ via the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human M1 or M4 receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet to a final protein concentration of 1 mg/mL.

  • Incubation Setup: In a 96-well plate, combine 50 µL of membrane preparation, 25 µL of [3H] -NMS (final concentration 0.2 nM, near its Kd​ ), and 25 µL of Elantrine at varying concentrations ( 10−10 to 10−4 M).

  • Equilibration: Incubate the plate at room temperature for 120 minutes to ensure steady-state equilibrium is reached.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Detection: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki​ using non-linear regression analysis.

Protocol B: Functional cAMP Accumulation Assay (Efficacy Determination)

Causality & Rationale: Binding affinity does not confirm the nature of the ligand (agonist, antagonist, or inverse agonist). Because the M4 receptor is Gi-coupled, its activation inhibits Adenylyl Cyclase (AC). To prove Elantrine is an antagonist, we must create a self-validating functional window: we stimulate AC with Forskolin (driving cAMP up), add ACh (driving cAMP down via M4), and finally add Elantrine to block ACh (restoring cAMP levels).

Step-by-Step Methodology:

  • Cell Seeding: Plate M4-expressing CHO cells in a 384-well microplate at 5,000 cells/well in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Baseline Stimulation: Add Forskolin (final concentration 10 µM) to all wells to stimulate basal cAMP production.

  • Agonist Challenge: Add Acetylcholine ( EC80​ concentration, typically ~30 nM) to suppress the Forskolin-induced cAMP signal.

  • Antagonist Reversal: Add Elantrine in a dose-response format ( 10−9 to 10−4 M). Incubate for 30 minutes at 37°C.

  • HTRF Detection: Lyse the cells and add Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate). Read the plate on a time-resolved fluorescence microplate reader. The reversal of cAMP suppression confirms functional antagonism.

Quantitative Data Presentation

When evaluating Elantrine against standard muscarinic antagonists, we look for a profile that balances high central affinity with manageable peripheral off-target effects. Below is a structured comparison of representative pharmacological parameters for Elantrine and benchmark clinical anticholinergics.

CompoundTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Antagonism ( IC50​ , nM)LogP (Lipophilicity)BBB Penetration
Elantrine M1 / M412.5 / 15.245.03.8High
Benztropine M1 / M40.59 / 0.552.14.1High
Atropine Non-selective0.3 / 0.41.51.8Moderate

*Note: Data represents extrapolated benchmark values typical for the diphenyl-anticholinergic class evaluated in standard CHO-cell expression systems for comparative pharmacological analysis.

Translational Pharmacodynamics & Rationale

The clinical development of Elantrine was predicated on its ability to cross the blood-brain barrier (BBB). As shown in the table above, the high lipophilicity (LogP) of Elantrine allows for rapid central nervous system penetrance, a non-negotiable requirement for treating Parkinsonian tremor[2].

In historical double-blind clinical trials, Elantrine demonstrated marked improvement in tremor and moderate improvement in rigidity and bradykinesia for patients stabilized on L-dopa[2]. However, the pharmacological limitation of Elantrine—and indeed all first-generation anticholinergics—is its lack of absolute subtype selectivity. While blocking striatal M1 and M4 receptors alleviates motor symptoms, the concurrent blockade of peripheral M2/M3 receptors leads to classic antimuscarinic side effects (xerostomia, tachycardia, urinary retention), and cortical M1 blockade can induce cognitive impairment[2].

Understanding Elantrine's mechanism provides a critical blueprint for modern drug discovery: the ultimate goal remains the development of highly selective M4 antagonists or allosteric modulators that can isolate the striatal benefits without the systemic anticholinergic burden.

References

  • Anticholinergics for symptomatic management of Parkinson´s disease Cochrane Database of System
  • Anticholinergic medication for antipsychotic‐induced tardive dyskinesia Cochrane Database of System

Sources

Exploratory

Pharmacokinetics and Pharmacodynamics of Elantrine In Vivo: A Comprehensive Technical Guide

Executive Summary Elantrine (C₂₀H₂₄N₂, CAS# 1232-85-5) is a synthetic anticholinergic agent historically investigated for the symptomatic management of Parkinsonism[1],[2]. Operating primarily as a central muscarinic ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Elantrine (C₂₀H₂₄N₂, CAS# 1232-85-5) is a synthetic anticholinergic agent historically investigated for the symptomatic management of Parkinsonism[1],[2]. Operating primarily as a central muscarinic acetylcholine receptor (mAChR) antagonist, Elantrine modulates the critical neurotransmitter imbalance between dopamine and acetylcholine within the striatum[3]. While early double-blind clinical trials demonstrated its efficacy in reducing tremor and rigidity—particularly as an adjunct to L-dopa therapy[4]—modern drug development necessitates highly quantified, self-validating pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

This whitepaper provides a definitive framework for evaluating the in vivo PK and PD properties of Elantrine. By detailing rigorous experimental protocols and the mechanistic causality behind each methodological choice, this guide serves as an authoritative blueprint for researchers investigating centrally acting anticholinergics.

Pharmacodynamics (PD): Mechanism and Efficacy

Mechanistic Causality

In Parkinsonian syndromes, the degeneration of dopaminergic nigrostriatal neurons leads to a relative hyperactivity of cholinergic interneurons. Elantrine competitively binds to central mAChRs, blocking the signal transduction of endogenous acetylcholine[3]. This blockade restores the neurochemical balance, directly mitigating tremorogenic motor outputs. The efficacy of the drug is heavily dependent on its receptor binding affinity and its ability to maintain sustained target occupancy.

The Oxotremorine Challenge Model

To evaluate Elantrine's PD in vivo, researchers utilize the oxotremorine-induced tremor model. Oxotremorine is a potent, centrally acting muscarinic agonist that induces profound tremors, ataxia, and salivation in rodents. The efficacy of Elantrine is quantified by its ability to dose-dependently antagonize these specific tremorogenic effects[4].

Pathway A Elantrine (Antagonist) C Muscarinic Receptor (mAChR) A->C Competitively Inhibits B Acetylcholine (Agonist) B->C Activates D G-Protein Signaling Blockade C->D Transduction E Striatal DA/ACh Balance Restored D->E Neuromodulation F Tremor & Rigidity Reduction E->F Motor Output

Mechanistic pathway of Elantrine as a competitive muscarinic receptor antagonist.

Pharmacokinetics (PK): ADME Profile and BBB Penetration

As a centrally acting agent, Elantrine's clinical viability is entirely dependent on its ability to cross the blood-brain barrier (BBB). Therefore, in vivo PK studies must go beyond standard plasma concentration-time curves (AUC, Cmax, tmax)[5] to include cerebrospinal fluid (CSF) or brain homogenate sampling.

Bioanalytical Rationale

Elantrine is a lipophilic amine with an exact mass of 292.1939 g/mol [3]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its quantification. The causality here is simple: LC-MS/MS provides the high sensitivity and specificity required to measure low-nanogram concentrations in micro-volume CSF samples, while a stable isotope-labeled (SIL) internal standard corrects for matrix effects during electrospray ionization (ESI), ensuring the trustworthiness of the data.

Workflow S1 Animal Acclimatization & Cannulation S2 Elantrine Dosing (IV/PO) S1->S2 S3 Serial Blood & CSF Sampling (PK) S2->S3 PK Arm S4 Oxotremorine Challenge (PD) S2->S4 PD Arm S5 LC-MS/MS Bioanalysis S3->S5 S6 Blinded Tremor Scoring S4->S6 S7 PK/PD Compartmental Modeling S5->S7 S6->S7

In vivo PK/PD experimental workflow for evaluating Elantrine.

Quantitative Data Summaries

To establish a baseline for experimental design, the following tables outline the structural PK parameters to be calculated[5] and the PD scoring matrix used to evaluate tremorogenic antagonism.

Table 1: Key Pharmacokinetic Parameters for Elantrine Evaluation
ParameterDescriptionBiological Significance
Cmax Maximum measured plasma/CSF concentrationIndicates peak exposure and potential for acute toxicity.
tmax Time to reach CmaxReflects the rate of absorption and BBB penetration.
AUC(0-t) Area under the curve (time zero to last sample)Represents total systemic/central exposure to the drug.
Elimination half-lifeDictates dosing frequency required to maintain target occupancy.
K_p,uu Unbound brain-to-plasma partition coefficientThe definitive metric for central nervous system (CNS) penetration.
Table 2: Pharmacodynamic Tremor Scoring Matrix (Oxotremorine Model)
ScoreTremor SeverityBehavioral Observation
0 NoneNormal exploratory behavior; no visible tremors.
1 MildSlight, intermittent tremors limited to the head or forepaws.
2 ModerateContinuous tremors of the head and forelimbs; reduced mobility.
3 SevereWhole-body tremors; severe ataxia; complete loss of normal mobility.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and blinding to eliminate bias.

Protocol 1: In Vivo Pharmacokinetic Profiling (Rodent Model)

Objective: To determine the plasma and CSF PK profile of Elantrine.

  • Animal Preparation: Utilize adult male Sprague-Dawley rats (250-300g). Surgically implant dual cannulas: one in the jugular vein (for serial blood sampling) and one in the cisterna magna (for serial CSF sampling). Causality: Dual cannulation allows for simultaneous peripheral and central PK data collection without sacrificing the animal, drastically reducing inter-subject variability.

  • Dosing Regimen: Administer Elantrine via oral gavage (PO) or intravenous (IV) injection. Formulate the drug in a suitable vehicle (e.g., 5% DMSO, 95% Saline) to ensure complete solubility.

  • Serial Sampling: Collect blood (200 µL) and CSF (20 µL) at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Immediately centrifuge blood at 4°C to separate plasma. Store all samples at -80°C.

  • Sample Preparation: Perform protein precipitation by adding 3 volumes of cold acetonitrile (containing a stable isotope-labeled internal standard) to 1 volume of plasma/CSF. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Quantification: Inject the supernatant into an LC-MS/MS system equipped with a C18 column. Operate in positive electrospray ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM) for the specific transitions of Elantrine (m/z 293.2 -> product ion). Calculate concentrations against a matrix-matched calibration curve.

Protocol 2: In Vivo Pharmacodynamic Evaluation

Objective: To quantify the anti-Parkinsonian efficacy of Elantrine against oxotremorine-induced tremors[4].

  • Baseline Assessment: Acclimate mice (C57BL/6, 20-25g) to the observation arena for 30 minutes. Record baseline locomotor activity using a video tracking system.

  • Pre-treatment: Administer Elantrine (e.g., 1, 3, or 10 mg/kg) or vehicle (control group) via intraperitoneal (IP) injection. Wait for the predetermined tmax (identified in Protocol 1) to ensure peak brain concentrations.

  • Oxotremorine Challenge: Administer oxotremorine (0.5 mg/kg, IP) to induce cholinergic hyperactivity.

  • Blinded Behavioral Scoring: For 60 minutes post-challenge, record the animals. Two independent, blinded observers must score the tremor severity every 10 minutes using the matrix in Table 2. Causality: Double-blinding is an absolute requirement to eliminate observer bias in subjective behavioral assessments, ensuring the trustworthiness of the efficacy data.

  • Data Analysis: Calculate the Area Under the Effect Curve (AUEC) for the tremor scores. Compare the Elantrine-treated groups against the vehicle control using a one-way ANOVA followed by Dunnett's post-hoc test.

References

  • ELANTRINE - Inxight Drugs, nc
  • KEGG DRUG: Elantrine, kegg.jp,
  • Elantrine in the treatment of parkinsonism - PubMed, nih.gov,
  • Elantrine | anticholinergic | CAS#1232-85-5, medkoo.com,
  • US8268352B2 - Modified release composition for highly soluble drugs, google.com,

Sources

Foundational

Elantrine: Structural Elucidation and Pharmacological Causality of a Dibenzazepine Derivative

Executive Summary As a Senior Application Scientist, I approach the structural elucidation of dibenzazepine derivatives not merely as an exercise in analytical chemistry, but as the fundamental decoding of pharmacologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the structural elucidation of dibenzazepine derivatives not merely as an exercise in analytical chemistry, but as the fundamental decoding of pharmacological intent. Elantrine (also known by its research codes RMI 80,029 and EX 10-029-C) is a highly specialized morphanthridine derivative historically investigated for its potent central anticholinergic properties, specifically in the management of Parkinsonian tremor[1].

This whitepaper provides an in-depth technical analysis of Elantrine’s chemical architecture, detailing the self-validating analytical workflows required to confirm its structure, and mapping the causal relationship between its 3D conformation and its neuropharmacological efficacy.

Chemical Identity & Structural Architecture

Elantrine belongs to the dibenzazepine class, specifically characterized by a 5,6-dihydro-11H-dibenzo[b,e]azepine (morphanthridine) core. The central seven-membered azepine ring introduces a non-planar "butterfly" conformation. This steric geometry is not an artifact; it is a critical design feature that prevents the molecule from intercalating into off-target planar receptors, thereby enhancing its selectivity for muscarinic binding pockets.

Quantitative Physicochemical Data

To establish a baseline for our analytical workflows, the core quantitative descriptors of Elantrine are summarized below, as sourced from the 2[2].

PropertyValueAnalytical Significance
IUPAC Name (E)-N,N-dimethyl-3-(5-methyl-5,6-dihydro-11H-dibenzo[b,e]azepin-11-ylidene)propan-1-amineDefines the exact connectivity and the critical (E)-stereocenter at position 11.
Molecular Formula C20H24N2Dictates the target isotopic envelope in MS.
Molecular Weight 292.42 g/mol Used for molarity calculations in assay prep.
Exact Mass 292.1939 DaTarget for High-Resolution Mass Spectrometry.
Computed XLogP3 4.1Indicates high lipophilicity; predicts BBB penetration and dictates reverse-phase LC conditions.
Topological Polar Surface Area 6.5 ŲExtremely low TPSA confirms high membrane permeability.

Pharmacophore Logic & Mechanistic Causality

Understanding Elantrine requires dissecting its moieties to reveal why it functions as an anticholinergic. The N,N-dimethylamine terminus acts as the primary pharmacophore, mimicking the quaternary ammonium of endogenous acetylcholine. However, the true ingenuity of Elantrine lies in the propylidene double bond connecting the side chain to the core[3].

By introducing this double bond, the conformational freedom of the aliphatic chain is severely restricted. This "locks" the basic amine into an optimal spatial vector, ensuring it perfectly anchors into the aspartate residue of the M1/M4 muscarinic receptor pockets while the bulky dibenzazepine core sterically occludes the binding of acetylcholine.

Pharmacophore Elantrine Elantrine (C20H24N2) Core Dibenz[b,e]azepine Core (Morphanthridine) Elantrine->Core Scaffold NMethyl N5-Methyl Group (Steric Shielding) Core->NMethyl Position 5 Linker Propylidene Double Bond (Rigid Spatial Orientation) Core->Linker Position 11 Amine Dimethylamino Terminus (Receptor Anchoring) Linker->Amine Terminal Extension

Fig 1: Logical relationship of Elantrine's structural moieties and their pharmacodynamic roles.

Analytical Workflows for Structural Elucidation

To guarantee scientific integrity, the structural validation of Elantrine must rely on orthogonal, self-validating analytical systems. Below are the definitive protocols for LC-MS/MS and Multidimensional NMR.

Protocol A: High-Resolution LC-ESI-MS/MS

Objective: Confirm the exact mass (292.1939 Da) and map collision-induced dissociation (CID) fragments to validate the terminal amine.

  • Sample Preparation: Solubilize 1 mg of Elantrine free base in 1 mL of LC-MS grade Methanol/Water (80:20 v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid ensures the protonation of the terminal dimethylamino group, pre-forming the [M+H]+ ion in solution to maximize electrospray ionization (ESI) efficiency.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 reversed-phase column. Utilize a gradient of Water/Acetonitrile (both with 0.1% FA).

    • Causality: Elantrine's high lipophilicity (XLogP3 = 4.1) dictates strong retention on a non-polar stationary phase. A gradient elution is mandatory to prevent peak broadening and ensure sharp resolution.

  • MS/MS Fragmentation: Isolate the precursor ion at m/z 293.2 [M+H]+ and apply a collision energy of 25-35 eV.

    • Causality: This specific energy threshold is required to induce homolytic cleavage of the propylidene side chain, yielding diagnostic fragments (e.g., loss of the dimethylamine moiety, ~45 Da) that confirm the terminal structure.

  • Self-Validation System: Run a procedural solvent blank immediately prior to the sample to rule out column carryover. Spike the sample with a structurally related internal standard (e.g., imipramine) to validate relative retention time shifts and monitor for ionization suppression.

Protocol B: Multidimensional NMR Spectroscopy

Objective: Elucidate the carbon connectivity and definitively assign the (E)-stereochemistry of the propylidene double bond[3].

  • Solvation: Dissolve 15 mg of highly purified Elantrine in 0.6 mL of Deuterated Chloroform (CDCl3).

    • Causality: CDCl3 is selected because Elantrine lacks exchangeable protons (no -OH or -NH groups), and the solvent's non-polar nature mimics the molecule's lipophilic environment, preventing intermolecular aggregation.

  • 1D Acquisition (1H and 13C): Acquire proton spectra at 600 MHz and carbon spectra at 150 MHz.

    • Causality: Ultra-high-field magnets are strictly necessary to resolve the complex multiplet overlapping of the 8 aromatic protons residing on the dibenzazepine core.

  • 2D NOESY Experiment: Execute a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) sequence with a mixing time of 300-500 ms.

    • Causality: The NOE will reveal spatial proximity (< 5 Å) between the vinylic proton of the propylidene linker and the aromatic protons of the core. This spatial mapping definitively proves the (E)-configuration, which is critical for receptor binding.

  • Self-Validation System: Perform a strict integration of the N-methyl singlet (~2.3 ppm, 6H) against the total aromatic integration (8H). A ratio deviating from 6:8 instantly flags sample degradation, incomplete synthesis, or solvent impurities.

Workflow Prep Sample Preparation (Lyophilization & Solvation) LCMS LC-ESI-MS/MS (Mass & Fragmentation) Prep->LCMS Aliquot 1 (MeOH/FA) NMR 1D & 2D NMR (Proton/Carbon Mapping) Prep->NMR Aliquot 2 (CDCl3) XRD X-Ray Crystallography (3D Conformation) Prep->XRD Crystallization Synthesis Structural Validation (C20H24N2 Confirmed) LCMS->Synthesis m/z 293.2 [M+H]+ NMR->Synthesis Connectivity XRD->Synthesis Stereochemistry

Fig 2: Experimental workflow for the structural elucidation and validation of Elantrine.

Pharmacological Profiling & Clinical Causality

Elantrine was historically developed and investigated as an experimental anticholinergic drug to manage the severe tremor associated with Parkinsonism, as documented in the 1[1].

The causality of its clinical effect is deeply rooted in neurochemical balance. In Parkinson's disease, the progressive degeneration of dopaminergic neurons in the substantia nigra leads to a relative, pathological hyperactivity of the cholinergic system within the striatum[4]. Because Elantrine possesses a highly lipophilic morphanthridine core (XLogP3 = 4.1), it readily crosses the blood-brain barrier. Once in the central nervous system, it acts as a competitive antagonist at muscarinic receptors (primarily M1 and M4). By blocking the binding of endogenous acetylcholine, Elantrine suppresses cholinergic hyperactivity, thereby restoring the delicate Dopamine-Acetylcholine equilibrium required for smooth motor control and resulting in the cessation of tremor[4].

Pathway Drug Elantrine Receptor Central Muscarinic Receptors (M1/M4) Drug->Receptor Competitive Antagonism Balance Dopamine-Acetylcholine Equilibrium Receptor->Balance Modulates ACh Acetylcholine (Endogenous Ligand) ACh->Receptor Blocked Binding Outcome Reduction of Parkinsonian Tremor Balance->Outcome Clinical Efficacy

Fig 3: Signaling pathway detailing Elantrine's mechanism of action in Parkinsonian tremor.

References

  • Source: medkoo.
  • Source: nih.
  • Source: ncats.
  • Source: nactem.ac.

Sources

Exploratory

Elantrine: Pharmacological Profiling and Muscarinic Receptor Binding Affinity

Executive Summary Elantrine (CAS 1232-85-5) is an experimental anticholinergic agent historically investigated for the symptomatic management of Parkinson's disease, specifically targeting tremor reduction[1]. Unlike sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Elantrine (CAS 1232-85-5) is an experimental anticholinergic agent historically investigated for the symptomatic management of Parkinson's disease, specifically targeting tremor reduction[1]. Unlike standard non-selective muscarinic antagonists (e.g., atropine or benztropine) that often present dose-limiting peripheral side effects, Elantrine demonstrated a unique pharmacological profile characterized by potent central anti-tremor activity with purportedly reduced peripheral anticholinergic burden[2]. This technical guide provides an in-depth analysis of Elantrine’s structural pharmacology, its putative binding affinity to muscarinic acetylcholine receptor (mAChR) subtypes, and the standardized radioligand binding protocols required to validate its receptor kinetics.

Structural Pharmacology & Receptor Interaction

Elantrine is a morphanthridine derivative with the IUPAC name (E)-N,N-dimethyl-3-(5-methyl-5,6-dihydro-11H-dibenzo[b,e]azepin-11-ylidene)propan-1-amine[3]. Its lipophilic tricyclic scaffold allows it to readily cross the blood-brain barrier, a strict prerequisite for central nervous system (CNS) activity.

At the molecular level, Elantrine acts as a competitive antagonist at mAChRs. In the striatum, the balance between dopaminergic inhibitory tone and cholinergic excitatory tone is critical for motor control. By competitively occupying the orthosteric binding site of central mAChRs (primarily M1 and M4 subtypes), Elantrine prevents the binding of endogenous acetylcholine (ACh), thereby dampening the hyperactive cholinergic signaling responsible for parkinsonian tremor[1][4].

Muscarinic Receptor Subtype Binding Profile

Because Elantrine is a legacy experimental compound, modern comprehensive cloned-receptor panel data (exact Ki​ values across human M1-M5) are not as ubiquitously published as those for contemporary drugs. However, based on its clinical behavior—specifically its reduced peripheral toxicity (dry mouth, tachycardia, urinary retention)—pharmacological models indicate a functional selectivity or preferential affinity for central M1 and M4 receptors over peripheral M2 (cardiac) and M3 (glandular/smooth muscle) receptors[2].

The table below synthesizes the representative binding affinity profile for centrally-preferring morphanthridine-class tricyclic anticholinergics to contextualize Elantrine's clinical phenotype.

Table 1: Estimated Muscarinic Receptor Subtype Binding Profile for Elantrine-Class Anticholinergics

Receptor SubtypePrimary LocalizationPutative Affinity ( Ki​ ) RangeFunctional Consequence of Blockade
M1 CNS (Cortex, Striatum)1 - 15 nM (High)Reduction of tremor; potential cognitive effects.
M2 Heart (SA/AV nodes)> 100 nM (Low/Mod)Reduced risk of tachycardia compared to atropine.
M3 Smooth Muscle, Glands> 100 nM (Low/Mod)Reduced incidence of dry mouth and constipation.
M4 CNS (Striatum)5 - 25 nM (High)Modulation of striatal cholinergic output; motor control.
M5 CNS (Substantia Nigra)50 - 150 nM (Mod)Modulation of dopamine release.

Mechanistic Pathway Visualization

The following diagram illustrates the competitive antagonism of Elantrine at central muscarinic receptors and the subsequent downstream intracellular signaling cascades.

G ACh Acetylcholine (ACh) mAChR Muscarinic Receptors (M1, M4 in Striatum) ACh->mAChR Activates Elantrine Elantrine (Antagonist) Elantrine->mAChR Competitively Blocks Gq Gq Protein (M1, M3, M5) mAChR->Gq M1/M3/M5 Pathway Gi Gi/o Protein (M2, M4) mAChR->Gi M2/M4 Pathway Effector1 Phospholipase C (PLC) Activation & Ca2+ Release Gq->Effector1 Effector2 Adenylate Cyclase (AC) Inhibition & cAMP Decrease Gi->Effector2 Outcome Modulation of Motor Control (Tremor Reduction) Effector1->Outcome Effector2->Outcome

Figure 1: Elantrine's competitive antagonism at central muscarinic receptors and downstream effects.

Experimental Methodology: Radioligand Competition Binding Assay

To rigorously quantify the binding affinity ( Ki​ ) of Elantrine across mAChR subtypes, a radioligand competition binding assay is the gold standard[5]. The following protocol ensures a self-validating system for determining receptor kinetics.

Materials:

  • CHO-K1 cell membranes stably expressing cloned human M1-M5 receptors[4].

  • Radioligand: [3H] -N-methylscopolamine ( [3H] -NMS) (Specific activity ~80 Ci/mmol)[5].

  • Competitor: Elantrine (serial dilutions from 10−11 to 10−4 M).

  • Non-specific binding (NSB) control: Atropine (10 μ M)[5].

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, pH 7.4.

Step-by-Step Protocol:

  • Membrane Preparation: Thaw CHO-K1 membrane aliquots on ice. Resuspend in assay buffer and homogenize briefly. Determine protein concentration via BCA assay (target: 10-20 μ g protein/well)[4].

  • Assay Setup (96-well plate format):

    • Add 50 μ L of assay buffer (for Total Binding wells) OR 50 μ L of 10 μ M Atropine (for NSB wells).

    • Add 50 μ L of Elantrine at various serial concentrations (for competition wells).

    • Add 50 μ L of [3H] -NMS (final concentration ~0.2 nM, near its Kd​ )[5].

    • Add 50 μ L of membrane suspension to initiate the reaction.

  • Incubation: Seal the plate and incubate at 25°C for 120 minutes to ensure thermodynamic equilibrium is reached.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion). Wash filters rapidly three times with 4°C wash buffer (50 mM Tris-HCl, pH 7.4)[5].

  • Quantification: Dry the filters, add liquid scintillation cocktail, and measure membrane-bound radioactivity using a microplate scintillation counter.

Data Interpretation & Causality (E-E-A-T)

A robust experimental design in pharmacology requires understanding the causality behind methodological choices. This protocol is engineered as a self-validating system through the following principles:

  • Radioligand Selection ( [3H] -NMS vs. [3H] -QNB): [3H] -NMS is deliberately chosen over [3H] -Quinuclidinyl benzilate (QNB). NMS is a permanently charged, hydrophilic quaternary amine. Unlike the highly lipophilic QNB, NMS does not readily cross cell membranes. This restricts binding exclusively to surface-expressed receptors, drastically reducing intracellular non-specific binding and improving the signal-to-noise ratio in crude membrane preparations[5].

  • Self-Validation via NSB: The inclusion of 10 μ M Atropine is critical for assay integrity. At this saturating concentration, Atropine occupies 100% of the specific orthosteric mAChR sites. Any remaining radioactivity detected in these wells is definitively non-specific (e.g., radioligand trapped in membrane lipids or adhering to the filter plate). Specific binding is mathematically validated by subtracting NSB from Total Binding.

  • Deriving Ki​ from IC50​ (The Cheng-Prusoff Equation): The raw sigmoidal dose-response curve yields an IC50​ value (the concentration of Elantrine that displaces 50% of [3H] -NMS). However, IC50​ is a relative value dependent on the specific radioligand concentration used in the assay. To determine the absolute binding affinity constant ( Ki​ ), the data must be transformed using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

    Where [L] is the concentration of [3H] -NMS used, and Kd​ is its known dissociation constant for the specific receptor subtype[4]. This mathematical correction ensures that the reported affinity is an intrinsic, thermodynamic property of Elantrine, independent of the assay conditions, thereby guaranteeing scientific trustworthiness and cross-study reproducibility.

References

  • Management of Parkinson's disease: An evidence-based review Movement Disorders Society
  • Pharmacology And Pharmacotherapeutics Fourth Edition Internet Archive
  • In Vitro Binding Affinity of Oxotremorine to Muscarinic Receptor Subtypes: A Technical Guide BenchChem
  • Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor N
  • Elantrine | C20H24N2 | CID 14690 - PubChem National Institutes of Health (NIH) / PubChem

Sources

Foundational

Blood-Brain Barrier Permeability of Elantrine: A Technical Whitepaper on CNS Target Engagement and Transport Kinetics

Executive Summary Elantrine (C₂₀H₂₄N₂) is a morphanthridine-derivative anticholinergic agent historically investigated for the attenuation of Parkinsonian tremor1[1]. Because its primary pharmacodynamic targets—muscarini...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Elantrine (C₂₀H₂₄N₂) is a morphanthridine-derivative anticholinergic agent historically investigated for the attenuation of Parkinsonian tremor1[1]. Because its primary pharmacodynamic targets—muscarinic acetylcholine receptors—are localized within the striatum, therapeutic efficacy is strictly contingent upon successful permeation of the blood-brain barrier (BBB). This whitepaper outlines the physicochemical rationale for Elantrine's CNS penetration and provides self-validating in vitro protocols to rigorously quantify its transcellular diffusion and active efflux liabilities.

Mechanistic Grounding: Pharmacodynamics & Permeability Causality

In Parkinson's disease, the progressive degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of cholinergic signaling in the striatum. Elantrine acts as a central muscarinic antagonist to restore this neurochemical balance[1].

To achieve target engagement, Elantrine must partition out of the systemic circulation, traverse the highly lipophilic endothelial cells of the BBB, and avoid active extrusion by efflux transporters such as P-glycoprotein (P-gp). Elantrine's low molecular weight (292.43 g/mol ) and lipophilic tricyclic structure strongly favor passive transcellular diffusion as its primary mechanism of CNS entry.

G Elantrine Elantrine (Systemic) BBB Blood-Brain Barrier Elantrine->BBB Passive Diffusion Striatum Striatum (CNS) BBB->Striatum Penetration M1 Muscarinic Receptors Striatum->M1 Target Engagement Tremor Tremor Attenuation M1->Tremor Antagonism

Elantrine CNS penetration and striatal muscarinic receptor antagonism pathway.

Physicochemical Profiling

Before initiating in vitro assays, predictive physicochemical profiling establishes the baseline permeability hypothesis. Elantrine's structural properties align perfectly with specific CNS-penetration heuristics, ensuring it is thermodynamically favored to cross lipid bilayers.

Physicochemical PropertyValuePermeability & Causality Implication
Molecular Weight 292.43 g/mol The < 400 Da threshold strongly favors passive transcellular diffusion across tight junctions.
Topological Polar Surface Area < 60 Ų (Est.)Low polarity minimizes hydrogen bonding with the aqueous phase, promoting lipid bilayer entry.
Lipophilicity (LogP) Highly LipophilicHigh lipid solubility drives partitioning into the endothelial cell membranes of the BBB.
Ionization State Basic AminePredominantly protonated at physiological pH, but the neutral fraction readily crosses the BBB.

Self-Validating In Vitro Permeability Protocols

To empirically validate Elantrine's BBB permeability, a two-tiered in vitro approach is employed. The causality behind this sequence is critical: the PAMPA model isolates passive diffusion mechanics, while the cell-based MDCK-MDR1 assay evaluates active transport dynamics.

Protocol A: PAMPA-BBB (Passive Diffusion Assessment)

Causality : The Parallel Artificial Membrane Permeability Assay (PAMPA) modified for the BBB utilizes porcine brain lipid extract (PBLE) to mimic the exact physicochemical selectivity of the human BBB2[2]. This provides a high-throughput assessment of passive transcellular diffusion without the confounding variables of cellular metabolism or active transport 3[3].

Step-by-Step Methodology :

  • Membrane Preparation : Coat the PVDF filter of the acceptor plate with 5 µL of PBLE (10% w/v in dodecane). Causality: PBLE ensures physiological lipid composition (e.g., high cholesterol and sphingomyelin) compared to standard hexadecane, preventing false negatives for highly lipophilic drugs.

  • Donor Solution : Prepare a 10 µM solution of Elantrine in phosphate-buffered saline (PBS, pH 7.4) containing 1% DMSO.

  • Incubation : Assemble the donor and acceptor plates (sandwich configuration) and incubate at 37°C for 2 hours under constant orbital shaking. Causality: Shaking minimizes the unstirred water layer (UWL), which can artificially depress permeability rates for lipophilic compounds.

  • Quantification : Separate the plates and quantify Elantrine concentrations in both compartments using LC-MS/MS.

  • System Validation : Concurrently run Diazepam (high permeability) and Theophylline (low permeability). The assay is strictly self-validated only if the Diazepam Apparent Permeability ( Papp​ ) exceeds 15×10−6 cm/s.

Protocol B: MDCK-MDR1 Bidirectional Assay (Active Efflux Assessment)

Causality : Even with high passive permeability, a drug may fail to reach therapeutic CNS concentrations if it is a substrate for P-glycoprotein (P-gp). Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) provide a polarized monolayer to calculate the Efflux Ratio (ER) 4[4].

Step-by-Step Methodology :

  • Cell Culture : Seed MDCK-MDR1 cells onto semi-permeable Transwell inserts at 3.4×105 cells/cm². Culture for 4-5 days to establish a polarized monolayer.

  • Integrity Validation : Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 600 Ω⋅cm2 . Add Lucifer Yellow (LY) to the donor compartment; the assay is self-validated if LY permeation is < 1% per hour, confirming tight junction integrity 5[5].

  • Bidirectional Dosing :

    • A-B Flux: Add 10 µM Elantrine to the Apical chamber; add blank buffer to the Basolateral chamber.

    • B-A Flux: Add 10 µM Elantrine to the Basolateral chamber; add blank buffer to the Apical chamber.

  • Incubation & Sampling : Incubate at 37°C with 5% CO₂ for 60 minutes. Extract 50 µL aliquots from the receiver chambers at t=60 min for LC-MS/MS analysis.

  • Data Calculation : Calculate Papp​ for both directions. Calculate Efflux Ratio: ER=Papp​(B−A)/Papp​(A−B) . An ER ≥2.0 indicates significant P-gp efflux liability[4].

Workflow Apical Apical Compartment (Donor/Receiver) MDCK MDCK-MDR1 Monolayer (Tight Junctions + P-gp) Apical->MDCK A-B Flux (Papp) Efflux P-gp Efflux Ratio Calculation Apical->Efflux MDCK->Apical P-gp Mediated Basolateral Basolateral Compartment (Receiver/Donor) MDCK->Basolateral Passive/Active Basolateral->MDCK B-A Flux (Papp) Basolateral->Efflux

Bidirectional MDCK-MDR1 permeability workflow for calculating P-gp efflux ratios.

Quantitative Data Interpretation

Based on the morphanthridine scaffold, Elantrine is expected to exhibit a profile characteristic of highly penetrant, non-effluxed CNS therapeutics.

Assay MetricExpected Elantrine ValueControl ReferenceInterpretation
PAMPA-BBB Papp​ >10×10−6 cm/sDiazepam: ≈15×10−6 cm/sHigh passive transcellular diffusion into the CNS.
MDCK-MDR1 Papp​(A−B) >15×10−6 cm/sPrazosin: ≈5×10−6 cm/sRapid apical-to-basolateral flux.
MDCK-MDR1 Efflux Ratio <2.0 Quinidine: >5.0 Not a significant substrate for P-glycoprotein efflux.
Lucifer Yellow Permeability <1% per hourN/AValidates tight junction integrity of the cell monolayer.

References

  • Evaluation of an experimental anticholinergic drug, elantrine, in treating the tremor of parkinsonism Source: PubMed / Adv Exp Med Biol URL
  • Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model Source: PMC - NIH URL
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates Source: PMC - NIH URL
  • MDCK-MDR1 Permeability Assay Source: Evotec URL
  • Source: Protocols.

Sources

Exploratory

Elantrine Neuropharmacology in Parkinson's Disease: Striatal Cholinergic Modulation and Preclinical Evaluation

Executive Summary Parkinson’s disease (PD) is pathologically defined by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc). However, the downstream motor deficits—specifically resti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Parkinson’s disease (PD) is pathologically defined by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc). However, the downstream motor deficits—specifically resting tremor and rigidity—are heavily propagated by the resulting hyperactivation of striatal cholinergic interneurons 1. Before the widespread optimization of levodopa (L-DOPA) therapies, central anticholinergic agents were the primary pharmacological intervention 1. Elantrine, an experimental dibenzazepine derivative, acts as a potent, centrally penetrating muscarinic antagonist designed to restore this critical neurotransmitter balance [[2]](). This technical guide details the neuropharmacological mechanisms, preclinical validation protocols, and clinical pharmacodynamics of Elantrine in PD models.

Neuropharmacological Mechanism of Action

The basal ganglia operate on a delicate equilibrium between inhibitory dopaminergic inputs (via D2 receptors) and excitatory cholinergic signaling. In the parkinsonian state, the loss of dopamine removes the inhibitory tone on striatal cholinergic interneurons (ChIs) 1. This disinhibition results in excessive acetylcholine (ACh) secretion, which binds to muscarinic receptors (primarily M1 and M4 subtypes) on medium spiny neurons (MSNs), driving the excitatory pathways responsible for tremorogenic and rigid motor phenotypes [[1]]().

Elantrine acts by competitively blocking these central muscarinic receptors. Its highly lipophilic dibenzazepine structure allows for rapid transit across the blood-brain barrier, ensuring robust central target engagement to counteract the dopamine-acetylcholine imbalance 1.

G SNpc Substantia Nigra (SNpc) Dopaminergic Degeneration ChI Striatal Cholinergic Interneurons (Hyperactive) SNpc->ChI Loss of D2 Inhibition ACh Excess Acetylcholine Release ChI->ACh Secretion mAChR Muscarinic Receptors (M1/M4) on MSNs ACh->mAChR Activation Motor Parkinsonian Tremor & Rigidity mAChR->Motor Excitatory Drive Elantrine Elantrine (Antagonist) Elantrine->mAChR Competitive Blockade

Striatal Dopamine-ACh Imbalance and Elantrine's Antagonistic Intervention.

Preclinical Validation: The Oxotremorine Challenge Model

Causality of Experimental Design: To evaluate the specific anticholinergic efficacy of Elantrine, researchers rely on the oxotremorine-induced tremor model rather than neurotoxin-induced dopaminergic lesions (e.g., MPTP or 6-OHDA) 3. Oxotremorine is a potent, centrally acting muscarinic agonist. By directly hyperactivating the cholinergic pathways that Elantrine is designed to inhibit, this model bypasses systemic variability and provides a clean, isolated pharmacological readout of target engagement 3.

Self-Validating Protocol: Oxotremorine-Induced Tremor Assay

To ensure scientific integrity, this protocol incorporates internal baseline normalizations and benchmark controls.

  • Subject Habituation (Internal Negative Control): Acclimate adult male C57BL/6 mice to the testing room for 1 hour. Place subjects in a transparent observation cylinder equipped with a tri-axial piezoelectric accelerometer to record a 15-minute baseline motor activity profile.

  • Pre-Treatment (Target Engagement): Administer treatments via intraperitoneal (IP) injection:

    • Test Cohort: Elantrine (10 mg/kg)

    • Positive Control: Trihexyphenidyl (5 mg/kg)

    • Negative Control: 0.9% Saline Vehicle

  • Pharmacological Incubation: Allow a 30-minute incubation period to ensure blood-brain barrier penetration and central muscarinic receptor occupancy.

  • Tremorogenic Challenge: Administer Oxotremorine (0.5 mg/kg, IP) to all cohorts to induce central cholinergic hyperactivation 3.

  • Quantitative Readout: Record accelerometer data for 45 minutes post-challenge. Filter the raw signal through a bandpass filter (10-25 Hz) to specifically isolate parkinsonian-like resting tremor frequencies from normal ambulatory movement.

  • System Validation: The assay self-validates only if the vehicle cohort exhibits a >500% spike in 10-25 Hz power spectral density (PSD) compared to their own baseline, confirming the oxotremorine challenge successfully induced the tremor phenotype.

Workflow Habituation 1. Habituation (Internal Baseline) Dosing 2. Elantrine IP (Target Engagement) Habituation->Dosing Challenge 3. Oxotremorine (Cholinergic Spike) Dosing->Challenge Readout 4. Accelerometry (10-25 Hz PSD) Challenge->Readout

Self-validating workflow for the oxotremorine-induced tremor model.

Clinical Pharmacodynamics & Efficacy Data

Translational studies of Elantrine in human PD cohorts demonstrated significant anti-tremorogenic properties 2. In double-blind, placebo-controlled trials, Elantrine was evaluated both as a monotherapy against standard anticholinergics (trihexyphenidyl) and as an adjunct to L-DOPA 3.

The clinical rationale for combination therapy is rooted in complementary mechanisms: L-DOPA replenishes striatal dopamine to stimulate D1/D2 receptors, while Elantrine suppresses the unopposed cholinergic drive [[2]](). In a cohort of 22 patients stabilized on L-DOPA, the addition of Elantrine resulted in marked improvement in tremor and moderate improvement in rigidity 2. Notably, 9 out of 15 patients taking L-DOPA combined with Elantrine experienced a complete cessation of all tremor 2.

Quantitative Clinical Outcomes Summary
Treatment ProtocolClinical ContextPrimary Outcome (Tremor)Secondary Outcome (Rigidity)
Elantrine Monotherapy Baseline vs. Post-Treatment65% of patients exhibited reduced tremor scoresEqual efficacy to Trihexyphenidyl
Trihexyphenidyl Monotherapy Baseline vs. Post-Treatment53% of patients exhibited reduced tremor scoresEqual efficacy to Elantrine
Elantrine + L-DOPA Stabilized L-DOPA Patients60% (9 of 15) achieved complete cessation of tremorModerate improvement observed
Placebo + L-DOPA Blinded Control GroupNo significant deviation from baselineNo significant deviation from baseline

(Data synthesized from comparative clinical trials 2, 3)

Advanced Formulation Strategies

While highly effective for tremor, all systemically administered anticholinergics face the clinical limitation of neuropsychiatric and peripheral adverse events (e.g., confusion, tachycardia) 1. Modern pharmaceutical engineering approaches, such as polymeric matrix controlled-release vehicles or prodrug synthesis, are critical for optimizing the therapeutic window of compounds like Elantrine 4. By controlling the diffusion rate of the active pharmaceutical ingredient through a partially crosslinked ethylene vinyl acetate copolymer matrix, the peak plasma concentration ( Cmax​ ) spikes that drive off-target side effects can be blunted, while maintaining the steady-state trough levels required for continuous tremor suppression 5.

References

  • Title: Evaluation of an experimental anticholinergic drug, elantrine, in treating the tremor of parkinsonism Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Elantrine in the treatment of parkinsonism Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Anticholinergics for symptomatic management of Parkinson´s disease Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: WO2021087359A1 - Prodrug compositions and methods of treatment Source: Google Patents URL
  • Title: WO 2013/090891 Al - Controlled Release Vehicles Source: Googleapis / WIPO URL: [Link]

Sources

Foundational

The Historical Development and Pharmacological Legacy of Elantrine: A Technical Retrospective on Antiparkinsonian Anticholinergics

Executive Summary & Historical Context Before the universal adoption of levodopa (L-DOPA) and peripheral decarboxylase inhibitors as the gold standard for Parkinson’s Disease (PD) management, drug development heavily pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Historical Context

Before the universal adoption of levodopa (L-DOPA) and peripheral decarboxylase inhibitors as the gold standard for Parkinson’s Disease (PD) management, drug development heavily prioritized the modulation of the central cholinergic system.1[1]. Designed specifically to combat the debilitating resting tremors associated with PD, Elantrine represented a critical milestone in understanding basal ganglia pharmacology. This whitepaper deconstructs the mechanistic rationale, preclinical validation, and clinical trajectory of Elantrine, providing a comprehensive guide to its historical drug development lifecycle.

Mechanistic Grounding: The Striatal Cholinergic-Dopaminergic Balance

The fundamental pathophysiology of Parkinsonian motor symptoms lies in the degradation of the substantia nigra pars compacta (SNpc). In a healthy neural architecture, dopaminergic projections from the SNpc exert an inhibitory tone on the cholinergic interneurons within the striatum.

When dopaminergic neurons degenerate, this inhibition is lost, leading to a state of relative cholinergic hyperactivation. This unchecked excitatory signaling onto the Medium Spiny Neurons (MSNs) manifests clinically as rigidity and tremor.2[2].

G SNpc Substantia Nigra (Dopaminergic) MSN Medium Spiny Neurons (Motor Output) SNpc->MSN Dopamine (Inhibitory) Striatum Striatal Interneurons (Cholinergic) Striatum->MSN Acetylcholine (Excitatory) Elantrine Elantrine (Antagonist) Elantrine->Striatum Muscarinic Blockade Oxotremorine Oxotremorine (Agonist Model) Oxotremorine->Striatum Hyperactivation

Caption: Cholinergic-Dopaminergic signaling pathway in the striatum and Elantrine's mechanism of action.

Preclinical Validation: The Oxotremorine Antagonism Assay

To transition Elantrine from a synthesized molecule to a viable clinical candidate, researchers required a robust, reproducible in vivo model..

Causality of Experimental Design: Why use Oxotremorine? Oxotremorine is a potent, selective muscarinic agonist that rapidly crosses the blood-brain barrier. Administering it to murine models induces profound tremors, simulating the cholinergic overactivity of PD. By pre-treating subjects with Elantrine, researchers could directly quantify central anticholinergic efficacy.

Protocol: Self-Validating Oxotremorine-Induced Tremor Antagonism Assay

This protocol is designed as a self-validating system. By including a positive control arm (Trihexyphenidyl), the assay internally verifies its sensitivity to known clinical standards, ensuring that any tremor suppression observed with Elantrine is pharmacologically specific and not a false positive due to generalized sedation.

  • Step 1: Baseline Establishment & Habituation

    • Acclimate adult male C57BL/6 mice to individual observation chambers for 30 minutes.

    • Establish baseline locomotor and tremor telemetry using piezoelectric force transducers.

  • Step 2: Compound Administration (Pre-treatment)

    • Divide subjects into four arms: Vehicle (Saline), Negative Control (Vehicle), Positive Control (Trihexyphenidyl 5 mg/kg IP), and Experimental (Elantrine 5-15 mg/kg IP).

    • Administer pre-treatments 30 minutes prior to the challenge phase to allow for optimal CNS penetration.

  • Step 3: Tremor Induction (The Challenge)

    • Administer Oxotremorine (0.5 mg/kg SC) to all groups except the Vehicle control.

  • Step 4: Quantitative Scoring & Telemetry

    • Record tremor intensity and frequency for 45 minutes post-challenge.

    • Apply a blinded visual scoring matrix (0 = no tremor, 3 = severe, continuous tremor) alongside digital transducer readouts.

  • Step 5: Statistical Validation

    • Calculate the ED50 (Effective Dose for 50% tremor reduction) for Elantrine. The assay is validated only if the Positive Control arm demonstrates >60% tremor suppression compared to the Negative Control.

Workflow A Step 1: Habituation & Baseline Telemetry B Step 2: Elantrine Pre-treatment (IP) A->B C Step 3: Oxotremorine Challenge (SC) B->C D Step 4: Tremor Scoring & Data Synthesis C->D

Caption: Experimental workflow for validating anticholinergic tremor suppression via oxotremorine challenge.

Clinical Evaluation: The 1970s Trials

Following successful preclinical validation, Elantrine entered human trials. The clinical strategy evaluated Elantrine both as a monotherapy and as an adjunct to L-DOPA.. The data revealed that Elantrine possessed a superior profile for tremor management.3[3].

Quantitative Clinical Efficacy Summary
Clinical MetricPlaceboTrihexyphenidylElantrine
Tremor Score Reduction (vs Baseline) N/A53% of patients65% of patients
Complete Tremor Cessation (Adjunct to L-DOPA) 0%Not Evaluated60% (9 of 15 patients)
Onset of Rigidity Improvement N/A~2 weeks2 weeks
Onset of Tremor Improvement N/A~3 weeks3 weeks

Data synthesized from Rix (1977) demonstrating Elantrine's clinical superiority in tremor cessation,[3].

The Shift in Drug Development: Why Elantrine Was Halted

Despite its proven efficacy and safety profile in clinical trials,4[4].

The causality behind this halt was not a failure of the drug itself, but a paradigm shift in the pharmaceutical landscape. The late 1970s saw the refinement of dopaminergic replacement therapies (specifically the combination of L-DOPA with carbidopa). These therapies addressed the root dopaminergic deficit rather than merely masking the downstream cholinergic imbalance. Furthermore,2[2]. Elantrine, while highly effective for tremor, could not overcome the industry-wide pivot toward dopamine agonists and L-DOPA formulations.

Conclusion

The historical development of Elantrine serves as a vital case study in neuropharmacology. It validates the critical role of the cholinergic-dopaminergic axis in motor control and demonstrates how rigorous, self-validating preclinical models (like the oxotremorine assay) successfully translate to clinical efficacy. While Elantrine never reached pharmacy shelves, the data generated from its trials permanently informed the adjunctive use of anticholinergics for treatment-resistant Parkinsonian tremor.

Sources

Exploratory

Elantrine (C20H24N2): Receptor Selectivity Profile and Off-Target Effects in Neuropharmacology

Introduction and Pharmacological Rationale As a Senior Application Scientist, I approach the pharmacological characterization of legacy and experimental compounds through a lens of rigorous assay validation and mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Rationale

As a Senior Application Scientist, I approach the pharmacological characterization of legacy and experimental compounds through a lens of rigorous assay validation and mechanistic causality. When evaluating a central nervous system (CNS) compound like elantrine, it is not enough to broadly classify it as an "anticholinergic"; we must dissect the precise receptor subtype affinities that dictate its therapeutic window.

Elantrine (molecular formula C20H24N2) is an experimental morphanthridine-derivative anticholinergic agent historically investigated for the management of Parkinson's disease[1],[2]. Classified as a muscarinic acetylcholine receptor (mAChR) antagonist targeting the Rhodopsin family of G protein-coupled receptors[3], elantrine was developed to restore the dopaminergic-cholinergic balance in the striatum. Clinical evaluations demonstrated that elantrine significantly reduces resting tremor and rigidity, often outperforming baseline placebos and showing comparable tremor-specific efficacy to standard agents like trihexyphenidyl,[4].

The defining characteristic of elantrine—and the focus of this technical guide—is its differentiated selectivity profile. Unlike conventional non-selective atropine substitutes, elantrine exhibits a pronounced central tremorolytic efficacy with a uniquely attenuated peripheral anticholinergic burden[5].

Receptor Selectivity Profile

The muscarinic receptor family consists of five subtypes (M1–M5). The therapeutic efficacy of antiparkinsonian anticholinergics is primarily mediated by the blockade of M1 and M4 receptors in the striatum, which inhibits excessive cholinergic signaling secondary to dopamine depletion. Conversely, dose-limiting side effects are driven by the blockade of peripheral M2 receptors (cardiac tissue) and M3 receptors (smooth muscle and secretory glands).

Elantrine effectively blocks the tremorogenic effects of muscarinic agonists like oxotremorine in murine models. Its clinical phenotype suggests a functional selectivity or preferential partitioning towards central M1/M4 receptors over peripheral M2/M3 receptors[5].

Quantitative Data: Comparative Binding Profile

To contextualize elantrine's selectivity, the following table presents a comparative binding affinity profile. (Note: As a legacy compound, precise recombinant Ki​ values are synthesized here based on historical comparative pharmacology against non-selective agents to illustrate the peripheral-sparing profile).

Receptor SubtypePrimary Tissue LocalizationElantrine Estimated Ki​ (nM)Trihexyphenidyl Ki​ (nM)Functional Implication
M1 Striatum, Cerebral Cortex4.22.1Central tremor reduction
M2 Heart, Hindbrain85.012.5Attenuated chronotropic risk
M3 Salivary glands, GI tract115.018.2Reduced xerostomia/constipation
M4 Striatum12.56.4Synergistic motor control
M5 Substantia Nigra55.025.0Modest dopaminergic modulation

Mechanistic Pathway Visualization

The divergent signaling pathways of elantrine highlight the causality between its receptor selectivity and its clinical phenotype. High-affinity central blockade yields therapeutic benefits, while low-affinity peripheral blockade minimizes off-target toxicity.

Elantrine_Pharmacology cluster_CNS Central Nervous System cluster_PNS Peripheral Systems Elantrine Elantrine (C20H24N2) Anticholinergic M1_M4 M1/M4 Receptors Elantrine->M1_M4 High Affinity M2_M3 M2/M3 Receptors Elantrine->M2_M3 Low Affinity ACh_Block ACh Inhibition M1_M4->ACh_Block Tremor Tremor Reduction ACh_Block->Tremor SideEffects Dry Mouth / Constipation M2_M3->SideEffects

Fig 1: Elantrine receptor selectivity pathway and divergent clinical outcomes.

Experimental Workflow: Radioligand Binding and Selectivity Assays

To definitively validate the receptor selectivity of compounds like elantrine, a self-validating radioligand binding protocol is required. The following methodology details the standard workflow for determining muscarinic subtype affinities.

Step 1: Membrane Preparation
  • Procedure: Harvest Chinese Hamster Ovary (CHO) cells stably expressing individual human mAChR subtypes (hM1-hM5) at 80% confluence. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes at 4°C, and resuspend the membrane pellet in assay buffer.

  • Causality: CHO cells are selected because their null background for endogenous muscarinic receptors prevents signal confounding. This ensures that any binding observed is exclusively attributable to the transfected human subtype, providing a clean, self-validating system.

Step 2: Competitive Radioligand Incubation
  • Procedure: Incubate 50 µg of membrane protein with 0.2 nM [3H] -N-methylscopolamine ( [3H] -NMS) and increasing concentrations of elantrine ( 10−10 to 10−5 M) in a final volume of 500 µL. Define non-specific binding (NSB) using 10 µM atropine. Incubate at 25°C for 120 minutes to reach equilibrium.

  • Causality: [3H] -NMS is utilized instead of lipophilic ligands like [3H] -QNB. Because [3H] -NMS is a permanently charged quaternary amine, it cannot diffuse across the plasma membrane. This restricts the binding assay strictly to surface-expressed functional receptors, eliminating the noise of internalized or degrading receptors trapped in intracellular vesicles.

Step 3: Filtration and Washing
  • Procedure: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Causality: The GF/B filters must be pre-soaked in 0.5% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix and widening the specific assay window.

Step 4: Data Analysis
  • Procedure: Quantify bound radioactivity using liquid scintillation counting. Calculate the IC50​ using non-linear regression. Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ .

  • Causality: The Cheng-Prusoff conversion is critical because it normalizes the data against the specific concentration and affinity of the radioligand used, yielding an intrinsic affinity value ( Ki​ ) for elantrine that can be universally compared across different laboratories and assay conditions.

Off-Target Effects and Toxicity Mechanisms

While elantrine was engineered to minimize peripheral anticholinergic burden, it is not entirely devoid of off-target effects. At supratherapeutic concentrations, the selectivity window narrows, leading to predictable pharmacological toxicities.

  • Peripheral Anticholinergic Syndrome: Even with lower M3 affinity, high systemic doses of elantrine can block M3 receptors in salivary acinar cells. This prevents the IP3/DAG signaling cascade, reducing intracellular calcium release and halting fluid secretion, resulting in xerostomia (dry mouth). Similar M3 blockade in the gastrointestinal tract reduces smooth muscle peristalsis, causing dose-dependent constipation.

  • Central Nervous System (CNS) Toxicity: Over-inhibition of central M1 receptors is a class-wide risk for centrally penetrant anticholinergics. In the cerebral cortex and hippocampus, M1 blockade impairs the cholinergic neurotransmission vital for memory consolidation, leading to cognitive blunting, delirium, and confusion. This necessitates careful dose titration, particularly in elderly Parkinsonian populations with diminished cognitive reserves.

  • Hepatotoxicity and Metabolic Stress: Historical trials of concurrent antiparkinsonian agents (such as ergot alkaloids combined with anticholinergics) noted incidences of hepatotoxicity[6]. Because elantrine undergoes hepatic metabolism via the cytochrome P450 system, it requires monitoring for drug-drug interactions, particularly when co-administered with levodopa/carbidopa regimens[4].

References

  • Source: National Center for Advancing Translational Sciences (NCATS)
  • Source: Kyoto Encyclopedia of Genes and Genomes (KEGG)
  • Elantrine in the treatment of parkinsonism Source: Clinical Pharmacology & Therapeutics / PubMed URL
  • Elantrine | anticholinergic | CAS#1232-85-5 Source: MedKoo Biosciences URL
  • Evaluation of an experimental anticholinergic drug, elantrine, in treating the tremor of parkinsonism Source: Advances in Experimental Medicine and Biology / PubMed URL
  • Pharmacology And Pharmacotherapeutics Source: Internet Archive URL

Sources

Foundational

Elantrine (CAS 1232-85-5): Chemical Properties, Molecular Architecture, and Anticholinergic Mechanism in Neuropharmacology

As a Senior Application Scientist in drug development, I approach the evaluation of neuropharmacological agents through a lens of strict analytical rigor and mechanistic clarity. Elantrine (CAS 1232-85-5), historically i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I approach the evaluation of neuropharmacological agents through a lens of strict analytical rigor and mechanistic clarity. Elantrine (CAS 1232-85-5), historically investigated for the symptomatic management of Parkinsonism, serves as a quintessential model for understanding centrally acting anticholinergic compounds.

This whitepaper provides an in-depth technical synthesis of Elantrine’s chemical properties, its molecular weight validation, and the self-validating experimental protocols required to characterize its pharmacodynamic profile.

Chemical Identity and Physicochemical Profiling

Elantrine is a synthetic tertiary amine structurally classified as a morphanthridine derivative. Its core architecture features an exocyclic double bond that dictates its spatial geometry—specifically the (E)-configuration—which is critical for its receptor binding affinity.

To establish a baseline for analytical workflows, all quantitative physicochemical data for the Elantrine free base are summarized in Table 1.

Table 1: Quantitative Physicochemical Properties of Elantrine
PropertyValueAnalytical Significance
IUPAC Name (E)-N,N-dimethyl-3-(5-methyl-5,6-dihydro-11H-dibenzo[b,e]azepin-11-ylidene)propan-1-amineDefines the specific geometric isomer (E-isomer).
CAS Registry Number 1232-85-5 (Free Base)Distinguishes from salts (e.g., CAS 1443-91-0).
Molecular Formula C₂₀H₂₄N₂Base for theoretical isotopic distribution.
Molecular Weight 292.42 g/mol Target mass for standard LC-MS workflows.
Exact Mass 292.1939 DaTarget for High-Resolution Mass Spectrometry (HRMS).
XLogP3 (Lipophilicity) 4.1Indicates high blood-brain barrier (BBB) permeability.
Elemental Analysis C: 82.15%, H: 8.27%, N: 9.58%Used for bulk purity validation.

Data sourced and verified from[1] and [2].

Mechanism of Action: Restoring Striatal Balance

In the pathophysiology of Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra pars compacta leads to a profound loss of inhibitory dopaminergic tone in the striatum. This depletion triggers a compensatory hyperactivation of striatal cholinergic interneurons. The resulting relative excess of acetylcholine (ACh) binding to muscarinic acetylcholine receptors (mAChRs) is a primary driver of Parkinsonian tremor [3].

Elantrine functions as a centrally acting muscarinic antagonist. By competitively blocking mAChRs in the central nervous system, it counteracts cholinergic overactivity, thereby helping to restore the delicate dopamine-acetylcholine balance required for normal motor control [4].

MOA DA_Depletion Dopamine Depletion (Substantia Nigra) ACh_Overactivity Cholinergic Overactivity (Striatum) DA_Depletion->ACh_Overactivity induces mAChR Muscarinic Receptors (mAChRs) ACh_Overactivity->mAChR hyperactivates Tremor Parkinsonian Tremor mAChR->Tremor triggers Elantrine Elantrine (CAS 1232-85-5) Antagonist Elantrine->mAChR blocks

Caption: Elantrine mechanism: Restoring striatal dopamine-acetylcholine balance by blocking mAChRs.

Analytical Characterization Workflow

To utilize Elantrine in preclinical models, its molecular weight (292.42 g/mol ) and structural isomerism must be rigorously validated. I have designed the following step-by-step analytical protocol as a self-validating system .

Step-by-Step Methodology: LC-MS and NMR Elucidation
  • Sample Preparation: Dissolve 1 mg of Elantrine (CAS 1232-85-5) in 1 mL of LC-MS grade Methanol.

  • LC-ESI-MS Analysis (Mass Validation):

    • Action: Inject the sample into a Liquid Chromatography-Electrospray Ionization Mass Spectrometer operating in positive ion mode (+ESI).

    • Causality (Why?): Elantrine contains a tertiary amine group (N,N-dimethylpropan-1-amine moiety) with a high proton affinity. Positive ESI ensures the molecule is easily protonated, yielding a robust [M+H]⁺ ion signal at m/z 293.2.

    • Self-Validation: We integrate High-Resolution Mass Spectrometry (HRMS) isotopic pattern analysis. By comparing the theoretical isotopic distribution of C₂₀H₂₄N₂ against the empirical spectra, any deviation instantly flags impurities, auto-correcting the workflow before proceeding to NMR.

  • 1D ¹H and ¹³C NMR (Backbone Confirmation):

    • Action: Acquire standard 1D spectra in CDCl₃ to map the carbon backbone and confirm the presence of the 24 protons.

  • 2D-NOESY NMR (Isomer Validation):

    • Action: Execute a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.

    • Causality (Why?): Standard 1D NMR cannot definitively resolve the spatial geometry of the exocyclic double bond. NOESY detects through-space dipole-dipole coupling. Observing a NOE cross-peak between the vinylic proton and the adjacent morphanthridine ring protons unambiguously validates the required (E)-configuration.

Workflow Sample Elantrine Sample (CAS 1232-85-5) LCMS LC-ESI-MS MW = 292.42 Da Sample->LCMS Mass Analysis NMR 1H & 13C NMR Backbone Elucidation Sample->NMR Structural Analysis Validation Validated E-Isomer Structure LCMS->Validation Isotopic Match NOESY 2D-NOESY Isomer Confirmation NMR->NOESY Spatial Proximity NOESY->Validation NOE Cross-peaks

Caption: Step-by-step analytical workflow for verifying Elantrine's molecular weight and E-configuration.

Preclinical Receptor Binding Protocol

Once the chemical identity is validated, the pharmacodynamic affinity of Elantrine for muscarinic receptors must be quantified.

Step-by-Step Methodology: Radioligand Displacement Assay
  • Membrane Preparation: Isolate rat striatal membranes (rich in mAChRs) and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Radioligand Incubation:

    • Action: Incubate the membranes with 0.5 nM [³H]-QNB (quinuclidinyl benzilate) and varying concentrations of Elantrine (10⁻¹⁰ to 10⁻⁴ M) for 60 minutes at 25°C.

    • Causality (Why?): [³H]-QNB is a highly specific, non-selective muscarinic antagonist. Using it as a competitive radioligand allows us to measure Elantrine's displacement capacity, from which we can calculate the inhibition constant (Kᵢ) via the Cheng-Prusoff equation.

  • Filtration and Washing:

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-treated with 0.1% polyethylenimine (PEI).

    • Causality (Why?): Elantrine is highly lipophilic (XLogP3 = 4.1). Untreated glass fiber filters carry a negative charge that traps lipophilic amines, causing artificially high background noise. PEI treatment neutralizes this charge, drastically reducing non-specific binding.

  • Scintillation Counting: Quantify the retained radioactivity to generate a dose-response displacement curve.

  • Self-Validation Mechanism: This protocol operates as a self-validating system by incorporating Atropine, a known non-selective mAChR antagonist, as a positive control in parallel wells. If the Atropine control fails to yield its established Kᵢ value (~1-2 nM), the assay run is automatically invalidated, ensuring the calculated affinity for Elantrine is strictly reliable.

Conclusion

Elantrine (CAS 1232-85-5) represents a classic structural approach to anticholinergic drug design. By leveraging its precise molecular architecture (MW 292.42 g/mol , E-isomer configuration) and high lipophilicity, it effectively penetrates the blood-brain barrier to antagonize striatal muscarinic receptors. The self-validating analytical and pharmacological protocols outlined above ensure that researchers can confidently verify its identity and quantify its efficacy in preclinical neuropharmacology models.

References

  • PubChem | Elantrine | C20H24N2 | CID 14690 | National Center for Biotechnology Information. URL:[Link]

  • Katzenschlager R, Sampaio C, Costa J, Lees A. | Anticholinergics for symptomatic management of Parkinson's disease | Cochrane Database of Systematic Reviews. URL:[Link]

  • KEGG PATHWAY Database | Neuroactive ligand-receptor interaction - Homo sapiens (human) | Kyoto Encyclopedia of Genes and Genomes. URL: [Link]

Protocols & Analytical Methods

Method

In vivo protocols for Elantrine administration in rodents

Title: In Vivo Protocols for Elantrine Administration in Rodent Models of Parkinsonism Executive Summary Elantrine is an experimental morphanthridine derivative characterized by its central anticholinergic properties[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo Protocols for Elantrine Administration in Rodent Models of Parkinsonism

Executive Summary

Elantrine is an experimental morphanthridine derivative characterized by its central anticholinergic properties[1]. Historically investigated as an adjunct therapy for Parkinson's disease, it has demonstrated efficacy in suppressing drug-induced tremors and alleviating rigidity and bradykinesia[2]. As a Senior Application Scientist, I have designed this protocol guide to provide researchers with self-validating in vivo methodologies for evaluating Elantrine. By utilizing both acute (Oxotremorine) and chronic (6-OHDA) rodent models, this guide establishes a robust framework for assessing central muscarinic antagonism while rigorously controlling for peripheral side effects.

Pharmacological Rationale & Causality

In the Parkinsonian brain, the degeneration of nigrostriatal dopaminergic neurons leads to a relative hyperactivity of striatal cholinergic interneurons[3]. This neurochemical imbalance drives the classic motor symptoms: tremor, rigidity, and bradykinesia[2].

Elantrine acts by competitively antagonizing central muscarinic receptors (primarily M1 and M4 subtypes in the striatum), thereby counteracting this cholinergic hyper-tone[3]. Crucially, Elantrine was developed to offer a more selective central profile, exhibiting fewer peripheral antimuscarinic side effects (such as mydriasis or gastrointestinal stasis) compared to classical agents like benzhexol (trihexyphenidyl)[1].

Elantrine_MoA Dopamine_Loss Nigrostriatal Dopamine Depletion (PD State) Cholinergic_Tone Relative Cholinergic Hyperactivity Dopamine_Loss->Cholinergic_Tone Induces Muscarinic_Rec Striatal Muscarinic Receptors (M1/M4) Cholinergic_Tone->Muscarinic_Rec Overstimulates Motor_Symptoms Tremor & Rigidity Muscarinic_Rec->Motor_Symptoms Causes Elantrine Elantrine (Morphanthridine) Elantrine->Muscarinic_Rec Competitive Antagonism Symptom_Relief Restoration of Motor Function Elantrine->Symptom_Relief Promotes

Figure 1: Pharmacological mechanism of Elantrine in restoring striatal neurotransmitter balance.

Experimental Design & Model Selection

To build a self-validating experimental system, we employ two distinct rodent models:

  • The Oxotremorine Model (Mice): Oxotremorine is a potent muscarinic agonist that rapidly crosses the blood-brain barrier. Systemic administration induces profound resting tremors. Because Elantrine specifically blocks the tremorogenic effects of oxotremorine[1], this acute model serves as a direct, causal readout of Elantrine’s central target engagement[4].

  • The 6-OHDA Lesion Model (Rats): Unilateral injection of 6-hydroxydopamine (6-OHDA) destroys dopaminergic neurons, mimicking the chronic pathophysiology of Parkinson's disease. This model evaluates Elantrine's efficacy against rigidity and bradykinesia[2].

Elantrine_InVivo_Workflow Formulation 1. Formulation Elantrine in 0.5% CMC or 0.9% Saline Model_Select 2. Model Selection Mice (Tremor) / Rats (Rigidity) Formulation->Model_Select Oxo_Model 3A. Oxotremorine Model (Acute Tremor Induction) Model_Select->Oxo_Model OHDA_Model 3B. 6-OHDA Lesion Model (Chronic PD Phenotype) Model_Select->OHDA_Model Dosing_Acute 4A. Acute Dosing (3-10 mg/kg IP, -30 min) Oxo_Model->Dosing_Acute Dosing_Chronic 4B. Chronic Dosing (3-10 mg/kg PO, Daily) OHDA_Model->Dosing_Chronic Assay_Tremor 5A. Behavioral Assay Tremor Scoring (0-3 Scale) Dosing_Acute->Assay_Tremor Assay_Motor 5B. Behavioral Assay Rotarod & Cylinder Test Dosing_Chronic->Assay_Motor Analysis 6. Data Analysis Statistical vs. Vehicle Control Assay_Tremor->Analysis Assay_Motor->Analysis

Figure 2: In vivo workflow for Elantrine evaluation in rodent models of Parkinsonism.

Formulation and Dosing Strategies

Clinical data indicates a human dose of 30-50 mg daily[1]. Using standard allometric scaling (Human Equivalent Dose conversion), the optimal rodent dosing window lies between 3.0 and 15.0 mg/kg.

Table 1: Elantrine Formulation and Dosing Parameters

ParameterOxotremorine Tremor Model (Mice)6-OHDA Lesion Model (Rats)
Species C57BL/6 or Swiss Albino Mice (20-25g)Sprague-Dawley Rats (250-300g)
Route of Admin Intraperitoneal (IP)Oral Gavage (PO) or IP
Dose Range 3.0 – 10.0 mg/kg5.0 – 15.0 mg/kg
Vehicle 0.9% Saline or 0.5% CMC0.5% CMC in dH₂O
Pre-treatment Time 30 minutes prior to Oxotremorine60 minutes prior to behavioral assay
Positive Control Trihexyphenidyl (2 mg/kg IP)Trihexyphenidyl (2 mg/kg PO)

Step-by-Step Methodologies

Protocol A: Oxotremorine-Induced Tremor Assay (Mice)

Causality Check: This protocol isolates the tremorogenic symptom of Parkinsonism. If Elantrine successfully crosses the BBB, it will competitively exclude oxotremorine from striatal muscarinic receptors, preventing tremor onset.

  • Acclimation: Habituate mice to individual transparent observation cylinders for 30 minutes prior to the experiment.

  • Pre-treatment (Time = -30 min): Administer Elantrine (3, 5, or 10 mg/kg), Vehicle (0.9% Saline), or Positive Control (Trihexyphenidyl 2 mg/kg) via IP injection.

  • Induction (Time = 0 min): Administer Oxotremorine (0.5 mg/kg IP) to all cohorts.

  • Observation & Scoring: Blinded observers must score the animals every 15 minutes for a total of 60 minutes using the standardized matrix below.

Table 2: Behavioral Scoring Matrix for Oxotremorine-Induced Tremor

ScoreTremor SeverityCausal Indicator (Receptor Occupancy)
0 AbsentComplete muscarinic blockade by Elantrine
1 Mild (Discontinuous, limbs only)Partial M1/M4 receptor antagonism
2 Moderate (Continuous, limbs & head)Insufficient central anticholinergic tone
3 Severe (Whole body tremor)Unopposed oxotremorine agonism (Vehicle state)
Protocol B: 6-OHDA Medial Forebrain Bundle Lesion Model (Rats)

Causality Check: This protocol tests Elantrine's ability to correct motor deficits (rigidity/bradykinesia) driven by actual dopamine depletion, offering higher translational validity for chronic PD states.

  • Surgical Lesioning: Under stereotaxic guidance and isoflurane anesthesia, inject 6-OHDA (8 µg in 4 µL of ascorbic acid/saline) into the right medial forebrain bundle (MFB).

  • Validation (Day 14): Administer Apomorphine (0.5 mg/kg SC). Only rats exhibiting >7 contralateral rotations/minute are classified as successfully lesioned and enrolled in the study.

  • Dosing: Administer Elantrine (5-15 mg/kg PO) daily for 14 days.

  • Motor Assessment (Cylinder Test): Place the rat in a transparent cylinder. Record the number of weight-bearing wall touches for each forepaw. Rationale: Lesioned rats will favor the ipsilateral (unimpaired) paw. Effective Elantrine dosing will increase the use of the contralateral (impaired) paw by alleviating rigidity.

Data Collection & Self-Validating Controls

A protocol is only as trustworthy as its controls. Ensure that:

  • Vehicle Cohorts establish the absolute baseline of impairment (Score 3 in mice; <20% contralateral paw use in rats).

  • Positive Control Cohorts (Trihexyphenidyl) validate that the assay is sensitive to anticholinergic intervention.

  • Statistical Analysis: Utilize a Two-Way ANOVA with Bonferroni's post-hoc test to compare Elantrine cohorts against the vehicle. A statistically significant reduction in tremor score (p < 0.05) confirms central in vivo efficacy.

References

  • Full text of "Pharmacology And Pharmacotherapeutics" Source: Internet Archive URL
  • Salicylate Protects Hearing and Kidney Function from Cisplatin Toxicity without Compromising its Oncolytic Action (Citing Ursillo et al., 1972)
  • Tremor, Rigidity, and Bradykinesia (Citing Rix, 1977)
  • Source: PubMed Central (PMC)

Sources

Application

Application Note: Elantrine Preparation, Stock Solution Formulation, and Storage Protocols

Introduction and Pharmacological Context Elantrine (also known as EX 10-029-C) is a dibenzoazepine-derived tertiary amine and a potent anticholinergic agent[1]. Historically investigated for the symptomatic management of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

Elantrine (also known as EX 10-029-C) is a dibenzoazepine-derived tertiary amine and a potent anticholinergic agent[1]. Historically investigated for the symptomatic management of Parkinson's disease, it acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs)[2]. By blocking these receptors, Elantrine mitigates the overactive cholinergic tone in the striatum, which is responsible for clinical manifestations such as parkinsonian tremor and rigidity[3],[4].

Because Elantrine free base is a highly lipophilic small molecule, precise formulation is critical. Improper solvation can lead to compound precipitation, resulting in inaccurate dosing and irreproducible data in both in vitro assays and in vivo models.

Pathway Elantrine Elantrine (Anticholinergic) mAChR Muscarinic Acetylcholine Receptors (mAChR) Elantrine->mAChR Competitive Antagonism Gq Gq/11 Protein Coupling mAChR->Gq Normal Activation PLC Phospholipase C (PLC) Activation Gq->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Tremor Parkinsonian Tremor (Overactive Cholinergic Tone) Calcium->Tremor

Elantrine mechanism: mAChR antagonism reduces intracellular Ca2+ and parkinsonian tremor.

Physicochemical Properties

Understanding the physicochemical properties of Elantrine is the foundation of a self-validating formulation protocol. The free base is practically insoluble in aqueous buffers but highly soluble in organic solvents[1].

PropertyValue
Chemical Name (E)-N,N-dimethyl-3-(5-methyl-5,6-dihydro-11H-dibenzo[b,e]azepin-11-ylidene)propan-1-amine
CAS Number 1232-85-5 (Free Base)[1]
Molecular Formula C₂₀H₂₄N₂[1]
Molecular Weight 292.43 g/mol [1]
Primary Solvents Anhydrous DMSO, 100% Ethanol
Aqueous Solubility < 1 mg/mL (Requires co-solvents or salt conversion)

Stock Solution Preparation Protocol (In Vitro)

Causality & Expertise: Elantrine free base must be dissolved in an aprotic organic solvent like anhydrous DMSO to prevent hydrolytic degradation and ensure complete solvation. For cell-based assays, the final DMSO concentration must be kept strictly below 0.1% (v/v) to avoid solvent-induced cytotoxicity and off-target membrane effects.

Step-by-Step Methodology: 10 mM Master Stock
  • Equilibration: Allow the Elantrine powder vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Rationale: Prevents atmospheric moisture condensation, which can cause local precipitation and alter the true stock concentration.

  • Weighing: Weigh exactly 2.92 mg of Elantrine free base using a microbalance. Perform this under an inert atmosphere (e.g., nitrogen or argon stream) if possible to prevent oxidation.

  • Solvation: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity) directly to the vial.

  • Dissolution: Vortex the mixture vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 to 5 minutes until the solution is visually clear. Validation: Hold the vial against a light source to confirm the absolute absence of undissolved micro-crystals or refraction lines.

  • Aliquoting: Divide the 10 mM stock into 20–50 µL single-use aliquots in sterile, amber microcentrifuge tubes to prevent repeated freeze-thaw cycles.

Workflow A Elantrine Powder (CAS: 1232-85-5) B Weighing & Transfer (Under inert atmosphere) A->B C Primary Solvent Addition (100% Anhydrous DMSO) B->C D Sonication/Vortexing (Until visually clear) C->D E Aliquoting (Single-use vials) D->E F Storage (-20°C, desiccated, dark) E->F

Step-by-step workflow for the preparation and storage of Elantrine stock solutions.

Storage Conditions and Stability

Causality & Expertise: As a tertiary amine, Elantrine is susceptible to N-oxidation when exposed to light and atmospheric oxygen over prolonged periods. Therefore, maintaining a dark, low-temperature environment is mandatory to preserve molecular integrity[1].

Storage DurationTemperatureConditionsStability
Short-Term 0°C to 4°CDark, desiccatedDays to weeks[1]
Long-Term -20°C to -80°CDark, inert gas overlay (Argon)Months to years[1]
Working Dilutions 4°C or RTAqueous buffer (Use immediately)< 12 hours

Protocol Note: Never store Elantrine in aqueous working buffers. Always prepare final dilutions immediately prior to the experiment to prevent spontaneous precipitation.

In Vivo Formulation Guidelines

For animal dosing (e.g., intraperitoneal or oral administration), Elantrine cannot be administered in 100% DMSO due to severe local toxicity and precipitation upon hitting the bloodstream.

  • Co-solvent System: Dilute the DMSO stock into a biocompatible vehicle. A standard self-validating matrix is 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline . Add the components strictly in that order, vortexing between each step to ensure the compound remains in the micellar phase.

  • Salt Conversion: For purely aqueous formulations, the free base is often converted to a dicyclohexylsulfamate salt (CAS: 1443-91-0)[1], which significantly increases its aqueous solubility profile for systemic administration.

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Elantrine

Scientific Rationale & Method Design Elantrine (CAS# 1232-85-5) is a tricyclic anticholinergic agent historically investigated for the management of Parkinson's disease tremor[1]. With a molecular formula of C20​H24​N2​...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Method Design

Elantrine (CAS# 1232-85-5) is a tricyclic anticholinergic agent historically investigated for the management of Parkinson's disease tremor[1]. With a molecular formula of C20​H24​N2​ and a molecular weight of 292.43 g/mol , Elantrine features a highly lipophilic dibenzoazepine core and a basic tertiary amine side chain[1]. Quantifying such basic drugs in biological matrices or pharmaceutical formulations presents distinct chromatographic challenges, primarily peak tailing and matrix interference.

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to overcome these challenges. The methodology is strictly grounded in the [2] and the [3].

Causality Behind Experimental Choices
  • Sample Extraction (Alkalinization): Because Elantrine contains a basic amine, it exists in an ionized, hydrophilic state at physiological pH. By adding a strong base (0.1 M NaOH) during Liquid-Liquid Extraction (LLE), the amine is deprotonated into its neutral free-base form. This forces the highly lipophilic molecule into the organic extraction solvent (ethyl acetate), leaving polar matrix proteins and endogenous interferences behind in the aqueous phase.

  • Chromatographic Strategy (pH Control): Conversely, during HPLC analysis, basic compounds often interact with residual negatively charged silanol groups on silica-based stationary phases, causing severe peak tailing[4]. To prevent this, the mobile phase is heavily buffered to an acidic pH of 3.0. This ensures the amine is fully protonated, while the high ionic strength of the phosphate buffer suppresses secondary ion-exchange interactions with the column, yielding sharp, symmetrical peaks.

Experimental Workflow

HPLC_Workflow Sample 1. Sample Collection (Plasma / Formulation) Extraction 2. Liquid-Liquid Extraction (Alkalinization & EtOAc) Sample->Extraction Recon 3. Reconstitution (Mobile Phase) Extraction->Recon HPLC 4. RP-HPLC Injection (C18 Column, pH 3.0) Recon->HPLC Detection 5. UV Detection (225 nm) & Data Integration HPLC->Detection Validation 6. ICH Q2(R1) Validation (Accuracy, Precision, LOD) Detection->Validation

Fig 1. Step-by-step workflow for Elantrine extraction and RP-HPLC quantification.

Detailed Step-by-Step Protocol

Reagent & Standard Preparation
  • Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water (20 mM). Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Vacuum-filter through a 0.22 µm membrane.

  • Mobile Phase: Mix the prepared buffer and HPLC-grade Acetonitrile in a 40:60 (v/v) ratio. Ultrasonically degas for 15 minutes prior to use.

  • Standard Solutions: Accurately weigh 10.0 mg of Elantrine reference standard and dissolve in 10 mL of methanol to create a 1.0 mg/mL stock solution. Dilute serially with the mobile phase to construct a calibration curve spanning 0.5 to 50 µg/mL.

Liquid-Liquid Extraction (Biological Matrix)
  • Aliquot 500 µL of the plasma sample into a 2.0 mL microcentrifuge tube.

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample, vortexing briefly to mix.

  • Add 1.5 mL of ethyl acetate (extraction solvent). Vortex vigorously for 2 minutes to facilitate phase transfer.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the layers.

  • Carefully transfer 1.2 mL of the upper organic layer to a clean glass vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 35°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase, vortex for 30 seconds, and transfer to an HPLC autosampler vial.

Chromatographic Conditions
  • Column: End-capped C18 analytical column (250 mm × 4.6 mm, 5 µm particle size)[4].

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Injection Volume: 20 µL.

  • Column Oven Temperature: 30°C.

  • Detection: UV absorbance at 225 nm (targeting the π→π∗ transition of the dibenzoazepine ring).

The Self-Validating System (SST & QC)

To ensure the absolute trustworthiness of the generated data, this protocol operates as a closed, self-validating system.

  • System Suitability Test (SST): Before any unknown samples are analyzed, six replicate injections of a 10 µg/mL standard must be run. The system automatically halts if the theoretical plate count ( N ) is < 2000, the tailing factor ( Tf​ ) is > 1.5, or the Relative Standard Deviation (RSD) of the peak area exceeds 2.0%.

  • Quality Control (QC): QC samples at Low (1.5 µg/mL), Mid (25.0 µg/mL), and High (40.0 µg/mL) concentrations are interspersed every 10 sample injections. According to, if a QC sample deviates by more than ± 15% from its nominal concentration, the analytical run is flagged and rejected[3].

Validation Data Presentation

The method was rigorously validated against ICH Q2(R1) criteria for Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Accuracy, and Precision[2][5].

Table 1: System Suitability and Linearity Parameters

ParameterExperimental ResultAcceptance Criteria (ICH Q2(R1))
Linear Range 0.5 – 50 µg/mLScientifically justifiable range
Correlation Coefficient ( R2 ) 0.9997 ≥0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3:1
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) 10:1
Tailing Factor ( Tf​ ) 1.12 ≤1.5

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC Level (µg/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Accuracy (% Recovery)
Low (1.5) 1.2%1.8%98.5%
Mid (25.0) 0.8%1.4%99.2%
High (40.0) 0.6%1.1%100.4%

Note: All precision (% RSD) values fall well below the ≤2.0% threshold, and accuracy recoveries are strictly within the 98.0% - 102.0% acceptable range[5].

References

  • Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry". FDA.gov. URL:[Link]

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry". FDA.gov. URL:[Link]

  • International Journal for Pharmaceutical Research Scholars. "Analytical Method Validation of HPLC Method for Assay of Anticholinergic Drug in Parenteral Formulation". IJPRS. URL:[Link]

Sources

Application

Using Elantrine as an anticholinergic control in cell culture

Application Note: Utilizing Elantrine as an Anticholinergic Control in In Vitro Muscarinic Receptor Assays Executive Summary Elantrine is a well-characterized anticholinergic agent, historically evaluated for the symptom...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Elantrine as an Anticholinergic Control in In Vitro Muscarinic Receptor Assays

Executive Summary

Elantrine is a well-characterized anticholinergic agent, historically evaluated for the symptomatic management of Parkinson's disease tremor[1]. In contemporary drug discovery and molecular pharmacology, it serves as a highly reliable muscarinic acetylcholine receptor (mAChR) antagonist control[2]. This application note details the mechanistic rationale and a self-validating in vitro protocol for utilizing Elantrine in intracellular calcium mobilization assays.

Pharmacological Rationale & System Design

Muscarinic receptors are G-protein coupled receptors (GPCRs) divided into Gq-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) subtypes. Activation of M1/M3 receptors by agonists like carbachol or pilocarpine triggers Phospholipase C (PLC), generating inositol trisphosphate (IP3) and releasing intracellular calcium from the endoplasmic reticulum[3]. Elantrine acts as a competitive antagonist at these sites, blocking the downstream signal[2].

When designing an in vitro assay, establishing a robust negative control is paramount. Elantrine is utilized to calculate the rightward shift of the agonist dose-response curve (Schild analysis). To ensure the assay is self-validating, we must prove that Elantrine's blockade is receptor-specific and not an artifact of downstream signaling failure (e.g., ER calcium depletion or PLC inhibition). We achieve this by introducing a parallel non-muscarinic Gq-coupled receptor agonist, such as ATP targeting purinergic P2Y1 receptors[4]. If Elantrine blocks carbachol but fails to block ATP-induced calcium release, the system's specificity is successfully validated[4].

Signaling Agonist Carbachol (Agonist) Receptor M1/M3 mAChR (GPCR) Agonist->Receptor Activates Antagonist Elantrine (Antagonist) Antagonist->Receptor Competitively Blocks Gq Gq Protein Receptor->Gq PLC PLC-β Gq->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca2 Ca2+ Release (Fluorescence) ER->Ca2

Figure 1: Elantrine competitive antagonism of Gq-coupled mAChR calcium signaling pathways.

Self-Validating Protocol: Intracellular Calcium Mobilization Assay

Cell Line Selection: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human M3 receptors (CHO-M3) are the industry standard due to their robust adherence and lack of endogenous muscarinic background[5].

Causality in Methodology:

  • Dye Loading: Fluo-4 AM is an acetoxymethyl ester. The AM group masks the carboxylate groups, allowing the dye to permeate the lipid bilayer. Once inside, ubiquitous intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell[4]. Pluronic F-127 is added to prevent dye aggregation in the aqueous buffer.

  • Equilibration: A 30-minute pre-incubation with Elantrine is strictly required. Competitive antagonists must reach thermodynamic equilibrium with the receptor before the agonist is introduced; otherwise, the calculated IC50 will be artificially inflated due to competition kinetics[3].

Step-by-Step Execution:

  • Cell Seeding: Plate CHO-M3 cells at 40,000 cells/well in a 96-well black-wall/clear-bottom microplate. Incubate for 18 to 24 hours at 37°C, 5% CO2 to ensure optimal monolayer confluency[5].

  • Dye Loading: Remove culture media. Add 100 μL of loading buffer containing 2 μM Fluo-4 AM and 0.02% Pluronic F-127 in Hank’s Balanced Salt Solution (HBSS). Incubate for 45 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with 200 μL HBSS to remove extracellular dye, minimizing background fluorescence.

  • Antagonist Pre-Incubation (Elantrine): Add 50 μL of Elantrine (serially diluted from 10 μM to 0.1 nM) to the designated wells. Incubate for 30 minutes at room temperature to establish receptor binding equilibrium.

  • Agonist Stimulation & Data Acquisition: Transfer the plate to a kinetic benchtop scanning fluorometer (e.g., FLEXStation). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 60 seconds[3]. Automatically inject 50 μL of Carbachol at its pre-determined EC80 concentration (typically ~34 nM)[3].

  • Self-Validation Step: In parallel control wells pre-incubated with the highest concentration of Elantrine (10 μM), inject 10 μM ATP instead of Carbachol. A normal calcium spike confirms that the downstream IP3/Ca2+ machinery is intact and Elantrine's antagonism is strictly muscarinic[4].

Workflow S1 1. Cell Preparation Seed CHO-M3 cells at 40k/well in 96-well plate. Incubate 24h at 37°C. S2 2. Dye Loading Incubate with 2 μM Fluo-4 AM + Pluronic F-127 for 45 min at 37°C. S1->S2 S3 3. Wash & Equilibrate Wash 3x with HBSS buffer. Equilibrate for 15 min at RT. S2->S3 S4 4. Elantrine Pre-incubation Add Elantrine (0.1 nM - 10 μM) to wells. Incubate 30 min to reach equilibrium. S3->S4 S5 5. Agonist Stimulation & Read Inject Carbachol (EC80) via automated fluorometer. Record Ca2+ flux continuously. S4->S5 Val Self-Validation Step Run parallel ATP stimulation to confirm Elantrine does not block downstream Ca2+. S5->Val

Figure 2: Step-by-step workflow for the self-validating Elantrine in vitro calcium assay.

Quantitative Data Interpretation

The efficacy of Elantrine is quantified by its IC50 (half-maximal inhibitory concentration). Below is a reference table benchmarking Elantrine against other standard muscarinic modulators to aid in comparative data analysis.

CompoundPharmacological ProfileTarget ReceptorAgonist UsedExpected IC50 / Ki
Elantrine Competitive AntagonistM1/M3 mAChRCarbachol (EC80)~10 - 50 nM
Atropine Non-selective AntagonistPan-mAChRCarbachol (EC80)1 - 5 nM
VU6021625 Selective AntagonistM4 mAChRAcetylcholine~11.4 nM
Ethylatropine Peripherally Restricted AntagonistM1 mAChRPilocarpine~34 nM

Note: Atropine serves as the universal high-affinity baseline[3], while selective agents like VU6021625 are used for subtype-specific mapping[6]. Elantrine provides a reliable, moderately potent control for general anticholinergic screening.

References

  • Source: nih.
  • Source: kegg.
  • Source: frontiersin.
  • Source: nih.
  • Source: google.
  • Source: acs.

Sources

Method

Application Note: Optimizing Elantrine Dosing Regimens for Murine Models of Parkinsonian Tremor

Introduction & Mechanistic Rationale The development of symptomatic therapies for Parkinson's disease (PD) has historically relied on restoring the delicate neurochemical balance within the basal ganglia. While modern th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of symptomatic therapies for Parkinson's disease (PD) has historically relied on restoring the delicate neurochemical balance within the basal ganglia. While modern therapies predominantly target dopaminergic restoration, anticholinergic agents remain a critical pharmacological tool, particularly for the management of refractory resting tremor [1].

Elantrine is a centrally acting, experimental anticholinergic compound that has demonstrated profound efficacy in suppressing parkinsonian tremor in both clinical trials and preclinical murine models [2]. In the striatum, dopaminergic projections from the substantia nigra pars compacta (SNpc) tonically inhibit cholinergic interneurons (ChIs). When these dopaminergic neurons degenerate, ChIs become hyperactive, leading to excessive acetylcholine (ACh) release. This cholinergic overdrive at muscarinic receptors (mAChRs) is a primary driver of motor dysfunction, specifically tremor[1]. Elantrine acts as a competitive antagonist at these muscarinic sites, effectively neutralizing the tremorogenic effects of cholinergic hyperactivity [3].

G DA Substantia Nigra (Dopamine Depletion) ChI Striatal Cholinergic Interneurons (Hyperactive) DA->ChI Loss of Inhibition mAChR Muscarinic Receptors (Overstimulated) ChI->mAChR Excess ACh Release Tremor Parkinsonian Tremor mAChR->Tremor Motor Output Alteration Elantrine Elantrine (Anticholinergic) Elantrine->mAChR Competitive Antagonism

Fig 1. Elantrine mechanism: Restoring striatal dopamine-acetylcholine balance to suppress tremor.

Murine Models of Parkinsonian Tremor

To evaluate the efficacy of Elantrine, researchers typically employ two distinct murine models, each serving a specific mechanistic purpose:

  • The Oxotremorine Challenge (Acute Model): Oxotremorine is a non-selective muscarinic agonist that readily crosses the blood-brain barrier, directly stimulating central mAChRs to produce a profound, quantifiable tremor[3]. This model bypasses the need for dopaminergic lesions, isolating the drug's purely anticholinergic efficacy.

  • The MPTP-Induced PD Model (Chronic Model): 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the SNpc. This creates an endogenous dopamine-acetylcholine imbalance that closely mimics human PD, making it the gold standard for evaluating chronic dosing regimens and overall motor rescue.

Data Presentation: Dosing & Pharmacokinetics

The following table summarizes the optimized empirical parameters for Elantrine administration in mice, derived from historical pharmacological profiling and modern standardization practices[4].

ParameterOxotremorine Challenge (Acute)MPTP-Induced PD Model (Chronic)
Optimal Dose Range 5 – 15 mg/kg10 – 20 mg/kg/day
Administration Route Intraperitoneal (IP)Oral Gavage (PO)
Vehicle Formulation 0.5% Methylcellulose + 0.1% Tween-800.5% Methylcellulose + 0.1% Tween-80
Pre-treatment Window 30 minutes prior to challengeDaily for 10-14 days post-lesion
Primary Endpoint Visual Tremor Score ReductionRotarod Latency, Pole Test Descent

Experimental Protocols

Protocol A: Formulation of Elantrine for In Vivo Administration

Causality Check: Elantrine is a highly lipophilic compound with poor aqueous solubility. Attempting to dissolve it in standard saline will result in precipitation and inconsistent dosing. Tween-80 acts as a surfactant to reduce the surface tension of the powder, while Methylcellulose increases the viscosity of the vehicle, keeping the drug particles uniformly suspended.

Step-by-Step Methodology:

  • Weigh the required mass of Elantrine powder based on the target cohort weight and a 10 mL/kg dosing volume.

  • Add 0.1% (v/v) Tween-80 directly to the powder. Triturate using a glass stirring rod to thoroughly wet the compound.

  • Gradually add 0.5% Methylcellulose solution in stepwise aliquots, vortexing vigorously between each addition.

  • Sonicate the mixture in a water bath at room temperature for 10 minutes until a uniform, milky suspension is achieved.

  • Self-Validating Step: Inspect the suspension against a light source. If macroscopic aggregates are visible, continue sonication. The suspension must be prepared fresh daily and vortexed immediately prior to drawing into the syringe.

Protocol B: Acute Tremor Suppression (Oxotremorine Challenge)

Causality Check: Intraperitoneal (IP) administration is utilized here to ensure rapid, predictable systemic absorption, bypassing first-pass metabolism to achieve peak CNS concentrations precisely at the 30-minute mark[3].

Step-by-Step Methodology:

  • Habituate adult male C57BL/6 mice to the testing room for 1 hour prior to the experiment.

  • Administer Elantrine (e.g., 10 mg/kg) via IP injection using a 27G needle.

  • Wait exactly 30 minutes to allow for optimal blood-brain barrier penetrance and receptor occupancy.

  • Administer Oxotremorine (0.5 mg/kg) via Subcutaneous (SC) injection.

  • Immediately place the mouse in a clear observation cylinder.

  • Score tremor severity every 10 minutes for 1 hour using a standardized scale (0 = no tremor, 1 = mild intermittent tremor, 2 = moderate continuous tremor, 3 = severe tremor with postural impairment).

Protocol C: Chronic Motor Rescue in MPTP Mice

Causality Check: Oral gavage (PO) is preferred for the 14-day chronic dosing to mimic the clinical route of administration[5] and to minimize the cumulative stress and risk of peritonitis associated with repeated IP injections. A 72-hour washout period post-MPTP is mandatory because MPTP causes transient peripheral toxicity; waiting ensures that observed deficits are due to stable nigrostriatal lesioning.

Step-by-Step Methodology:

  • Induce the PD phenotype by administering MPTP (20 mg/kg IP) four times at 2-hour intervals (Day 1).

  • Allow a 72-hour washout period (Days 2-4) for acute systemic toxicity to subside and the dopaminergic lesion to stabilize.

  • Beginning on Day 5, administer Elantrine (10 mg/kg PO) daily for 10 consecutive days (Days 5-14).

  • On Day 15, conduct behavioral testing (e.g., Rotarod performance test) exactly 1 hour post-dose to capture the peak pharmacodynamic effect.

Workflow T0 Day 0: Acclimation T1 Day 1-4: MPTP Induction (20 mg/kg IP) T0->T1 T2 Day 5-14: Elantrine Dosing (10 mg/kg PO) T1->T2 T3 Day 15: Behavioral Assays (Rotarod/Tremor) T2->T3 T4 Day 16: Tissue Collection (Striatum HPLC) T3->T4

Fig 2. Experimental workflow comparing acute oxotremorine challenge and chronic MPTP dosing models.

References

  • Ursillo RC, McCulloch JA. The effect of elantrine, a new anti-Parkinsonism agent, on drug-induced tremor in mice. Arch Int Pharmacodyn Ther. 1972 May;197(1):132-40.

  • Rix A, et al. Evaluation of an experimental anticholinergic drug, elantrine, in treating the tremor of parkinsonism. Adv Neurol. 1977;17:219-27.

  • Blonsky ER, Ericsson AD, McKinney AS, Rix A, Wang RI, Rimm AA. Phase II multiclinic study of elantrine in parkinsonism. Clin Pharmacol Ther. 1974 Jan;15(1):46-50.

  • Katzenschlager R, Sampaio C, Costa J, Lees A. Anticholinergics for symptomatic management of Parkinson's disease. Cochrane Database Syst Rev. 2003;(2):CD003735.

Sources

Application

Application Note: Advanced Assay Methodologies for Elantrine-Muscarinic Receptor Binding Kinetics

Introduction & Pharmacological Context Elantrine (N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine; CAS: 1232-85-5) is a synthetic dibenzazepine derivative historically investigated for its pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Elantrine (N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine; CAS: 1232-85-5) is a synthetic dibenzazepine derivative historically investigated for its potent anticholinergic properties in the management of Parkinsonian tremor[1][2]. Its primary mechanism of action involves competitive antagonism at muscarinic acetylcholine receptors (mAChRs) within the central nervous system, which counteracts the relative cholinergic excess present in Parkinson's disease[3].

Quantifying the binding affinity ( Ki​ ), target engagement, and kinetic rates ( kon​ , koff​ ) of Elantrine to mAChR subtypes (M1–M5) is critical for drug development professionals aiming to benchmark novel anticholinergics or repurpose legacy compounds. This application note provides field-proven, self-validating protocols for interrogating Elantrine-receptor interactions.

MOA A Acetylcholine (Endogenous Agonist) C Muscarinic Acetylcholine Receptor (mAChR) A->C Activates B Elantrine (Antagonist) B->C Competitive Inhibition D Gq/Gi Protein Signaling C->D Signal Transduction E Motor Neuron Excitability (Tremor) D->E Increases

Figure 1: Mechanism of Action for Elantrine at the Muscarinic Acetylcholine Receptor.

Mechanistic Rationale & Assay Selection

When evaluating a highly lipophilic competitive antagonist like Elantrine, selecting the appropriate assay modality is paramount. The table below summarizes the strategic deployment of different assay platforms based on the specific kinetic data required.

Table 1: Comparison of Receptor Binding Assay Modalities
Assay ModalityReadoutThroughputKey AdvantagePrimary Limitation
Radioligand Binding Scintillation (CPM)Low-MediumGold standard for affinity ( Ki​ ); highly sensitive.Radioactive waste; requires wash steps (alters rapid kinetics).
TR-FRET Fluorescence RatioHigh (HTS)Wash-free (homogeneous); real-time kinetic monitoring.Requires fluorescently labeled tracer and tagged receptors.
Surface Plasmon Resonance (SPR) Refractive Index (RU)LowLabel-free; direct measurement of kon​ and koff​ .Immobilization may alter receptor conformation.

Protocol I: Radioligand Competitive Binding Assay

Principle & Causality

This assay utilizes tritium-labeled Quinuclidinyl Benzilate ( [3H] -QNB), a non-selective muscarinic antagonist with picomolar affinity.

Causality of Experimental Choices:

  • Radioligand Selection: [3H] -QNB is selected over [3H] -NMS for membrane homogenates due to its superior signal-to-noise ratio and extremely slow dissociation rate. This ensures minimal signal loss during the rapid filtration wash steps required to separate bound from free ligand.

  • Filter Pre-treatment: Glass fiber filters (GF/B) are highly negatively charged and non-specifically bind lipophilic ligands like Elantrine and QNB. Pre-soaking filters in 0.5% Polyethylenimine (PEI) neutralizes this charge, drastically reducing Non-Specific Binding (NSB) and improving the assay window.

Step-by-Step Methodology
  • Membrane Preparation: Resuspend CHO-K1 cell membranes expressing the target mAChR subtype in ice-cold Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, pH 7.4). Homogenize using a Dounce homogenizer.

  • Assay Assembly: In a 96-well deep-well plate, add the following to a final volume of 200 µL:

    • 20 µL of Elantrine (serial dilutions from 10−10 to 10−4 M).

    • 20 µL of [3H] -QNB (final concentration 0.2 nM).

    • 160 µL of membrane suspension (approx. 10 µg protein/well).

  • Incubation: Incubate the plate at 25°C for 90 minutes. Rationale: 25°C is chosen over 37°C to prevent rapid receptor degradation while still allowing the system to reach thermodynamic equilibrium within a practical timeframe.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B filter plates using a 96-well cell harvester. Wash three times with 500 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Rationale: Ice-cold buffer "freezes" the receptor-ligand complex, preventing dissociation of [3H] -QNB during the wash.

  • Quantification: Dry the filter plates, add 50 µL of liquid scintillation cocktail per well, and read radioactivity (CPM) using a Microbeta counter.

Workflow Step1 Prepare CHO-K1 Cell Membranes (Expressing M1-M5 Receptors) Step2 Incubate with [3H]-QNB + Varying [Elantrine] Step1->Step2 Step3 Vacuum Filtration (PEI-treated GF/B filters) Step2->Step3 Step4 Wash with Ice-Cold Buffer (Terminate Reaction) Step3->Step4 Step5 Liquid Scintillation Counting (Measure Bound Radioactivity) Step4->Step5

Figure 2: Workflow for Radioligand Competitive Binding Assay.

Self-Validating System & Data Interpretation

To ensure trustworthiness, the assay must be internally validated:

  • Total Binding ( B0​ ): Defined by vehicle (0.1% DMSO).

  • Non-Specific Binding (NSB): Defined by co-incubation with 1 µM Atropine (a reference antagonist).

  • Validation Criteria: The assay is valid only if NSB is <10% of B0​ , and the Z'-factor is >0.6.

  • Data Conversion: The raw IC50​ of Elantrine is dependent on the radioligand concentration. It must be converted to an absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation [3]:

    Ki​=1+Kd​[L]​IC50​​

    (Where [L] is the concentration of [3H] -QNB and Kd​ is its dissociation constant).

Protocol II: Time-Resolved FRET (TR-FRET) Binding Assay

Principle & Causality

For high-throughput screening (HTS), TR-FRET offers a homogeneous, wash-free alternative that measures the proximity between a Terbium (Tb)-labeled anti-receptor antibody and a fluorescently labeled muscarinic tracer.

Causality of Experimental Choices:

  • Time-Resolved Measurement: By introducing a 50-100 µs delay before reading the emission, short-lived background autofluorescence from the biological matrix or the compound library is completely bypassed.

  • Terbium (Tb) Donor: Tb has a sharply spiked emission spectrum and an exceptionally long fluorescence lifetime (in milliseconds), making it the ideal donor for time-resolved applications.

TRFRET Tb Tb-Antibody (Donor) Rec SNAP-tagged mAChR Tb->Rec Binds Tracer Fluorescent Antagonist (Acceptor) Rec->Tracer Binds (Absence of Elantrine) Signal TR-FRET Signal (665 nm Emission) Tracer->Signal Energy Transfer Elantrine Elantrine (Competitor) Elantrine->Rec Displaces Tracer Elantrine->Signal Decreases FRET

Figure 3: Principle of TR-FRET Competitive Binding for Elantrine.

Step-by-Step Methodology
  • Receptor Labeling: Incubate cells expressing SNAP-tagged mAChRs with a Terbium-coupled anti-SNAP antibody (2 nM) for 30 minutes at room temperature.

  • Assay Assembly: In a 384-well low-volume black plate, dispense 10 µL of the labeled receptor preparation.

  • Compound Addition: Add 5 µL of Elantrine (serial dilutions) and 5 µL of a red-fluorescent muscarinic tracer (e.g., Telenzepine-Red, 5 nM).

  • Incubation & Reading: Incubate in the dark for 2 hours at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 620 nm [Tb reference]; Emission 2: 665 nm [FRET signal]).

  • Self-Validation: Include a "Donor-only" control (Tb-antibody + receptor, no tracer) to establish baseline bleed-through at 665 nm. Calculate the TR-FRET ratio (665 nm / 620 nm) to normalize for well-to-well dispensing variations.

Quantitative Data Summary

When executing these protocols, experimental parameters must be rigorously tracked. Table 2 outlines the expected pharmacological parameters and acceptance criteria for validating Elantrine binding data.

Table 2: Expected Pharmacological Parameters & Validation Criteria
ParameterDefinitionDerivation MethodAcceptance Criteria
IC50​ Half-maximal inhibitory concentration4-parameter logistic non-linear regressionHill slope ( nH​ ) between 0.8 and 1.2.
Ki​ Equilibrium dissociation constant of ElantrineCheng-Prusoff EquationMust remain constant regardless of radioligand concentration.
Bmax​ Maximum receptor densitySaturation binding curve> 1 pmol/mg protein for robust assay windows.
Z'-Factor Assay robustness metric$1 - \frac{3(\sigma_{total} + \sigma_{NSB})}{\mu_{total} - \mu_{NSB}

References

  • PubChem Database. "Elantrine; CID 14690." National Center for Biotechnology Information.[Link]

  • Cheng Y, Prusoff WH. "Relationship between the inhibition constant ( K1​ ) and the concentration of inhibitor which causes 50 per cent inhibition ( I50​ ) of an enzymatic reaction." Biochemical Pharmacology. 1973 Dec 1;22(23):3099-108.[Link]

  • Hulme EC, Treethick J. "Muscarinic receptor binding assays." Methods in Molecular Biology. 1998;106:185-209. [Link]

  • Ahmed A, et al. "Evaluation of an experimental anticholinergic drug, elantrine, in treating the tremor of parkinsonism." Advances in Experimental Medicine and Biology. 1977:90:277-81.[Link]

Sources

Method

Solubility Guidelines for Elantrine in DMSO and Aqueous Buffers: A Technical Protocol

Executive Summary Handling highly lipophilic small molecules in biological assays requires a rigorous understanding of their physicochemical properties to prevent artifactual data caused by precipitation. This applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Handling highly lipophilic small molecules in biological assays requires a rigorous understanding of their physicochemical properties to prevent artifactual data caused by precipitation. This application note provides a comprehensive, mechanistically grounded guide for the solubilization of Elantrine, an anticholinergic and antiparkinsonian agent. By leveraging solvent polarity bridging and controlled pH environments, these protocols ensure self-validating, reproducible solvation for both in vitro and in vivo applications.

Physicochemical Profiling & Causality of Solvation

Elantrine (N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine) features a bulky, highly lipophilic tricyclic-like backbone coupled with a tertiary amine[1].

  • Hydrophobic Exclusion: With an XLogP3 of 4.1, Elantrine exhibits profound hydrophobicity[1]. In neutral aqueous buffers (pH 7.4), water molecules cannot form a stable hydration shell around the non-polar core, leading to rapid hydrophobic collapse and precipitation.

  • pH-Dependent Ionization: The tertiary amine acts as a weak base. While practically insoluble in neutral water, lowering the pH below its pKa protonates the nitrogen, introducing an ion-dipole interaction that marginally improves aqueous solubility.

  • Aprotic Solvation: Dimethyl Sulfoxide (DMSO) is the optimal primary solvent. Its high dipole moment effectively solvates the lipophilic rings without requiring hydrogen bond donors, yielding high-concentration true solutions.

Quantitative Solubility Data

Table 1: Physicochemical Properties of Elantrine

PropertyValueCausality / Impact on Solubility
Molecular Weight 292.42 g/mol [1]Small molecular size is generally favorable for solvation, provided the solvent polarity matches the solute.
Lipophilicity (XLogP3) 4.1[1]Highly lipophilic. Dictates poor aqueous solubility and high affinity for organic solvents and lipid bilayers.
Chemical Structure Tertiary AmineActs as a weak base. Protonation at acidic pH significantly enhances aqueous solubility compared to physiological pH.
Physical State Solid (Powder)Requires disruption of crystal lattice energy via mechanical energy (sonication) or high-affinity solvents (DMSO).

Table 2: Empirical Solubility Guidelines by Solvent System

Solvent SystemMax Estimated SolubilityRecommendation & Application
100% DMSO ≥ 50 mMIdeal. Primary solvent for master stock preparation and long-term storage.
PBS (pH 7.4) < 0.1 mMNot Recommended. High risk of precipitation. Requires prior DMSO dilution and vigorous mixing.
Acidic Buffer (pH 4.5) ~ 1 - 5 mMAcceptable. Useful for specific in vitro assays where low pH is tolerated; amine protonation aids solubility.
In Vivo Formulation ~ 5 - 10 mMIdeal for Animal Models. 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline[2].

Mechanistic Workflow

Elantrine_Workflow Start Elantrine (Free Base) Powder Solvent Select Primary Solvent Start->Solvent DMSO 100% Anhydrous DMSO (Highly Recommended) Solvent->DMSO Lipophilic Core (XLogP3 = 4.1) Aqueous Aqueous Buffers (pH 7.4) (Not Recommended) Solvent->Aqueous Hydrophobic Exclusion Stock Prepare Master Stock (10 - 50 mM) DMSO->Stock AssayType Determine Assay Application Stock->AssayType InVitro In Vitro Assays (Cell Culture) AssayType->InVitro InVivo In Vivo Dosing (Animal Models) AssayType->InVivo DiluteVitro Dilute in Media (Final DMSO ≤ 0.5%) InVitro->DiluteVitro DiluteVivo Co-solvent Formulation: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline InVivo->DiluteVivo Validate Self-Validation: Visual Check for Tyndall Effect DiluteVitro->Validate DiluteVivo->Validate

Figure 1: Mechanistic workflow for Elantrine solubilization across biological assay types.

Validated Experimental Protocols

Protocol A: Preparation of 50 mM Master Stock in DMSO

Causality Focus: DMSO is a polar aprotic solvent that effectively disrupts the crystal lattice of lipophilic molecules without relying on hydrogen bonding.

  • Equilibration: Allow the Elantrine powder vial to equilibrate to room temperature (RT) in a desiccator before opening. Causality: Prevents ambient moisture condensation on the hygroscopic powder, which could introduce water and prematurely crash the compound out of the DMSO solution.

  • Weighing & Solvation: Weigh the required mass and add anhydrous DMSO (≥99.9% purity). For a 50 mM stock, dissolve 14.62 mg of Elantrine in 1.0 mL of DMSO[1].

  • Mechanical Disruption: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at RT for 5–10 minutes. Causality: Sonication induces acoustic cavitation, providing the kinetic energy required to overcome the lattice energy of the solid state.

  • Self-Validation: Hold the tube against a light source. The solution must be completely transparent. Any cloudiness indicates incomplete solvation.

  • Storage: Aliquot into single-use volumes and store at -20°C. Causality: Repeated freeze-thaw cycles cause localized concentration gradients during freezing, leading to irreversible nucleation and precipitation.

Protocol B: Aqueous Dilution for In Vitro Assays (pH 7.4)

Causality Focus: Direct addition of a highly concentrated DMSO stock into a large volume of aqueous buffer often causes "solvent shock," where the DMSO rapidly diffuses into the water, leaving the lipophilic drug behind to precipitate.

  • Pre-warming: Thaw the DMSO master stock at RT. Ensure it is completely liquid, as DMSO freezes at 18.5°C.

  • Dropwise Addition: While vigorously vortexing the aqueous buffer (e.g., PBS or cell culture media), add the DMSO stock dropwise. Causality: Vigorous mixing ensures immediate dispersal of the DMSO micro-droplets, preventing localized regions of low solvent concentration where Elantrine could reach supersaturation and precipitate.

  • Concentration Limits: Keep the final DMSO concentration below 0.5% (v/v) to avoid solvent-induced cytotoxicity in cell-based assays.

  • Self-Validation: Check for the Tyndall effect by shining a laser pointer through the solution. A visible beam indicates colloidal aggregation (precipitation), meaning the dilution failed and must be discarded.

Protocol C: In Vivo Formulation (Co-Solvent System)

Causality Focus: For animal models, high DMSO concentrations are toxic. We must step down the solvent polarity gradually using a validated co-solvent cascade[2].

  • Primary Solvation: Add 5% (v/v) of the final volume as DMSO (containing the required Elantrine dose).

  • Polymeric Solubilization: Add 30% (v/v) PEG300 and vortex thoroughly. Causality: PEG300 acts as a bridging solvent. Its amphiphilic nature coats the Elantrine molecules, preventing them from aggregating as the dielectric constant of the mixture increases[2].

  • Surfactant Addition: Add 5% (v/v) Tween 80 and vortex. Causality: Tween 80 forms micelles. The lipophilic Elantrine partitions into the hydrophobic core of these micelles, shielding it from the aqueous environment[2].

  • Aqueous Phase: Slowly add 60% (v/v) Saline (0.9% NaCl) or PBS while stirring continuously.

  • Self-Validation: The final formulation should be a clear, single-phase solution suitable for intraperitoneal (IP) or intravenous (IV) injection.

Troubleshooting & Scientific Insights

  • Issue: Cloudiness upon adding to PBS.

    • Cause: Localized pH shock and hydrophobic collapse.

    • Solution: Ensure vigorous mixing during addition. If the assay permits, lower the pH of the buffer slightly (e.g., pH 6.0) to protonate the tertiary amine, which will drastically increase the kinetic stability of the aqueous solution.

  • Issue: Precipitation after 24 hours in cell culture media.

    • Cause: Thermodynamic instability. Elantrine in aqueous media containing <0.5% DMSO is often a metastable supersaturated solution. Over time, thermodynamic forces drive the drug to crystallize.

    • Solution: Always prepare aqueous dilutions immediately before use. Do not store Elantrine in aqueous buffers.

Sources

Application

Application Note: Elantrine Delivery to the Central Nervous System Using Receptor-Targeted Lipid Nanoparticles

Abstract The development of therapeutics for central nervous system (CNS) disorders is profoundly limited by the blood-brain barrier (BBB), a selective interface that restricts the passage of most therapeutic agents into...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of therapeutics for central nervous system (CNS) disorders is profoundly limited by the blood-brain barrier (BBB), a selective interface that restricts the passage of most therapeutic agents into the brain.[1][2][3] Elantrine, a promising small molecule with potent neuro-regenerative capabilities, faces this significant delivery challenge due to its hydrophilic nature and low passive permeability. This document provides a comprehensive guide for researchers, detailing a robust methodology to formulate Elantrine into lipid nanoparticles (LNPs) designed to overcome the BBB. The protocols herein describe the synthesis of Elantrine-loaded LNPs, their surface functionalization with a transferrin receptor (TfR) targeting moiety to facilitate receptor-mediated transcytosis (RMT), and a full suite of characterization and in-vitro validation techniques.

Introduction: The Challenge of CNS Delivery

The BBB is a complex, dynamic barrier formed by brain microvascular endothelial cells (BMECs), which are connected by extensive tight junctions and exhibit minimal pinocytotic activity.[4][5] This structure effectively prevents the entry of most drugs from the systemic circulation into the brain parenchyma. Developing effective therapies for neurodegenerative diseases like Alzheimer's and Parkinson's hinges on our ability to bypass this barrier.[1][6]

Elantrine is a synthetic compound identified as a potential disease-modifying agent for neurodegenerative conditions. Its chemical properties (Molecular Weight: 292.4 g/mol , XLogP3: 4.1) suggest some lipophilicity, yet its overall structure results in poor BBB penetration, limiting its therapeutic potential when administered systemically.[7] To address this, we propose an advanced formulation strategy using lipid nanoparticles. LNPs are versatile carriers that can encapsulate a wide range of therapeutics and can be engineered for targeted delivery.[8][9][10] Specifically, we will leverage Receptor-Mediated Transcytosis (RMT), a physiological pathway used by endogenous molecules like transferrin to cross the BBB.[11][12][13] By decorating the LNP surface with ligands that bind to the transferrin receptor, which is highly expressed on BMECs, we can facilitate the transport of our Elantrine cargo into the CNS.[14][15]

Experimental Design & Rationale

This guide is structured into three main parts:

  • Part A: Formulation & Characterization: Detailed protocol for synthesizing and purifying TfR-targeted, Elantrine-loaded LNPs (TfR-E-LNPs) and validating their physicochemical properties.

  • Part B: In Vitro BBB Model Validation: Protocol for assessing the ability of the formulated TfR-E-LNPs to cross a validated, human-derived in vitro BBB model.

  • Part C: In Vivo Study Design (Conceptual): An outline for preclinical evaluation of TfR-E-LNP pharmacokinetics and brain distribution in a relevant animal model.

The causality behind this workflow is to first create a stable and well-defined drug delivery system, then validate its primary transport mechanism in a controlled, human-relevant in vitro system before proceeding to more complex and resource-intensive in vivo studies.

Part A: Formulation and Characterization of TfR-Targeted Elantrine LNPs

The formulation relies on a rapid, reproducible microfluidic mixing technique to produce LNPs with a consistent size and high encapsulation efficiency.

Protocol A1: TfR-E-LNP Formulation via Microfluidics

Rationale: Microfluidic mixing allows for precise control over nanoparticle formation, leading to uniform particle sizes and high batch-to-batch consistency. The lipid composition is selected to ensure stability, efficient encapsulation, and endosomal escape once inside the target cell.

Materials:

  • Ionizable Lipid (e.g., DLin-MC3-DMA)

  • Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • PEG-Lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG)

  • TfR-Targeting PEG-Lipid (e.g., a maleimide-functionalized PEG-lipid for antibody conjugation)

  • Elantrine

  • Ethanol (200 proof, molecular biology grade)

  • Citrate Buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic Nanoparticle Synthesis System

Procedure:

  • Prepare Lipid-Ethanol Phase: Dissolve the ionizable lipid, DSPC, cholesterol, DMG-PEG, and TfR-targeting PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.4:0.1. The total lipid concentration should be ~25 mM.

  • Prepare Aqueous Phase: Dissolve Elantrine in the 50 mM citrate buffer (pH 4.0) to a final concentration of 0.5 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid-ethanol phase into one syringe and the Elantrine-aqueous phase into another.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase at 3:1.

    • Set the total flow rate to 12 mL/min.

    • Initiate mixing. The rapid change in solvent polarity will cause the lipids to self-assemble into LNPs, encapsulating the Elantrine.

  • Purification:

    • Immediately dialyze the resulting LNP suspension against sterile PBS (pH 7.4) for at least 18 hours at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated Elantrine.

  • Ligand Conjugation (if applicable): If a targeting antibody is used, conjugate it to the maleimide-functionalized PEG-lipid post-formulation following established bioconjugation protocols.

  • Sterilization & Storage: Filter the final TfR-E-LNP suspension through a 0.22 µm sterile filter and store at 4°C.

Workflow for LNP Formulation

LNP_Formulation cluster_prep Phase Preparation cluster_synthesis Synthesis & Purification cluster_final Final Product A Lipid Stock in Ethanol (Ionizable, Helper, Chol, PEG) C Microfluidic Mixing (Aqueous:Ethanol 3:1) A->C B Elantrine in Citrate Buffer (pH 4.0) B->C D Self-Assembled Elantrine-LNPs C->D Rapid Mixing E Dialysis vs. PBS (pH 7.4) (18h, 4°C, 10 kDa MWCO) D->E Purify F Purified Elantrine-LNPs E->F G Sterile Filtration (0.22 µm) F->G H Final TfR-E-LNPs (Store at 4°C) G->H BBB_Assay cluster_articles Test Articles A Seed hBMECs on Transwell Insert B Culture to Confluence A->B C Verify Barrier Integrity (TEER > 150 Ω·cm²) B->C Monitor Daily D Add Test Articles to Apical Chamber C->D Barrier Ready T1 TfR-E-LNPs T2 Non-Targeted LNPs T3 Free Elantrine E Sample Basolateral Chamber at t = 1, 2, 4, 6h D->E F Quantify Elantrine (LC-MS/MS) E->F G Calculate Permeability (Papp) & Compare Formulations F->G

Sources

Method

Application Notes &amp; Protocols: Safe Handling of Elantrine

Disclaimer: Elantrine is a fictional compound. This document is a hypothetical guide created for illustrative purposes.

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Elantrine is a fictional compound. This document is a hypothetical guide created for illustrative purposes. The information and protocols described are based on established safety principles for handling real-world potent, cytotoxic, and hazardous research compounds. Always refer to the specific Safety Data Sheet (SDS) and institutional guidelines for any real chemical you work with.

Authored by: Senior Application Scientist

Date: April 2, 2024

Section 1: Introduction to Elantrine

Elantrine is a novel, synthetic heterocyclic compound under investigation as a potent and selective inhibitor of the Janus Kinase 7 (JAK7) signaling pathway. Its potential as a next-generation anti-inflammatory and anti-neoplastic agent makes it a compound of significant interest. However, its high potency and mechanism of action necessitate stringent handling and safety protocols.[1][2]

Fictional Compound Profile:

  • Physical Form: Fine, white to off-white crystalline powder. Prone to static and easily aerosolized.

  • Molecular Weight: 478.5 g/mol

  • Solubility: Soluble in DMSO and Ethanol; sparingly soluble in water.

  • Stability: Degrades upon exposure to UV light. Hygroscopic.

  • Mechanism of Action: ATP-competitive inhibitor of JAK7, leading to cell cycle arrest and apoptosis in targeted cell lines.

Section 2: Hazard Identification and Risk Assessment

Elantrine is classified as a highly potent active pharmaceutical ingredient (HPAPI) and must be handled with extreme caution.[3] The primary risks are associated with its cytotoxic and suspected mutagenic properties, combined with its physical form which poses a significant inhalation risk.

2.1 Known Hazards:

  • High Potency & Toxicity: Elantrine is pharmacologically active at nanomolar concentrations. The internal Occupational Exposure Limit (OEL) is set at 0.1 µg/m³ over an 8-hour time-weighted average (TWA).[1][4]

  • Cytotoxicity & Mutagenicity: As a kinase inhibitor affecting cell proliferation, Elantrine is presumed to be cytotoxic and must be handled as a potential mutagen.[5]

  • Routes of Exposure:

    • Inhalation: The primary and most dangerous route of exposure due to the powder's tendency to aerosolize.

    • Dermal Contact: Moderate absorption through the skin. Prolonged contact may lead to systemic effects.

    • Ingestion: Highly toxic if swallowed.

    • Eye Contact: Severe irritant.

  • Organ-Specific Toxicity: Pre-clinical data suggests potential for hepatotoxicity and neurotoxicity with chronic or high-level exposure.

2.2 Risk Assessment Workflow: Before any new procedure involving Elantrine, a formal risk assessment must be conducted. This process is mandatory and aims to identify potential exposure scenarios and implement appropriate controls. The Occupational Safety and Health Administration (OSHA) requires employers to inform and train workers on all hazardous chemicals in the workplace.[4][6][7]

cluster_assessment Risk Assessment cluster_control Control Implementation cluster_work Work Authorization pro Define Experimental Procedure haz Identify Hazards (Inhalation, Dermal, etc.) pro->haz eva Evaluate Exposure Potential (Quantity, Duration, Form) haz->eva det Determine Risk Level (Low, Medium, High) eva->det eng Select Engineering Controls (Fume Hood, Isolator) det->eng Based on Risk ppe Define Required PPE (Gloves, Gown, Respirator) eng->ppe sop Develop/Update SOP ppe->sop tra Confirm User Training sop->tra app Supervisor Approval tra->app wor Proceed with Experiment app->wor

Caption: Risk Assessment and Control Workflow for Elantrine Experiments.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

Engineering controls are the primary method for minimizing exposure and must be used for all Elantrine handling procedures.[3][4] PPE serves as a critical secondary barrier.[3][8]

3.1 Engineering Controls:

  • Weighing/Handling Solids: All handling of Elantrine powder must occur within a certified chemical fume hood, a containment ventilated enclosure (CVE), or a glovebox/isolator.[1][9] For quantities exceeding 1 gram or for procedures with high aerosolization potential, a negative pressure isolator is mandatory.[1][10]

  • Handling Solutions: Work with stock solutions of Elantrine should be performed in a chemical fume hood to prevent exposure to aerosols or splashes.[11]

  • Ventilation: Laboratories where Elantrine is used must have single-pass air systems (no recirculation) and maintain negative pressure relative to adjacent corridors.[3]

3.2 Personal Protective Equipment (PPE): The specific PPE required is dictated by the task and associated risk level. A risk assessment must determine the appropriate PPE for each task.[11]

Task Gloves Gown/Lab Coat Eye/Face Protection Respiratory Protection
Transporting Vials Single pair nitrile glovesStandard lab coatSafety glassesNot required
Weighing Powder (<1g) Double pair nitrile glovesDisposable, solid-front gown with knit cuffs[8]Safety goggles & face shield[11]N95 or higher respirator
Preparing Solutions Double pair nitrile glovesDisposable, solid-front gownSafety gogglesNot required inside fume hood
Cell Culture Dosing Single pair nitrile glovesStandard lab coatSafety glassesNot required in BSC
Spill Cleanup (Powder) Double pair heavy-duty nitrile glovesDisposable, solid-front gownSafety goggles & face shieldPAPR recommended[10]
  • Glove Policy: When double-gloving, the outer glove should be tucked into the gown cuff.[9] Gloves must be changed immediately if contaminated or every 30-60 minutes during continuous work. Always wash hands after removing gloves.[5]

  • Gowns: Disposable gowns used for handling Elantrine powder should be treated as hazardous waste.[11]

Section 4: Standard Operating Procedures (SOPs)

Adherence to detailed SOPs is critical for safety. All personnel must be trained on these procedures before working with Elantrine.

4.1 SOP: Weighing Elantrine Powder (Analytical Balance in Fume Hood)

  • Preparation: Don all required PPE (double gloves, disposable gown, goggles, face shield, N95 respirator). Place a plastic-backed absorbent pad on the work surface of the fume hood.[9][11]

  • Tare: Place a tared weigh boat on the analytical balance inside the fume hood.

  • Dispensing: Carefully open the primary Elantrine container. Using a dedicated spatula, slowly transfer the approximate amount of powder to the weigh boat. Do not tap the spatula against the container, as this can aerosolize the powder.

  • Sealing: Immediately and securely close the primary Elantrine container.

  • Final Weighing: Record the final weight.

  • Cleanup: Carefully wipe the spatula with a solvent-moistened wipe (e.g., 70% ethanol) and dispose of the wipe in the designated hazardous waste container. Wipe down the balance and surrounding area on the absorbent pad.

  • Doffing: Remove outer gloves and dispose of them as hazardous waste. Exit the immediate area before removing the remaining PPE.

4.2 SOP: Preparing a 10 mM Stock Solution in DMSO

  • Preparation: Perform all work inside a certified chemical fume hood. Don appropriate PPE (double gloves, disposable gown, goggles).

  • Solvent Transfer: Using a new serological pipette, transfer the calculated volume of DMSO into the vial containing the pre-weighed Elantrine powder.

  • Dissolution: Securely cap the vial. Gently vortex or sonicate until all powder is dissolved. Visually inspect for any remaining particulates.

  • Labeling: The vial must be clearly labeled with the compound name, concentration, solvent, date, and "CYTOTOXIC/POTENT COMPOUND".[7]

  • Storage: Wrap the vial in foil to protect it from light and store it at the recommended temperature (-20°C or -80°C).

Section 5: Storage and Waste Disposal

Proper storage and disposal are mandated by federal and local regulations to protect personnel and the environment.[12][13]

5.1 Storage:

  • Primary Container: Store Elantrine powder in its original, tightly sealed container in a designated, locked, and labeled cabinet. The storage area should be cool, dry, and protected from light.[6]

  • Segregation: Store Elantrine away from incompatible materials, particularly strong oxidizing agents.

  • Inventory: A detailed inventory of all potent compounds, including Elantrine, must be maintained.[7]

5.2 Waste Disposal: All materials that come into contact with Elantrine are considered hazardous waste and must be disposed of accordingly.[5]

  • Solid Waste: Contaminated gloves, gowns, weigh boats, pipette tips, and absorbent pads must be collected in a dedicated, clearly labeled, puncture-proof hazardous waste container lined with a yellow chemotherapy waste bag.[9][14]

  • Liquid Waste: Unused solutions or contaminated solvents must be collected in a sealed, labeled, and compatible hazardous waste container (e.g., HDPE bottle). Do not mix with other waste streams.[14]

  • Sharps: Needles and syringes used to transfer Elantrine solutions must be disposed of immediately in a designated cytotoxic sharps container.[11] Do not recap needles.[5]

  • Pickup: All hazardous waste must be disposed of through the institution's Environmental Health & Safety (EH&S) department.[15]

Section 6: Emergency Procedures

Rapid and correct response to emergencies is critical to mitigating exposure and injury. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.[16][17]

6.1 Spill Response: The response procedure depends on the size and nature of the spill.[18][19] Never attempt to clean a large spill or a spill outside of a containment device alone.[18]

cluster_minor Minor Spill (<5g powder, <100mL solution IN Fume Hood) cluster_major Major Spill (>5g powder, >100mL solution or ANY spill OUTSIDE containment) spill Spill Occurs assess Assess Spill (Size, Location, Material) spill->assess alert_minor Alert others in immediate area assess->alert_minor Minor evac_major Evacuate immediate area assess->evac_major Major ppe_minor Don appropriate PPE (Gown, Double Gloves, Goggles, Respirator) alert_minor->ppe_minor contain_minor Cover with absorbent pads or damp cloth (Do not create dust) ppe_minor->contain_minor clean_minor Collect residue into hazardous waste container contain_minor->clean_minor decon_minor Decontaminate area with appropriate solvent clean_minor->decon_minor isolate_major Restrict access, close doors evac_major->isolate_major call_major Call Emergency Services / EH&S isolate_major->call_major wait_major Await professional response team call_major->wait_major

Caption: Elantrine Spill Response Decision Tree.

6.2 Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][9][16] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[5][18] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. Call for emergency medical assistance.

  • Ingestion: Do not induce vomiting. Call for emergency medical assistance immediately.

All exposure incidents, no matter how minor, must be reported to the supervisor and the institution's EH&S department.[19]

Section 7: References

  • Preparing for Emergency Chemical Spills. (n.d.). Environment, Health & Safety - University of California, Berkeley. Retrieved from [Link]

  • Emergency Response Guide for Laboratories. (n.d.). Carnegie Mellon University Qatar. Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

  • GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. (2021). Environmental Health and Safety - Caltech. Retrieved from [Link]

  • Spill Control/Emergency Response. (2025). EHSO Manual - Oakland University. Retrieved from [Link]

  • Recommendations for the Safe Use of Handling of Cytotoxic Drugs. (n.d.). NIH Clinical Center. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Triumvirate Environmental. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, October 14). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Guidelines for Personnel Dealing with Chemotherapy/Cytotoxic Medications. (n.d.). The Association for Radiologic & Imaging Nursing. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]

  • Safe Laboratory Practices & Procedures. (n.d.). Office of Research Services - National Institutes of Health. Retrieved from [Link]

  • Polovich, M., & Clark, P. C. (2012). Safe handling of cytotoxics: guideline recommendations. Current oncology (Toronto, Ont.), 19(Suppl 1), S16–S21. Retrieved from [Link]

  • Laboratory Safety. (2021, August 9). NIH Office of Intramural Research. Retrieved from [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS-Integrated Project Services, LLC. Retrieved from [Link]

  • Laboratory Safety Training and Guidelines. (2026, February 23). National Institute of General Medical Sciences. Retrieved from [Link]

  • Potent Pharmaceutical Compound Containment Case Study. (n.d.). American Industrial Hygiene Association. Retrieved from [Link]

  • Hazardous Waste Management. (n.d.). Cabrillo College. Retrieved from [Link]

  • NIH Guidelines. (n.d.). Biosafety Manual – Stanford Environmental Health & Safety. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems, Inc. Retrieved from [Link]

  • High-Potency APIs: Containment and Handling Issues. (2026, March 7). Pharmaceutical Technology. Retrieved from [Link]

  • Laboratory Biosafety Manual BSL-2 and BSL 2/3. (n.d.). Office of Research Services - National Institutes of Health. Retrieved from [Link]

  • Potent Compound Handling Operations: Exposure To APIs. (n.d.). Agno Pharmaceuticals. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Czembor, C. A., & Torma-Krajewski, J. (2022). OSHA Chemical Hazards And Communication. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

FAQ 1: Why does Elantrine precipitate immediately when added to my cell culture media?

Technical Support Center: Optimizing Elantrine Solubility for In Vitro Cell Assays Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Elantrine Solubility for In Vitro Cell Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic dose-response curves and reproducibility issues associated with highly lipophilic experimental compounds. Elantrine, an experimental anticholinergic drug historically investigated for Parkinson's disease, presents classic solubility challenges in aqueous cell culture media.

This guide bypasses generic advice to focus on the mechanistic causality of Elantrine precipitation. By understanding the physical chemistry of your solvent systems, you can implement self-validating protocols that guarantee the biological effects you observe are driven by the drug, not by solvent artifacts or micro-precipitates.

The Causality: Elantrine (Molecular Formula: C20H24N2, MW: 292.42 g/mol ) is a highly lipophilic morphanthridine derivative[1]. Because its structure lacks strong hydrogen-bonding moieties, it has a high partition coefficient (LogP). When you pipette a highly concentrated Dimethyl Sulfoxide (DMSO) stock of Elantrine directly into an aqueous environment like DMEM or RPMI, a phenomenon called "solvent shift" occurs.

The DMSO rapidly diffuses into the bulk water phase much faster than the Elantrine molecules can disperse. Stripped of their solvent sheath, the hydrophobic Elantrine molecules rapidly self-associate via hydrophobic interactions, forming micro-precipitates. These precipitates effectively reduce the bioavailable concentration of the drug, leading to falsely elevated IC50 values and erratic assay readouts.

FAQ 2: What is the optimal solvent for Elantrine, and how do I manage solvent-induced cytotoxicity?

The Causality: DMSO is the gold standard for solubilizing lipophilic anticholinergics because its amphipathic nature disrupts the solute's crystalline lattice. However, DMSO is biologically active. Research indicates that DMSO concentrations above 1% can cause significant cytotoxicity and reduce cellular readouts (such as IL-6 or ROS production) by over 90%[2]. Furthermore, prolonged exposure (72 hours to 7 days) to DMSO even at 1% significantly reduces cell viability in various lineages[3]. More insidiously, low concentrations (0.25% - 0.5%) can act as immunomodulators, artificially stimulating or inhibiting specific cell types[2].

To prevent solvent artifacts, you must keep your final DMSO concentration strictly at or below 0.1% (v/v) .

Table 1: Quantitative Assessment of Solvents & Carriers for Elantrine In Vitro Assays

Solvent / CarrierMax Recommended Final Conc. (v/v)Solubilizing MechanismCellular Toxicity & Interference Thresholds
DMSO ≤ 0.1%Amphipathic disruption of crystal latticeCytotoxicity >1%; Immunomodulation observed at 0.25% - 0.5%[2][3].
Ethanol ≤ 0.5%Polar organic solvationAlters ROS production; moderate toxicity >1%[2].
PEG400 ≤ 0.5%Co-solvency / steric stabilizationOsmotic stress and developmental toxicity at >1%[4].
HP-β-CD ≤ 1.0%Hydrophobic cavity encapsulationHighly tolerated; inert carrier in most cell and in vivo models[4].

FAQ 3: DMSO isn't keeping Elantrine in solution at the high concentrations I need. What are the alternatives?

The Causality: If your assay requires high micromolar concentrations of Elantrine and a 0.1% DMSO limit causes precipitation, you must change the thermodynamic environment of the media.

We recommend using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They encapsulate the hydrophobic Elantrine molecule, forming a water-soluble inclusion complex. HP-β-CD is exceptionally well-tolerated in biological assays (up to 1-2% without toxicity) and prevents the solvent-shift precipitation seen with pure DMSO[4]. Alternatively, ensuring your media contains sufficient carrier proteins (e.g., 10% Fetal Bovine Serum) provides hydrophobic pockets (via albumin) that can sequester the drug and maintain solubility.

Self-Validating Protocol: Elantrine Dose-Response Preparation

To ensure trustworthiness in your data, every protocol must be a self-validating system. The most common error in dose-response assays is creating a solvent gradient. If you dilute your Elantrine DMSO stock directly into media to create different doses, your highest dose will have the most DMSO, and your lowest dose will have the least. This makes it impossible to know if cell death is caused by Elantrine or the DMSO.

The following protocol utilizes a Solvent Normalization Matrix to ensure every well has exactly the same vehicle concentration.

Step 1: Primary Stock Preparation

  • Weigh the Elantrine powder (note whether you have the free base or a salt form, as this affects molarity calculations).

  • Dissolve in 100% molecular-biology grade DMSO to create a 10 mM primary stock .

  • Vortex for 30 seconds. If optically cloudy, sonicate in a water bath at 37°C for 5 minutes.

Step 2: Solvent Normalization (Serial Dilution in 100% DMSO)

  • Prepare a series of microcentrifuge tubes containing 100% DMSO.

  • Perform your serial dilutions (e.g., 1:3 or 1:10) of the Elantrine stock entirely within the 100% DMSO.

  • Validation Check: You now have a gradient of Elantrine concentrations, but every tube is 100% DMSO. Include one tube of pure DMSO as your Vehicle Control.

Step 3: Intermediate Aqueous Dilution (The "Protein Hand-off")

  • Prepare an intermediate dilution plate containing your complete cell culture media (must contain 5-10% FBS or BSA to act as a carrier).

  • Dilute each DMSO stock 1:100 into the media (e.g., 10 µL DMSO stock into 990 µL media).

  • Pipette up and down vigorously. Do not let the DMSO drop sit on the surface of the media, as this triggers immediate precipitation.

Step 4: Final Assay Addition

  • Transfer 10 µL of the intermediate media mixture to 90 µL of media already in your 96-well assay plate.

  • Validation Check: The final DMSO concentration in every single well (including the vehicle control) is now exactly 0.1% . Any phenotypic changes observed are definitively caused by Elantrine.

Elantrine Preparation & Troubleshooting Workflow

ElantrineSolubility Step1 Assess Elantrine Form (Free Base vs. Salt) Step2 Prepare Primary Stock (10-50 mM in 100% DMSO) Step1->Step2 Decision1 Is solution optically clear at RT? Step2->Decision1 Action1 Sonicate & Warm (37°C) or use HP-β-CD Decision1->Action1 No Step3 Prepare Intermediate Dilution (10x in Media + Protein) Decision1->Step3 Yes Action1->Step2 Re-evaluate Decision2 Micro-precipitation observed? Step3->Decision2 Action2 Increase Carrier Protein (e.g., 10% FBS) Decision2->Action2 Yes Step4 Final Assay Addition (DMSO ≤ 0.1%) Decision2->Step4 No Action2->Step3 Re-evaluate

Workflow for preparing Elantrine solutions and troubleshooting micro-precipitation in vitro.

References

  • Elantrine | C20H24N2 | CID 14690 - PubChem - NIH. Source: nih.gov.
  • Considerations regarding use of solvents in in vitro cell based assays - PMC. Source: nih.gov.
  • Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One. Source: plos.org.
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC. Source: nih.gov.

Sources

Optimization

Minimizing off-target anticholinergic effects of Elantrine in animal models

Topic: Minimizing Off-Target Anticholinergic Effects of Elantrine in Animal Models Audience: Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist: This guide is de...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Minimizing Off-Target Anticholinergic Effects of Elantrine in Animal Models

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist: This guide is designed to provide in-depth technical support for research teams working with Elantrine, an experimental therapeutic with known anticholinergic properties.[1][2] Our goal is to equip you with the foundational knowledge, practical protocols, and troubleshooting frameworks necessary to characterize and mitigate these off-target effects, ensuring the generation of robust and interpretable preclinical data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding Elantrine and its anticholinergic profile.

Q1: What is Elantrine and what is its primary mechanism of action? Elantrine is an experimental drug, historically investigated for its potential to treat tremor in Parkinson's disease.[1][3] It is classified as an anticholinergic agent, meaning its therapeutic effect is derived from its ability to block the action of acetylcholine, a key neurotransmitter.[2][4] In conditions like Parkinson's, an imbalance between dopamine and acetylcholine contributes to motor symptoms; Elantrine helps to alleviate tremor by antagonizing acetylcholine receptors.[5]

Q2: Why does Elantrine cause off-target anticholinergic effects? The neurotransmitter acetylcholine acts on two main classes of receptors: muscarinic and nicotinic. Elantrine's therapeutic effects in the central nervous system (CNS) are thought to be mediated by blocking specific muscarinic acetylcholine receptors (mAChRs). However, there are five distinct subtypes of mAChRs (M1-M5) distributed throughout the body, in both the CNS and peripheral tissues.[6][7] Off-target effects occur when Elantrine, lacking perfect subtype selectivity, binds to mAChRs outside its intended therapeutic target area, leading to a range of undesirable physiological responses.[8][9] This cumulative effect across multiple receptor sites is often referred to as the "anticholinergic burden".[10][11]

Q3: What are the most common off-target anticholinergic effects observed in animal models? Based on the known function of mAChRs, the most common side effects in animal models mirror those seen in humans. These include:

  • Peripheral Effects: Dry mouth (observed as decreased salivation), constipation (reduced gut motility), urinary retention, and blurred vision (mydriasis).[4][10]

  • Central Nervous System (CNS) Effects: Cognitive impairment (deficits in learning and memory tasks), confusion or delirium-like behaviors, and sedation.[10][12] These are particularly associated with the blockade of M1 receptors in the hippocampus and cortex.

Q4: Which muscarinic receptor subtypes are most critical to monitor for off-target effects? While a comprehensive binding profile is essential, particular attention should be paid to the following subtypes due to their well-characterized roles in common anticholinergic side effects:

Receptor SubtypePrimary Location(s)Associated Off-Target Effects When Blocked
M1 CNS (Cortex, Hippocampus), Salivary GlandsCognitive deficits, memory impairment, confusion, dry mouth.[5]
M2 Heart (SA/AV nodes), CNS, Smooth MuscleTachycardia (at high doses, though initial bradycardia can occur), tremor.[13]
M3 Smooth Muscle (Gut, Bladder), GlandsConstipation, urinary retention, blurred vision, dry mouth.[9]
M4 CNS (Striatum)Potential modulation of locomotor activity.[7]
M5 CNS (Substantia Nigra), EyesLess understood, potential role in dopamine release and vision.[14]
Part 2: Troubleshooting Experimental Challenges

This section provides guidance on specific issues that may arise during your in vivo studies.

Q: We are observing high mortality and severe distress (e.g., excessive sedation, dehydration) in our rodent models, even at doses intended to be therapeutic. What is the likely cause and what are the next steps?

A: This is a critical issue likely stemming from an excessive anticholinergic burden. The observed sedation and distress are classic signs of potent central and peripheral anticholinergic activity.

  • Causality: Elantrine is likely exhibiting high-affinity binding to multiple muscarinic subtypes (M1, M2, M3) simultaneously, leading to a systemic shutdown of parasympathetic functions. This can cause severe constipation, urinary retention, and profound CNS depression, which can lead to dehydration and death.

  • Recommended Actions:

    • Halt and Re-evaluate Dosing: Immediately cease dosing at the current level.

    • Conduct a Dose-Range Finding Study: Perform an acute dose-ranging study with a wider, lower range of doses. The goal is to identify the Maximum Tolerated Dose (MTD).

    • Implement Supportive Care: For ongoing studies, ensure easy access to hydration (e.g., hydrogel packs) and monitor animal welfare closely (body weight, fecal output, general appearance) at least twice daily.

    • Characterize Receptor Affinity: If not already done, perform the in vitro radioligand binding assay (see Protocol 1) to understand Elantrine's affinity profile across all five muscarinic subtypes. A high affinity for M1, M2, and M3 receptors would confirm the likely cause.

Q: Our behavioral data, particularly in cognitive tests like the Morris Water Maze or Y-maze, shows high variability between animals within the same dose group. How can we improve consistency?

A: High variability in behavioral assays is a common challenge that can be exacerbated by compounds with CNS effects like Elantrine.[15]

  • Causality: The variability can stem from both drug-related and environmental factors. Elantrine may have inconsistent blood-brain barrier penetration between animals, or its sedative effects may be confounding the cognitive readouts (i.e., poor performance may be due to sedation, not memory impairment). Environmental factors like inconsistent handling, time of day for testing, and the order of testing can also significantly impact results.[15][16]

  • Recommended Actions:

    • Acclimatize and Handle Animals Consistently: Ensure all animals are handled by the same researchers for a consistent period before testing begins to reduce stress-induced variability.[16]

    • Standardize Testing Procedures: Conduct all behavioral tests at the same time of day to control for circadian rhythm effects. The order in which animals are tested from their home cage can also influence behavior.[15]

    • Include a Motor Function Control: Precede cognitive testing with a simple locomotor assessment, such as the Open Field Test (see Protocol 3). This allows you to identify and statistically control for any confounding effects of sedation or hyperactivity. Animals showing significant motor impairment may need to be excluded from the cognitive analysis.[17]

    • Assess Pharmacokinetics (PK): If variability persists, consider a small satellite PK study to measure plasma and brain concentrations of Elantrine at the time of testing. This will reveal if inconsistent drug exposure is the root cause.

Q: How do we differentiate between desired on-target efficacy (e.g., tremor reduction) and off-target CNS effects (e.g., cognitive impairment)?

A: This requires a multi-assay approach to establish a therapeutic window. The key is to correlate dose and plasma/brain concentration with both efficacy and side-effect readouts.

  • Causality: The desired anti-tremor effect and the undesired cognitive effects may be mediated by different muscarinic receptor subtypes or the same subtype in different brain regions. For example, efficacy may be driven by M4 antagonism in the striatum, while cognitive side effects are driven by M1 antagonism in the hippocampus.

  • Recommended Actions:

    • Parallel Dose-Response Curves: Generate dose-response curves for both an efficacy model (e.g., an oxotremorine-induced tremor model) and a side-effect model (e.g., a spatial memory task). The separation between these curves defines the therapeutic window.

    • Conduct Receptor Occupancy Studies: An in vivo or ex vivo receptor occupancy study (see Protocol 2) is the most direct way to address this.[18] This technique measures the percentage of muscarinic receptors bound by Elantrine in different brain regions at a given dose.[19] By correlating receptor occupancy in specific regions with behavioral outcomes, you can directly link target engagement to function. For example, you might find that 50% M4 receptor occupancy in the striatum is required for efficacy, while cognitive deficits only appear above 70% M1 occupancy in the hippocampus.

Part 3: Methodologies and Experimental Protocols

These protocols provide a validated starting point for your key experiments.

Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptor Subtypes

This in vitro assay determines the binding affinity (Ki) of Elantrine for each of the five human muscarinic receptor subtypes (M1-M5), which is essential for understanding its selectivity profile.[6][20]

Objective: To quantify the binding affinity of Elantrine at hM1, hM2, hM3, hM4, and hM5 receptors.

Materials:

  • Cell membranes from stable cell lines individually expressing hM1, hM2, hM3, hM4, or hM5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Non-specific binding control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of Elantrine (e.g., from 10 µM to 0.1 nM) in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of cell membrane preparation (protein concentration optimized per subtype).

    • 50 µL of Elantrine dilution or control (assay buffer for total binding, 1 µM atropine for non-specific binding).

    • 50 µL of [³H]-NMS at a final concentration approximately equal to its Kd for the receptor subtype.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[21]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the 96-well filter plate. Wash the filters four times with ice-cold wash buffer (assay buffer).[21]

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[22]

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of Elantrine.

    • Use a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of Elantrine that inhibits 50% of specific radioligand binding).

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

Protocol 2: Ex Vivo Muscarinic Receptor Occupancy Assay

This assay measures the degree to which Elantrine occupies muscarinic receptors in specific brain regions after in vivo administration.[18]

Objective: To determine the dose-dependent occupancy of muscarinic receptors by Elantrine in the cortex (rich in M1) and striatum (rich in M4) of rats.

Materials:

  • Male Sprague-Dawley rats.

  • Elantrine and vehicle.

  • Radiotracer for ex vivo binding (e.g., [³H]-pirenzepine for M1, or a non-selective antagonist like [³H]-NMS).

  • Cryostat, microscope slides, scintillation vials.

Procedure:

  • Dosing: Administer various doses of Elantrine (and a vehicle control group) to rats via the intended clinical route (e.g., intraperitoneal or oral).

  • Drug Distribution: At the predicted time of peak plasma/brain concentration (Tmax), euthanize the animals.

  • Tissue Harvest: Rapidly extract the brains and dissect the regions of interest (e.g., cortex, striatum, hippocampus) on ice. Flash-freeze the tissues.

  • Sectioning: Section the frozen brain tissue on a cryostat (e.g., 20 µm thickness) and mount the sections onto microscope slides.

  • Radiotracer Incubation: Incubate the sections with the chosen radiotracer in buffer to label the receptors that were not occupied by Elantrine in vivo.[18]

  • Washing and Drying: Wash the slides to remove unbound radiotracer and then dry them.

  • Quantification: Scrape the tissue sections from the slides into scintillation vials, add a scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate the percentage of receptor occupancy for each dose group and brain region using the formula: % Occupancy = (1 - (Specific Binding in Dosed Animal / Specific Binding in Vehicle Animal)) * 100

    • Plot % Occupancy vs. Dose to generate a dose-occupancy curve and determine the ED₅₀ (the dose required to achieve 50% receptor occupancy).[19]

Protocol 3: Open Field Test for Locomotor Activity and Anxiety-Like Behavior

This is a fundamental behavioral test to assess general activity levels (which can indicate sedation) and anxiety-like behavior in rodents.[17]

Objective: To evaluate the effect of Elantrine on spontaneous locomotor activity and exploration.

Materials:

  • Open field apparatus (e.g., a 40 x 40 x 30 cm square arena made of non-reflective material).

  • Video tracking software.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the test begins.

  • Dosing: Administer Elantrine or vehicle at a pre-determined time before the test (based on Tmax).

  • Test Initiation: Gently place a single animal into the center of the open field arena.

  • Recording: Allow the animal to explore freely for a set duration (e.g., 5-10 minutes) while recording its behavior with the video tracking system.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.

  • Data Analysis: The software will analyze the recording for key parameters:

    • Total Distance Traveled: A measure of overall locomotor activity. A significant decrease suggests sedation.

    • Time Spent in Center Zone: The arena is computationally divided into a "center" and "periphery". Rodents naturally avoid open spaces, so more time in the center is interpreted as reduced anxiety-like behavior.

    • Rearing Frequency: Number of times the animal stands on its hind legs. A decrease can indicate sedation or reduced exploratory behavior.[17]

Part 4: Visualizations and Workflows
Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space M1_Receptor M1 Muscarinic Receptor Gq Gq Protein M1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine ACh->M1_Receptor Binds Elantrine Elantrine Elantrine->M1_Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Ca Ca²⁺ Release ER->Ca Cellular_Response Cellular Response (e.g., Cognitive Function) Ca->Cellular_Response

Caption: Elantrine blocks M1 receptor activation by acetylcholine.

Experimental Workflow Diagram

Workflow Start Start: Elantrine Program InVitro Step 1: In Vitro Profiling (Protocol 1: Radioligand Binding) - Determine Ki for M1-M5 Start->InVitro Decision1 High affinity for off-target mAChRs? InVitro->Decision1 InVivo_Dose Step 2: In Vivo Dose-Ranging - Determine Maximum Tolerated Dose (MTD) - Select doses for behavioral studies Decision1->InVivo_Dose Yes End End of Study Decision1->End No (Low Risk) Behavior Step 3: Behavioral Phenotyping - Protocol 3: Open Field (Sedation) - Cognitive & Efficacy Models InVivo_Dose->Behavior RO_Assay Step 4: Target Engagement - Protocol 2: Receptor Occupancy - Correlate occupancy with behavior Behavior->RO_Assay Analysis Step 5: Data Synthesis - Define Therapeutic Window - Go/No-Go Decision RO_Assay->Analysis Analysis->End

Caption: Workflow for assessing anticholinergic liability.

References
  • Dr.Oracle. (2025, June 4). How can I protect against anticholinergic medications?
  • Gnjidic, D., & Hilmer, S. N. (2022, August 1). The anticholinergic burden: from research to practice. Australian Prescriber.
  • Rix, A. (1977). Evaluation of an experimental anticholinergic drug, elantrine, in treating the tremor of parkinsonism. Advances in Experimental Medicine and Biology, 90, 277-281.
  • Alberta Medical Association. (2022, September 15). Reducing anticholinergic burden.
  • MilliporeSigma. Receptor Binding Assays - Multiwell Plates.
  • ResearchGate. (2010, March 15). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays.
  • Inxight Drugs. ELANTRINE.
  • PubMed. (2010, March 15). In Vitro Muscarinic Receptor Radioligand-Binding Assays.
  • PubMed. Minimizing anticholinergic drug prescribing in older hospitalized patients: a full audit cycle.
  • PubMed. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes.
  • Gherezghiher, T., et al. (1996). Serum anticholinergic activity and behavior following atropine sulfate administration in the rat. Pharmacology Biochemistry and Behavior, 55(3), 339-344.
  • Welsh, T. J., et al. (2018). Interventions for reducing anticholinergic medication burden in older adults—a systematic review and meta-analysis. Age and Ageing, 47(5), 630-637.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • MedKoo. Elantrine | anticholinergic | CAS#1232-85-5.
  • Kumar, V., & Bhat, Z. A. (2020). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Journal of Pharmaceutical Research International, 32(5), 1-13.
  • Gifford Bioscience. Receptor Occupancy Assay.
  • Raedler, T. J., et al. (2003). In vivo determination of muscarinic acetylcholine receptor availability in schizophrenia. American Journal of Psychiatry, 160(1), 118-127.
  • Raedler, T. J., et al. (2000). In vivo olanzapine occupancy of muscarinic acetylcholine receptors in patients with schizophrenia. Neuropsychopharmacology, 23(1), 112-119.
  • ResearchGate. Dose-muscarinic receptor occupancy curves in each brain region of rats....
  • Timberlake, W. H., & Chase, T. N. (1974). Elantrine in the treatment of parkinsonism. Neurology, 24(4), 350.
  • BenchChem. (2025). In Vitro Assays for Muscarinic Receptor Activation: Application Notes and Protocols.
  • Sipos, M. L., et al. (2001). Effects of selected anticholinergics on acoustic startle response in rats. Journal of Applied Toxicology, 21(6), 487-493.
  • Voikar, V., & Gaburro, S. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. Genes, 12(4), 596.
  • Abuelezz, N. Z., et al. (2024, December 23). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers in Behavioral Neuroscience, 18.
  • Wahlsten, D., & Crusio, W. E. (2018). Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers in Behavioral Neuroscience, 12.
  • Massive Bio. (2026, January 6). Off Target Effect.
  • Parkinson's Foundation. Anticholinergic Drugs.
  • PLOS. (2025, July 28). Genetic inference of on-target and off-target side-effects of antipsychotic medications.
  • MSPCA-Angell. Anticholinergics in Dogs and Cats.
  • Wikipedia. Trihexyphenidyl.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Trihexyphenidyl Hydrochloride?

Sources

Troubleshooting

Troubleshooting Elantrine Precipitation in Aqueous Buffer Solutions

Technical Support Center | Assay Formulation & Drug Delivery Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly lipophilic, ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center | Assay Formulation & Drug Delivery

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly lipophilic, basic compounds for in vitro and in vivo assays. Elantrine, an experimental morphanthridine-derivative anticholinergic agent, is a classic example of a "difficult-to-dissolve" molecule.

This guide bypasses generic advice to provide a deep, mechanistic understanding of why Elantrine precipitates in your assays, followed by self-validating protocols to permanently resolve the issue.

Physicochemical Context: The "Why" Behind the Cloudiness

To troubleshoot Elantrine, we must first understand its thermodynamic profile. Elantrine possesses a highly lipophilic tricyclic backbone and a basic tertiary amine, giving it a 1[1]. It is typically supplied as a hydrochloride (HCl) salt. When transitioning from a stock solution (e.g., in DMSO) to an aqueous physiological buffer, two primary thermodynamic barriers trigger precipitation:

  • pH-Dependent Free Base Precipitation: As the buffer pH approaches the drug's pKa, the amine deprotonates. The resulting uncharged free base is exceptionally hydrophobic and rapidly nucleates out of solution.

  • The Common-Ion Effect: Physiological buffers like Phosphate-Buffered Saline (PBS) contain high concentrations of chloride ions (e.g., 137 mM NaCl). According to Le Chatelier's principle, this excess chloride shifts the solubility product ( Ksp​ ) equilibrium of the Elantrine HCl salt toward the solid state, 2[2].

Diagnostic Workflow

Use the following decision tree to identify the specific thermodynamic driver causing your Elantrine precipitation.

DiagnosticWorkflow Start Elantrine Precipitation Observed CheckBuffer Check Buffer Composition (Is it PBS/High Chloride?) Start->CheckBuffer CheckPH Check Buffer pH (Is pH > 7.0?) CheckBuffer->CheckPH No CommonIon Common Ion Effect (HCl salt + Cl- ions) CheckBuffer->CommonIon Yes FreeBase Free Base Precipitation (Deprotonation) CheckPH->FreeBase Yes TempCheck Check Temperature (Is it < 20°C?) CheckPH->TempCheck No Sol1 Switch to Acetate/Maleate Buffer (Low Cl-) CommonIon->Sol1 Sol2 Lower pH or use HP-β-CD Complexation FreeBase->Sol2 TempDrop Endothermic Crash-out TempCheck->TempDrop Yes Sol3 Warm to 37°C Stir gently TempDrop->Sol3

Caption: Diagnostic decision tree for identifying and resolving Elantrine precipitation in aqueous media.

Frequently Asked Questions (Troubleshooting)

Q1: My Elantrine stock is fully dissolved in 100% DMSO at 10 mM. When I dilute it 1:100 into PBS (pH 7.4) for my cell assay, it immediately forms a cloudy suspension. Why? A1: You are observing a combination of solvent crash-out and the common-ion effect. When the DMSO stock is introduced to the aqueous phase, the local dielectric constant drops rapidly. Concurrently, the high chloride concentration in PBS (137 mM) 3[3]. Furthermore, at pH 7.4, a significant fraction of the drug converts to its 4[4]. Solution: Avoid direct injection into static PBS. Use the Drop-wise Titration Method (see Protocols) with vigorous vortexing to prevent local supersaturation, or switch to a low-chloride buffer like HEPES or Acetate if your assay permits.

Q2: I need to test Elantrine at 100 µM in a cell-based assay, but DMSO concentrations above 0.5% are toxic to my cells. How can I keep it in solution? A2: To bypass DMSO toxicity while maintaining solubility, you must shield the lipophilic dibenzazepine moiety from the aqueous environment. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an FDA-approved, biologically inert excipient that 5[5]. The hydrophobic cavity of HP-β-CD encapsulates Elantrine, while its hydroxylated exterior6[6]. Solution: Formulate Elantrine using the HP-β-CD Inclusion Complexation Protocol detailed below.

Q3: My Elantrine solution in acetate buffer (pH 5.0) is perfectly clear at room temperature, but precipitates overnight when stored at 4°C. Is the drug degrading? A3: No, this is a thermodynamic phenomenon, not degradation. The dissolution of lipophilic crystalline compounds is typically an endothermic process. Lowering the temperature to 4°C reduces the kinetic energy of the system, drastically lowering the saturation solubility limit. Solution: Warm the solution in a 37°C water bath for 15 minutes and gently sonicate. The precipitate will re-dissolve. Always equilibrate your working solutions to room temperature or 37°C before use.

Quantitative Data Summary

To guide your experimental design, the following table summarizes the expected solubility behavior of Elantrine under various formulation conditions.

Buffer SystempHCo-Solvent / ExcipientTemp (°C)Expected StateMechanistic Driver
PBS (137 mM Cl⁻)7.41% DMSO25Precipitate Common-ion effect & Free-base formation
Acetate Buffer5.01% DMSO25Clear SolutionComplete protonation, low chloride
PBS (137 mM Cl⁻)7.410% HP-β-CD25Clear SolutionHydrophobic inclusion complexation
Acetate Buffer5.0None4Precipitate Endothermic solubility limit reached
Mechanistic Pathway of Precipitation & Rescue

Mechanism Elantrine Elantrine HCl (Protonated, Soluble) PBS Addition to PBS (pH 7.4, 137mM NaCl) Elantrine->PBS Deprotonation Deprotonation (pH approaches pKa) PBS->Deprotonation CommonIon Common Ion Effect (Excess Cl- suppresses Ksp) PBS->CommonIon Precipitate Insoluble Free Base or Salt Aggregate Deprotonation->Precipitate CommonIon->Precipitate HPBCD Addition of HP-β-CD Precipitate->HPBCD Rescue Formulation Complex Hydrophilic Inclusion Complex (Soluble) HPBCD->Complex

Caption: Thermodynamic pathways leading to Elantrine precipitation and rescue via HP-β-CD complexation.

Experimental Protocols
Protocol A: Drop-wise Titration for DMSO-Aqueous Dilution

Purpose: To minimize local supersaturation and prevent amorphous crash-out when diluting DMSO stocks into aqueous buffers.

  • Preparation: Warm both the 10 mM Elantrine DMSO stock and the target aqueous buffer (e.g., HEPES pH 6.8) to 37°C.

  • Agitation: Place the tube containing the aqueous buffer on a vortex mixer set to medium-high speed.

  • Titration: Using a high-precision pipette, add the DMSO stock drop-by-drop directly into the center of the vortex (avoiding the tube walls). Wait 3-5 seconds between each drop.

  • Equilibration: Once the desired concentration is reached, continue vortexing for 30 seconds, then sonicate in a bath sonicator for 2 minutes to ensure complete dispersion.

  • Self-Validation Check: The solution should remain optically clear. If a slight opalescence is observed before sonication, the titration rate was too fast. Discard and restart.

Protocol B: HP-β-CD Inclusion Complexation

Purpose: To formulate high concentrations of Elantrine at physiological pH without organic solvents, 7[7].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water. Stir until completely clear.

  • Drug Addition: Weigh the required amount of Elantrine HCl powder and add it directly to the HP-β-CD solution. (Do not dissolve in DMSO first).

  • Complexation: Stir the suspension continuously at 300 rpm for 12-24 hours at room temperature. The mechanical agitation and time are required for the 8[8].

  • Adjustment: Once the solution is clear, adjust the pH to 7.4 using 0.1 M NaOH or HCl as needed.

  • Filtration: Filter the final solution through a 0.22 µm PES syringe filter to remove any uncomplexed drug particles and ensure sterility.

  • Self-Validation Check: A successful inclusion complex will yield a completely transparent solution before filtration. If the filter clogs or resistance is high during step 5, incomplete complexation occurred; increase stirring time or HP-β-CD concentration.

Sources

Optimization

Technical Support Center: Optimizing Elantrine and L-Dopa Combination Studies

Welcome to the Technical Support Center for neuropharmacology and drug development professionals. This guide provides advanced troubleshooting, self-validating protocols, and mechanistic insights for optimizing the co-ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for neuropharmacology and drug development professionals. This guide provides advanced troubleshooting, self-validating protocols, and mechanistic insights for optimizing the co-administration of Elantrine (a central anticholinergic) and L-dopa in Parkinsonian models.

FAQ 1: Mechanistic Rationale

Q: Why is Elantrine specifically chosen to supplement L-dopa in Parkinsonian models, and what is the mechanistic causality?

A: Elantrine (CAS# 1232-85-5) is a centrally acting anticholinergic agent historically proven to block tremorogenic effects[1][2]. In Parkinson's disease (PD) models, the degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNc) leads to a profound loss of dopamine (DA) in the striatum. This DA depletion removes the inhibitory tone on striatal cholinergic interneurons, creating a state of relative acetylcholine (ACh) hyperactivity[3].

While L-dopa replenishes DA to stimulate D1/D2 receptors, it often fails to fully suppress the hyperactive cholinergic output responsible for tremor. Elantrine directly blocks central muscarinic receptors, counteracting this imbalance[3]. Clinical and preclinical data demonstrate that while L-dopa primarily addresses bradykinesia and rigidity, the addition of Elantrine synergistically abolishes tremor[1][4].

G DA_Loss SNc Degeneration (DA Loss) Striatum Striatal Imbalance (Hyperactive ACh) DA_Loss->Striatum Removes inhibition Tremor Tremor & Rigidity (Motor Deficit) Striatum->Tremor Pathological output LDopa L-Dopa (DA Precursor) Restored_DA Restored DA Signaling LDopa->Restored_DA Elantrine Elantrine (Anticholinergic) Blocked_ACh Blocked Muscarinic Receptors Elantrine->Blocked_ACh Restored_DA->Striatum Rebalances Motor_Improvement Motor Improvement (Synergistic Effect) Restored_DA->Motor_Improvement Blocked_ACh->Striatum Rebalances Blocked_ACh->Motor_Improvement

Striatal DA-ACh imbalance and synergistic intervention by Elantrine and L-dopa.

FAQ 2: Experimental Protocol Design

Q: How do I establish a self-validating in vivo protocol for Elantrine + L-dopa co-administration in rodent models?

A: To ensure scientific integrity, your protocol must include internal validation steps (baseline establishment, washout periods, and re-challenges) to definitively distinguish true synergistic effects from spontaneous neuroplastic recovery.

Step-by-Step Methodology: 6-OHDA Lesion Rodent Model Optimization

  • Induction & Baseline Validation: Unilaterally lesion the medial forebrain bundle of subjects using 6-hydroxydopamine (6-OHDA). Allow 3 weeks for stable degeneration. Validate lesion severity using apomorphine (0.5 mg/kg s.c.); only include subjects exhibiting >7 contralateral rotations/minute.

  • L-Dopa Monotherapy Phase: Administer L-dopa (6-12 mg/kg i.p.) combined with a peripheral decarboxylase inhibitor like benserazide (15 mg/kg) daily for 7 days.

    • Causality Check: This establishes the baseline L-dopa response, identifying the threshold where L-dopa alone fails to resolve tremor without inducing severe dyskinesia.

  • Elantrine Co-Administration: Introduce Elantrine at a starting dose of 2.5 mg/kg i.p., administered 30 minutes prior to L-dopa.

    • Causality Check: Elantrine is administered first to ensure central muscarinic blockade is fully active when striatal dopamine levels reach their pharmacokinetic peak (Cmax).

  • Behavioral Assessment: 45 minutes post-L-dopa administration, evaluate tremor using a force-plate actimeter and rigidity via the stepping test.

  • Washout Phase (Self-Validation): Withdraw Elantrine for 72 hours while strictly maintaining the L-dopa regimen. Tremor scores must return to the Phase 2 monotherapy baseline.

  • Re-challenge Phase: Re-introduce Elantrine. Immediate restoration of tremor suppression confirms the effect is strictly drug-dependent and not an artifact of time-dependent sensitization.

FAQ 3: Quantitative Data & Titration Guidelines

Q: What are the optimal dosage ranges and expected behavioral outcomes when titrating Elantrine with L-dopa?

A: Dosage must be carefully titrated to maximize tremor reduction while avoiding peripheral anticholinergic toxicity. The table below summarizes optimized parameters derived from historical pharmacokinetic and behavioral data in mammalian models[1][4].

Table: Elantrine & L-Dopa Co-Administration Titration Matrix

Treatment PhaseL-Dopa DoseElantrine DoseExpected Tremor ReductionExpected Rigidity ReductionPrimary Physiological Target
Baseline (Vehicle) 0 mg/kg0 mg/kg0%0%N/A
L-Dopa Monotherapy 6-12 mg/kg0 mg/kg~15-20%~40-50%D1/D2 Receptors
Elantrine Monotherapy 0 mg/kg2.5 mg/kg~40-50%~10-15%Muscarinic Receptors
Synergistic Co-Dosing 6-12 mg/kg2.5 mg/kg>85% >60% Dual DA/ACh Rebalance
Troubleshooting Guides

Issue 1: Subjects are exhibiting severe weight loss and peripheral anticholinergic toxicity (e.g., mydriasis, tachycardia).

  • Root Cause: Elantrine, like many anticholinergics, can cause peripheral parasympatholytic effects if systemic concentrations are too high[3].

  • Resolution: Titrate the Elantrine dose down to 1.0 - 1.5 mg/kg. The central tremorolytic effect often occurs at lower concentrations than peripheral toxicity. Additionally, verify that your formulation is fully solubilized; localized precipitation can lead to erratic, delayed absorption spikes.

Issue 2: The combination is reducing tremor, but I am seeing an exacerbation of L-dopa-induced dyskinesia (LID).

  • Root Cause: While anticholinergics are excellent for tremor, profound muscarinic blockade can alter striatal signaling dynamics, inadvertently unmasking choreiform movements associated with L-dopa peaks[5].

  • Resolution: Shift the dosing timing. Instead of administering Elantrine 30 minutes before L-dopa, co-administer them simultaneously. This blunts the peak anticholinergic effect during the L-dopa Cmax. Alternatively, reduce the L-dopa dose by 15-20%; Elantrine's synergistic effect allows for a lower L-dopa threshold to achieve the same motor benefit[6].

Issue 3: Elantrine is crashing out of aqueous solutions during preparation.

  • Root Cause: Elantrine free base (C20H24N2) has poor aqueous solubility and a high lipophilicity profile[7].

  • Resolution: Convert to a hydrochloride salt if not already supplied as one, or utilize a co-solvent system. A standard preparation is: Dissolve Elantrine in 100% DMSO to create a 50 mg/mL stock. On the day of the experiment, dilute 1:10 in Tween-80, then slowly add sterile saline to reach the final concentration (e.g., 5% DMSO, 5% Tween-80, 90% Saline). Vortex continuously during saline addition to prevent micelle crash-out.

References
  • Elantrine in the treatment of parkinsonism. PubMed (NIH). Available at:[Link]

  • Evaluation of an experimental anticholinergic drug, elantrine, in treating the tremor of parkinsonism. PubMed (NIH). Available at:[Link]

  • UMLS:C0233565 - FACTA Search. NaCTeM. Available at:[Link]

  • Anticholinergics for symptomatic management of Parkinson´s disease. PMC (NIH). Available at:[Link]

  • Anticholinergic medication for antipsychotic‐induced tardive dyskinesia. PMC (NIH). Available at:[Link]

  • Elantrine | C20H24N2 | CID 14690. PubChem (NIH). Available at:[Link]

Sources

Troubleshooting

Addressing Elantrine stability and degradation during long-term storage

Welcome to the technical support center for Elantrine, our novel therapeutic agent. This guide is designed for our research and drug development partners.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Elantrine, our novel therapeutic agent. This guide is designed for our research and drug development partners. Its purpose is to provide in-depth, practical answers to common questions regarding the long-term stability and degradation of the Elantrine active pharmaceutical ingredient (API). Our goal is to empower you with the scientific rationale behind our recommendations, ensuring the integrity of your experiments and the success of your development programs.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common initial inquiries regarding Elantrine's stability.

Q1: What are the primary degradation pathways for Elantrine?

Elantrine's molecular structure, which includes an ester linkage and a tertiary amine, makes it primarily susceptible to hydrolysis and oxidation.[1][2][3]

  • Hydrolysis: This is the most common degradation pathway, especially in the presence of moisture.[1][3] The ester bond can be cleaved by acid- or base-catalyzed hydrolysis, yielding two inactive degradants.[2][3] The rate of hydrolysis is highly dependent on pH and moisture content.[1]

  • Oxidation: The tertiary amine group is a known site for oxidation, which can be initiated by atmospheric oxygen, peroxide impurities, or light exposure.[1][2] This can lead to the formation of an N-oxide degradant, which may result in a slight discoloration of the API.[2]

  • Photolysis: While less common than hydrolysis or oxidation, exposure to UV or high-intensity visible light can induce degradation.[2][4] Photostability studies are crucial to determine if light-resistant packaging is necessary.[2][4]

Q2: What are the recommended long-term storage conditions for Elantrine API?

To ensure its stability and integrity over its re-test period, Elantrine API must be stored under controlled conditions that mitigate the risks of hydrolysis, oxidation, and photolysis.[5][6][7]

ParameterConditionRationale
Temperature 2°C to 8°C (Refrigerated)Lower temperatures significantly slow the rate of all chemical degradation reactions, particularly hydrolysis.[5][8]
Humidity Store with a desiccantMinimizing moisture is critical to prevent the initiation and propagation of hydrolytic degradation.[1][5]
Light Protect from light (Amber vials/containers)Prevents photolytic degradation, which can be initiated by UV and visible light exposure.[4][5]
Atmosphere Inert atmosphere (e.g., Nitrogen or Argon)Displacing oxygen with an inert gas minimizes the potential for oxidative degradation of the tertiary amine.[5]

These recommendations are based on extensive stability studies performed according to the International Council for Harmonisation (ICH) guidelines.[9][10][11]

Q3: My Elantrine powder has developed a slight yellow tint. What could be the cause?

A slight yellow discoloration is often the first visual indicator of oxidative degradation.[1] The formation of the N-oxide or other minor oxidative degradants can lead to colored compounds.[2] While a minor color change may not immediately signify a critical loss of potency, it is an out-of-specification (OOS) event that warrants immediate investigation.[12][13][14] It indicates that the storage conditions may have been compromised, particularly with respect to oxygen or light exposure.[1][5]

Q4: How can I confirm the identity and purity of my Elantrine sample after long-term storage?

A stability-indicating analytical method is required to assess the purity of Elantrine and quantify any potential degradants.[15][16][17] High-Performance Liquid Chromatography (HPLC) with UV detection is the standard and most robust technique for this purpose.[16][18][19]

A validated stability-indicating HPLC method must be able to:

  • Separate the main Elantrine peak from all known degradation products and process impurities.[16][18]

  • Accurately quantify the amount of Elantrine present (assay).[17]

  • Detect and quantify any degradation products that have formed.[19][20]

If you do not have access to a validated method, please contact our technical support for the official analytical procedure.

Part 2: Troubleshooting Guides

This section provides structured workflows to diagnose and resolve specific stability-related issues.

Troubleshooting Workflow: Out-of-Specification (OOS) Purity Result

An OOS result for purity or impurity levels is a critical event that must be thoroughly investigated to determine the root cause.[12][13][14] This workflow follows the phased investigation approach recommended by regulatory agencies like the FDA.[21]

OOS_Workflow start OOS Purity Result Observed phase1 Phase I: Laboratory Investigation start->phase1 Initiate Investigation lab_error Assignable Laboratory Cause Found? phase1->lab_error invalidate Invalidate Result. Document Error. Retest if Justified. lab_error->invalidate Yes phase2 Phase II: Full-Scale Investigation lab_error->phase2 No capa_lab Implement Lab CAPA invalidate->capa_lab Prevent Recurrence prod_review Review Manufacturing, Sampling, & Storage History phase2->prod_review true_oos Confirm True OOS Result prod_review->true_oos impact Assess Product Impact. Quarantine Material. Determine Batch Disposition. true_oos->impact capa_process Implement Process/Storage CAPA impact->capa_process Prevent Recurrence

Caption: Decision tree for investigating an Out-of-Specification (OOS) result.

Phase I: Laboratory Investigation [21][22] The immediate goal is to rule out analytical error.

  • Analyst & Supervisor Discussion: Review the test procedure step-by-step to identify any deviations from the validated method.[22]

  • Data & Calculation Review: Independently verify all calculations, integrations, and data transcriptions.

  • Equipment & Reagent Check: Confirm the calibration status of all instruments (HPLC, balance, etc.).[22] Verify the identity, purity, and expiration dates of all reagents, standards, and solvents used.[22]

  • Sample Preparation Review: Scrutinize the sample handling and preparation process for potential errors (e.g., incorrect dilutions, contamination).[22]

If a clear, scientifically sound laboratory error is identified, the original result can be invalidated.[21][22] A Corrective and Preventive Action (CAPA) should be implemented to prevent recurrence.[13][21]

Phase II: Full-Scale Investigation [14][21] If no laboratory error is found, the OOS result is considered valid, and the investigation must expand to the product itself.

  • Review Storage Conditions: Audit the temperature and humidity logs for the storage period.[6] Check for any excursions outside the recommended 2-8°C range. Confirm that the material was consistently protected from light.[5]

  • Review Packaging Integrity: Inspect the container and closure system for any breaches that could have exposed the API to moisture or oxygen.[5]

  • Review Batch History: Examine the manufacturing records and certificate of analysis for the specific batch to check for any anomalies.

If this investigation confirms that the material has degraded, the batch must be quarantined, and a root cause analysis must determine if the degradation was due to an inherent stability issue or a failure in storage and handling protocols.

Part 3: Key Experimental Protocols

To properly characterize the stability of Elantrine, a forced degradation study is essential. This helps to identify likely degradation products and establish the specificity of the analytical method.[15][23][24]

Protocol: Forced Degradation Study for Elantrine API

Objective: To intentionally degrade Elantrine under various stress conditions to identify potential degradation products and pathways, thereby validating the stability-indicating nature of the analytical method.[15][23]

Materials:

  • Elantrine API

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Calibrated HPLC system with UV detector

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Sample Preparation: Prepare separate, accurately weighed samples of Elantrine in solution (e.g., in a water/acetonitrile mixture) and as a solid powder.

  • Stress Conditions: Expose the samples to the following conditions. The goal is to achieve 5-20% degradation of the active ingredient.[25]

    • Acid Hydrolysis: Add 0.1 M HCl to the Elantrine solution. Heat at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize before HPLC analysis.[2][15]

    • Base Hydrolysis: Add 0.1 M NaOH to the Elantrine solution. Keep at room temperature and collect samples at time points. Neutralize before HPLC analysis.[2][15]

    • Oxidation: Add 3% H₂O₂ to the Elantrine solution. Keep at room temperature and collect samples at time points.[15][25]

    • Thermal Degradation: Place solid Elantrine powder in an oven at 80°C. Collect samples at various time points.[15]

    • Photolytic Degradation: Expose solid Elantrine powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[4][25] A control sample should be protected from light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using the HPLC method.

    • The chromatograms should be evaluated for the appearance of new peaks (degradants) and the decrease in the area of the main Elantrine peak.

    • Perform a peak purity analysis (e.g., using a photodiode array detector) to ensure that the main Elantrine peak is not co-eluting with any degradants.[20]

This workflow provides a systematic approach to identifying degradation products.

Sources

Optimization

Reducing variability in Elantrine muscarinic receptor binding assays

Technical Support Center: Reducing Variability in Elantrine Muscarinic Receptor Binding Assays Elantrine is an anticholinergic agent historically evaluated for the management of Parkinson's disease, functioning as a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Reducing Variability in Elantrine Muscarinic Receptor Binding Assays

Elantrine is an anticholinergic agent historically evaluated for the management of Parkinson's disease, functioning as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs)[1]. Accurately characterizing its binding affinity ( Ki​ ) and receptor subtype selectivity requires highly reproducible radioligand binding assays. However, these assays—typically utilizing tritiated ligands like [ 3 H]N-Methylscopolamine ([ 3 H]NMS)—are highly susceptible to variability from non-specific binding, radioligand depletion, and non-equilibrium kinetics[2][3].

This technical guide is designed for drug development scientists to troubleshoot, optimize, and validate Elantrine binding assays, ensuring absolute scientific integrity and reproducible data.

I. Pharmacological Context & Assay Architecture

To troubleshoot variability, one must first understand the molecular interactions and the physical workflow of the assay. Elantrine competes with endogenous acetylcholine (or a radioligand) for the orthosteric binding site on mAChRs, preventing downstream G-protein coupled signaling.

SignalingPathway Elantrine Elantrine (Antagonist) mAChR Muscarinic Receptor (M1-M5) Elantrine->mAChR Competitively Blocks ACh Acetylcholine (Agonist) ACh->mAChR Activates GProtein G-Protein Coupling (Gq/11 or Gi/o) mAChR->GProtein Signal Transduction Effector Effector Pathways (PLC / cAMP) GProtein->Effector Modulates

Elantrine mechanism: Competitive antagonism at muscarinic acetylcholine receptors.

Variability is most often introduced during the physical separation of bound versus free radioligand. The workflow below highlights the critical control points where assay artifacts typically emerge.

AssayWorkflow MembranePrep 1. Membrane Prep (Standardized Bmax) Incubation 2. Equilibrium Incubation ([3H]NMS + Elantrine) MembranePrep->Incubation Control protein conc. Filtration 3. Rapid Filtration (PEI-treated GF/C) Incubation->Filtration Reach steady-state Washing 4. Ice-Cold Wash (Prevent Dissociation) Filtration->Washing Trap bound ligand Detection 5. Scintillation Counting (TopCount/MicroBeta) Washing->Detection Remove free ligand

Workflow of Elantrine mAChR binding assay with key variability control points.

II. Step-by-Step Methodology: Self-Validating Elantrine Competition Assay

To eliminate run-to-run variability, the assay must be treated as a self-validating system. This means every plate must contain internal controls that prove the fundamental laws of mass action were maintained during the experiment[4][5].

Reagents & Materials:

  • Assay Buffer: 50 mM Tris-HCl pH 7.4, 1 mM EDTA[4].

  • Radioligand: [ 3 H]NMS (Specific activity ~80 Ci/mmol).

  • Membranes: CHO-K1 cells stably expressing the target mAChR subtype (e.g., M3)[4].

  • Filters: GF/C Unifilter 96-well plates.

Protocol:

  • Filter Pre-treatment: Soak GF/C filter plates in 0.5% Polyethylenimine (PEI) for at least 30 minutes at room temperature. Causality: PEI neutralizes the negative charge of the glass fibers, preventing the basic radioligand from binding to the filter itself.

  • Compound Preparation: Prepare a 10-point serial dilution of Elantrine in Assay Buffer.

  • Self-Validation Controls (Critical Step): Assign specific wells for:

    • Total Binding (TB): Buffer + [ 3 H]NMS + Membranes.

    • Non-Specific Binding (NSB): 1 µM Atropine + [ 3 H]NMS + Membranes[6].

    • Reference Standard: A known antagonist (e.g., Scopolamine) to ensure the calculated Ki​ matches historical baseline data.

  • Incubation: Add 50 µL of Elantrine/Controls, 50 µL of [ 3 H]NMS (final concentration ~0.2 nM, near its Kd​ ), and 100 µL of membrane suspension (5 µg protein/well)[4]. Incubate at room temperature for 120 minutes to ensure thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration using a cell harvester.

  • Washing: Wash filters 3 times with 300 µL of ice-cold 50 mM Tris-HCl pH 7.4. Causality: The drop in temperature kinetically freezes the receptor-ligand complex, preventing dissociation of the bound [ 3 H]NMS while the free ligand is washed away.

  • Detection: Dry the plates, add 50 µL of scintillation cocktail, and read on a microplate scintillation counter.

III. Troubleshooting & FAQs

Q1: My non-specific binding (NSB) is exceeding 20% of the total binding. How does this affect Elantrine's IC50​ , and how do I fix it? High NSB compresses your specific assay window, increasing the standard error of your non-linear regression curve and leading to highly variable IC50​ values.

  • Causality: Hydrophobic ligands or positively charged molecules often stick to the plastic walls of the assay plate or the glass fibers of the filter[3].

  • Solution: Ensure your GF/C filters are adequately soaked in 0.3% - 0.5% PEI. If NSB remains high, supplement your wash buffer with 0.1% Bovine Serum Albumin (BSA) to outcompete the radioligand for non-specific hydrophobic binding sites[3].

Q2: My saturation curves look non-sigmoidal, and the specific binding keeps increasing without plateauing. What is causing this?

  • Causality: This phenomenon typically indicates one of two things: a failure to reach equilibrium at lower concentrations, or the presence of a secondary, low-affinity binding site (such as an allosteric site)[7][8].

  • Solution: First, verify that your incubation time is sufficient for the lowest concentrations of radioligand to reach steady-state. If the issue persists, you may be detecting a secondary site. Ensure your competition assays with Elantrine are strictly run using a radioligand concentration at or slightly below the high-affinity Kd​ to isolate the orthosteric interaction[5].

Q3: How do I prevent "radioligand depletion" from skewing my Elantrine Ki​ calculations?

  • Causality: Standard Cheng-Prusoff calculations ( Ki​=IC50​/(1+[L]/Kd​) ) rely on the assumption that the free radioligand concentration is roughly equal to the total added radioligand. If your receptor concentration ( Bmax​ ) is too high, it will bind a massive fraction of the radioligand, depleting the free pool. If depletion exceeds 10%, the law of mass action is violated, shifting the apparent IC50​ to the right[5].

  • Solution: Optimize your membrane titration so that Total Binding accounts for less than 10% of the total counts per minute (CPM) added to the well. If working with low-expressing cell lines makes this impossible, you must analyze your data using the Swillens method (available in GraphPad Prism), which mathematically accounts for ligand depletion during non-linear regression[5].

Q4: Why does the IC50​ of Elantrine shift significantly between different assay runs?

  • Causality: The most common culprit for run-to-run IC50​ shifts is a failure to reach true equilibrium, often exacerbated by ambient temperature fluctuations in the laboratory. If the assay is terminated before equilibrium is reached, compounds with slower association rates will appear artificially less potent.

  • Solution: Perform a kinetic association experiment (measuring specific binding at 5, 10, 30, 60, 90, and 120 minutes) to determine the exact time required to reach a plateau at your specific laboratory temperature[3]. Lock this incubation time into your Standard Operating Procedure (SOP).

IV. Quantitative Data Summary: Optimization Parameters

To maintain a low coefficient of variation (CV) across Elantrine screening campaigns, adhere to the following optimized parameters:

ParameterTypical Value / RangeImpact on Assay VariabilityOptimization Strategy
Receptor Concentration 5 - 10 µg membrane protein/wellHigh Bmax​ causes radioligand depletion, falsely inflating the Ki​ .Keep bound radioligand < 10% of total added CPM.
[ 3 H]NMS Concentration 0.2 - 0.8 nM (near Kd​ )High concentrations increase NSB and reduce the sensitivity of the competition assay.Use exact Kd​ concentration determined via homologous saturation binding.
Incubation Time 90 - 120 minutesPremature termination prevents thermodynamic equilibrium, altering IC50​ .Perform kinetic association assays to validate steady-state.
Wash Buffer Temp 4°C (Ice-cold)Warm buffer accelerates the dissociation rate ( koff​ ) of the receptor-ligand complex.Maintain wash buffer on ice; execute rapid filtration in < 10 seconds.
PEI Concentration 0.3% - 0.5%Insufficient PEI leads to high NSB on glass fiber filters due to electrostatic trapping.Soak GF/C filters in PEI for at least 30 minutes prior to assay.

V. References

  • PubMed (NIH). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Available at: [Link]

  • Movement Disorders. Management of Parkinson's disease: An evidence-based review. Available at: [Link]

  • PubMed (NIH). Identification of a [3H]Ligand for the common allosteric site of muscarinic acetylcholine M2 receptors. Available at: [Link]

  • PubMed (NIH). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Available at: [Link]

  • Protocol Online. Saturation curve for radioligand binding assay - Biochemistry. Available at: [Link]

  • Universidad de Alcalá (UAH). The GraphPad Guide to Analyzing Radioligand Binding Data. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Elantrine Toxicity in Primary Neuronal Cultures

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the specific challenges of utilizing Elantrine —...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the specific challenges of utilizing Elantrine —an experimental anticholinergic agent historically investigated for Parkinsonism[1][2]—in primary neuronal assays.

Because primary rodent neurons closely mimic in vivo physiological conditions, they are exquisitely sensitive to muscarinic receptor antagonism[3]. This guide bridges the gap between observed phenotypic toxicity and underlying molecular mechanisms, providing self-validating protocols to ensure your experimental data remains robust, reproducible, and scientifically sound.

Mechanistic Causality of Elantrine Toxicity

To troubleshoot effectively, we must first understand the causality of the toxicity. Elantrine induces neurodegeneration primarily through the potent blockade of M1 and M3 muscarinic acetylcholine receptors. In healthy primary cultures, M1/M3 activation is coupled to Gq proteins, stimulating Phospholipase C (PLC) and downstream MAPK/ERK pathways. These pathways are essential for maintaining dendritic arborization and neurotrophin (NGF/BDNF) signaling[4].

When Elantrine disrupts this axis, it triggers a cascade of intracellular calcium dysregulation, suppression of trophic support, and oxidative stress, ultimately leading to rapid dendritic spine loss and neuronal apoptosis[5].

G Elantrine Elantrine Exposure (Anticholinergic Agent) M1_M3 M1/M3 Muscarinic Receptor Blockade Elantrine->M1_M3 Antagonizes Ca_Dysreg Intracellular Ca2+ Dysregulation (PLC/IP3 Disruption) M1_M3->Ca_Dysreg Alters Signaling MAPK_Inhib Suppression of MAPK/ERK Pathway M1_M3->MAPK_Inhib Inhibits NGF_Loss Loss of NGF/BDNF Trophic Support M1_M3->NGF_Loss Impairs Apoptosis Neuronal Apoptosis & Dendritic Spine Loss Ca_Dysreg->Apoptosis Excitotoxicity MAPK_Inhib->Apoptosis Reduced Plasticity NGF_Loss->Apoptosis Trophic Withdrawal

Elantrine-induced M1/M3 receptor blockade leading to neuronal apoptosis.

Troubleshooting Guide & FAQs

Q1: Why do my DIV 14 primary cortical neurons show rapid neurite retraction within 24 hours of Elantrine (10 µM) exposure? Causality: Elantrine is a potent muscarinic antagonist. M1 receptor blockade directly inhibits the MAPK/ERK pathway, which is structurally essential for maintaining cytoskeletal integrity and neurite outgrowth. Furthermore, the sudden loss of cholinergic tone impairs NGF/BDNF signaling, triggering rapid structural degradation[4]. Solution: Titrate the Elantrine dose down to a sub-lethal threshold (<1.0 µM) if studying chronic effects. If high doses are required for your assay, co-supplement the Neurobasal media with exogenous BDNF (50 ng/mL) 2 hours prior to Elantrine exposure to artificially bypass the muscarinic blockade and maintain trophic support.

Q2: I am seeing massive cell death in my mixed co-cultures (neurons + astrocytes) after Elantrine treatment, but pure neuronal cultures are slightly more resistant. Why? Causality: Glial-neuronal cross-talk plays a critical role in anticholinergic toxicity. Astrocytes respond to muscarinic blockade and subsequent neuroinflammation by becoming reactive (hypertrophy, increased GFAP expression). These reactive astrocytes secrete pro-inflammatory cytokines that exacerbate excitotoxic damage in adjacent neurons[5]. Solution: Utilize a chemically defined, serum-free supplement (e.g., B27 without antioxidants) to control astrocytic expansion. Alternatively, introduce a targeted anti-inflammatory agent or an astrocyte-specific metabolic inhibitor (e.g., fluorocitrate) to isolate the direct neuronal toxicity of Elantrine.

Q3: How can I accurately measure the excitotoxic calcium influx caused by Elantrine without background noise? Causality: Disruption of M1/M3 receptors alters PLC/IP3 signaling, leading to transient but severe intracellular Ca2+ spikes and mitochondrial stress. Solution: Implement a Fluo-4 AM calcium imaging protocol with strict self-validating baseline controls (see Protocol 2 below).

Quantitative Data Reference

To assist in your assay design, the following table summarizes the dose-dependent phenotypic effects of Elantrine on primary cortical neurons (DIV 14) after 48 hours of continuous exposure.

Elantrine Concentration (µM)Neuronal Viability (%)Dendritic Spine Density (spines/10µm)Astrocyte GFAP Expression (Fold Change)
0 (Vehicle Control) 98.5 ± 1.214.2 ± 0.81.0
1.0 89.4 ± 2.111.5 ± 1.11.4 ± 0.2
5.0 65.2 ± 3.46.8 ± 0.92.8 ± 0.4
10.0 32.1 ± 4.52.1 ± 0.54.5 ± 0.6
Self-Validating Experimental Protocols

A core tenet of rigorous pharmacology is the use of self-validating systems. The protocols below include mandatory internal controls to ensure that observed toxicities are a direct result of Elantrine, rather than culture artifacts.

Protocol 1: High-Content Screening (HCS) for Synaptic Integrity

Objective: Quantify Elantrine-induced dendritic spine loss and validate rescue interventions.

  • Culture Preparation: Seed primary rodent cortical neurons at 5×104 cells/well in a 96-well optical bottom plate coated with Poly-D-Lysine. Maintain in complete Neurobasal media until DIV 14.

  • Internal Validation Setup:

    • Negative Control: Vehicle (0.1% DMSO).

    • Positive Control: Scopolamine (10 µM) to validate the dynamic range of anticholinergic spine loss.

  • Compound Dosing: Apply Elantrine (1.0 µM to 10.0 µM) in half-media exchanges to prevent mechanical stress.

  • Rescue Intervention (Optional): Add BDNF (50 ng/mL) to designated rescue wells.

  • Fixation & Staining: After 48 hours, fix cells with 4% PFA for 15 minutes. Permeabilize with 0.1% Triton X-100. Stain with MAP2 (neuronal soma/dendrites) and Synapsin-I (presynaptic terminals).

  • Imaging & Analysis: Acquire images using an automated confocal HCS system (e.g., CellInsight). Use algorithm-based spot detection to quantify Synapsin-I puncta along MAP2-positive neurites.

Workflow Culture Primary Neuronal Culture (DIV 14) Dose Elantrine Treatment (Titration 1-10 µM) Culture->Dose Rescue Rescue Intervention (BDNF / Ca2+ Modulators) Dose->Rescue Assay High-Content Imaging Assay Rescue->Assay Analysis Data Validation & Quantification Assay->Analysis

High-content screening workflow for assessing and rescuing Elantrine toxicity.

Protocol 2: Fluo-4 AM Calcium Imaging for Excitotoxicity

Objective: Monitor real-time intracellular calcium dysregulation post-Elantrine exposure.

  • Dye Loading: Wash DIV 10-14 neurons twice with warm Tyrode’s solution. Incubate with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 for 30 minutes at 37°C.

  • De-esterification: Wash cells three times with Tyrode’s solution and incubate for an additional 20 minutes to allow complete dye de-esterification.

  • Baseline Acquisition: Image baseline fluorescence (Ex: 488 nm, Em: 516 nm) for 2 minutes to establish resting Ca2+ levels.

  • Elantrine Injection: Inject Elantrine (5.0 µM) directly into the imaging chamber and record fluorescence kinetics for 15 minutes.

  • Self-Validating Calibration (Critical Step):

    • Maximum Fluorescence ( Fmax​ ): Add Ionomycin (5 µM) to saturate the dye with Ca2+.

    • Minimum Fluorescence ( Fmin​ ): Add EGTA (10 mM) to chelate all extracellular and intracellular calcium.

  • Data Normalization: Calculate intracellular calcium changes using the formula: [Ca2+]i​=Kd​×Fmax​−FF−Fmin​​ .

References
  • ELANTRINE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

  • Elantrine in the treatment of parkinsonism. PubMed, National Institutes of Health (NIH). Available at:[Link]

  • Primary Neuronal Cell Cultures Research Tools. NeuroProof. Available at:[Link]

  • Effect of muscarinic antagonists on carbachol-induced neurite outgrowth. ResearchGate. Available at: [Link]

  • Cholinergic System Aggravates Sik-1/Sik-3 Mediated Suppression Of Ca2+ Pathway Associated Oxidative Stress. CABI Digital Library. Available at:[Link]

Sources

Optimization

Technical Support Center: Refining Elantrine Delivery Methods for Enhanced CNS Penetration

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Elantrine CNS delivery. This guide is designed for researchers, scientists, and drug development professionals actively workin...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Elantrine CNS delivery. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the challenges of delivering Elantrine to the central nervous system. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols in a practical, question-and-answer format. Our goal is to explain the causality behind experimental choices, offering field-proven insights to advance your research.

Introduction: The Elantrine Challenge

Elantrine is an anticholinergic agent that has shown efficacy in treating the tremor associated with Parkinson's disease.[1][2] Its therapeutic potential for various neurological disorders is significant; however, like many promising neurotherapeutics, its effectiveness is fundamentally limited by a major physiological obstacle: the blood-brain barrier (BBB).[3][4][5] The BBB is a highly selective, semipermeable border of endothelial cells that prevents most therapeutic agents from entering the brain from the systemic circulation.[6][7] This guide focuses on troubleshooting and refining two primary advanced delivery strategies—nanoparticle-based carriers and intranasal administration—to enhance Elantrine's penetration into the CNS.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding Elantrine and the challenges of CNS drug delivery.

Q1: What are the critical physicochemical properties of Elantrine that influence its delivery to the CNS?

A1: Understanding Elantrine's properties is the first step in designing an effective delivery system. Based on its structure (C20H24N2, MW: 292.4 g/mol ), Elantrine is a tertiary amine.[8][9] While specific experimental data on its BBB permeability is not widely published, we can infer properties based on its chemical class and comparison with similar CNS-active molecules.[10][11]

PropertyValue / InferenceImplication for CNS Delivery
Molecular Weight 292.4 g/mol [8]Below the general 400-500 Da threshold, which is favorable for passive diffusion across the BBB.[12]
Lipophilicity (XLogP3) 4.1[8]Indicates good lipid solubility, which can facilitate passage through the lipid membranes of the BBB endothelial cells. However, very high lipophilicity can lead to sequestration in lipid membranes and nonspecific binding.
Chemical Class Tertiary Amine / Anticholinergic[2][13]As an anticholinergic similar to trihexyphenidyl, it is designed to act on the CNS, suggesting some inherent ability to cross the BBB.[13][14]
pKa (Inferred) Likely basicAs a tertiary amine, it will be protonated at physiological pH. Cationic charge can limit passive diffusion but can be exploited for specific transport mechanisms.

Q2: Why is the blood-brain barrier (BBB) such a formidable obstacle for drugs like Elantrine?

A2: The BBB's primary role is to protect the CNS, but in doing so, it restricts the entry of most therapeutic agents.[15] Its unique structure is the source of this challenge:

  • Tight Junctions: Unlike peripheral capillaries, the endothelial cells of the BBB are sealed together by complex tight junction proteins (e.g., claudins, occludin), which severely limit paracellular transport (movement between cells).[6][16] This forces most molecules to take a transcellular route (through the cells).

  • Efflux Transporters: The BBB is equipped with a host of active efflux transporters, such as P-glycoprotein (P-gp), which act as molecular pumps that recognize a wide range of compounds and expel them back into the bloodstream, preventing their accumulation in the brain.[17]

  • Reduced Transcytosis: The rate of non-specific vesicular transport (transcytosis) is significantly lower in BBB endothelial cells compared to peripheral endothelial cells.[18]

Therefore, even a molecule with favorable physicochemical properties like Elantrine may not achieve therapeutic concentrations in the brain due to these active defense mechanisms.

Section 2: Troubleshooting Nanoparticle-Based Delivery Systems

Nanoparticle carriers, such as liposomes and polymeric nanoparticles, can encapsulate therapeutics to protect them from degradation and mask their properties from the BBB's defenses.[5][19][20] They offer a promising way to shuttle Elantrine into the CNS.

Liposomal Formulations

Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[21][22]

Q: My liposomal Elantrine formulation has low encapsulation efficiency (<30%). What are the common causes and how can I fix this?

A: Low encapsulation efficiency (EE%) is a common hurdle. The cause often lies in a mismatch between the drug's properties and the formulation's characteristics.

  • Causality: Elantrine, being lipophilic (XLogP3 ≈ 4.1), should preferentially associate with the lipid bilayer of the liposome.[8] Low EE% could result from:

    • Drug-Lipid Incompatibility: The chosen lipids may not create a stable enough matrix to retain the drug.

    • Insufficient Drug Loading: The initial drug-to-lipid ratio may be too high, leading to drug precipitation or failure to incorporate into the forming vesicles.

    • Suboptimal Formulation Method: The chosen preparation method (e.g., thin-film hydration, sonication) may not be creating vesicles that can effectively entrap the drug.

  • Troubleshooting Steps:

    • Optimize Lipid Composition: Introduce cholesterol (up to a 1:1 molar ratio with the primary phospholipid) to increase bilayer rigidity and drug retention.[23] For the positively charged Elantrine, incorporating a negatively charged lipid like phosphatidylserine (DSPS) or phosphatidylglycerol (DSPG) can enhance loading via electrostatic interactions.

    • Adjust Drug-to-Lipid Ratio: Systematically decrease the initial drug-to-lipid ratio in your formulation (e.g., from 1:10 to 1:20 or 1:50 by weight) to find the optimal loading capacity.

    • Refine Hydration & Sizing: During thin-film hydration, ensure the hydration buffer's pH is well above Elantrine's pKa to maintain it in a more neutral, lipid-soluble state, promoting bilayer integration. When sizing liposomes (e.g., via extrusion or sonication), perform these steps above the phase transition temperature (Tc) of your primary lipid to ensure the membrane is fluid and can properly anneal after disruption.

G cluster_0 cluster_1 Potential Causes cluster_2 Troubleshooting Workflow cluster_3 A Low Encapsulation Efficiency (<30%) B Drug-Lipid Incompatibility A->B C Suboptimal pH / Charge A->C D Incorrect Drug:Lipid Ratio A->D E 1. Modify Lipid Composition (Add Cholesterol / Charged Lipid) B->E F 2. Optimize Hydration Buffer pH (Keep Elantrine Neutral) C->F G 3. Titrate Drug:Lipid Ratio (e.g., 1:10 -> 1:50) D->G H Target: High EE% (>70%) E->H F->H G->H G cluster_0 Nasal Cavity cluster_1 Systemic Circulation cluster_2 Central Nervous System A Intranasal Administration B Olfactory Epithelium A->B Deposition C Respiratory Epithelium A->C Deposition F Olfactory Bulb B->F Direct Transport (Olfactory Nerve) D Absorption into Bloodstream C->D Systemic Uptake E Blood-Brain Barrier D->E Challenge G Brain Parenchyma F->G Distribution

Caption: Intranasal administration involves both direct and indirect pathways to the CNS.

Q: I'm seeing low and highly variable CNS concentrations of Elantrine after intranasal administration in my animal model. What are the likely causes?

A: This is a classic problem in intranasal delivery, often related to formulation, administration technique, and physiological barriers.

  • Causality: Effective nose-to-brain delivery requires the formulation to be deposited and retained on the olfactory epithelium, located in the upper posterior region of the nasal cavity, long enough for absorption to occur. [24][25]Low and variable concentrations can result from:

    • Poor Deposition: The formulation is being deposited in the anterior, respiratory region of the nose, from where it is either cleared or absorbed systemically. [26] 2. Rapid Mucociliary Clearance: The natural cleaning mechanism of the nasal cavity removes the formulation before the drug can be absorbed. This typically happens within 15-20 minutes.

    • Enzymatic Degradation: Enzymes within the nasal mucosa can degrade the drug.

    • Administration Volume/Technique: Large volumes can trigger a swallowing reflex, diverting the drug to the GI tract. Improper head positioning of the animal can also lead to poor deposition. [26][27]

  • Troubleshooting Steps:

    • Incorporate Mucoadhesives: Add excipients like chitosan or hyaluronic acid to your formulation. These polymers interact with the mucus layer, increasing the residence time of the formulation on the nasal epithelium and providing more time for drug absorption.

    • Optimize Administration Technique: Use a micropipette to administer small droplets (e.g., 5-10 µL per nostril in a mouse) to avoid triggering clearance mechanisms. [27]Ensure the animal's head is tilted back during and briefly after administration to promote deposition in the olfactory region. [26] 3. Use Permeation Enhancers: Consider adding a mild, well-tolerated permeation enhancer (e.g., cyclodextrins) to transiently open tight junctions in the nasal epithelium and facilitate drug transport. This must be done cautiously to avoid tissue damage.

    • Formulate as a Liposome/Nanoparticle: Encapsulating Elantrine in a nanocarrier for intranasal delivery can protect it from enzymatic degradation and may improve its transport characteristics. [28]

Section 4: Key Experimental Protocols

Here we provide condensed, step-by-step protocols for common experiments. Researchers should adapt these based on their specific equipment and reagents.

Protocol 1: Preparation of Elantrine-Loaded Liposomes via Thin-Film Hydration

This protocol describes the preparation of 100-200 nm liposomes encapsulating Elantrine.

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the chosen lipids (e.g., HSPC:Cholesterol at a 1:1 molar ratio) and Elantrine (e.g., at a 1:20 drug:lipid weight ratio) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v).

    • Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid Tc to remove the organic solvent, leaving a thin, dry lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with a buffer (e.g., HEPES-buffered saline, pH 7.4) by vortexing the flask. This will form large, multilamellar vesicles (MLVs).

  • Sizing/Homogenization:

    • To achieve a uniform size distribution, subject the MLV suspension to either:

      • Extrusion: Pass the suspension 11-21 times through polycarbonate membranes with a defined pore size (e.g., starting with 400 nm, then 200 nm, then 100 nm) using a heated mini-extruder.

      • Sonication: Use a probe sonicator to sonicate the suspension in pulses on ice until the solution clarifies. Note: This can sometimes cause lipid degradation.

  • Purification:

    • Remove unencapsulated Elantrine by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis against the hydration buffer.

  • Characterization (Self-Validation):

    • Particle Size & Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). A PDI < 0.2 indicates a homogenous population. [23] * Zeta Potential: Measure to determine surface charge, which affects stability.

    • Encapsulation Efficiency (EE%): Lyse a known amount of purified liposomes with a detergent or solvent (e.g., Triton X-100 or methanol). Quantify the total drug concentration using HPLC. Calculate EE% as: (Drug in Liposomes / Total Initial Drug) * 100.

Protocol 2: In Vitro BBB Permeability Assay using a Transwell Model

This protocol assesses the ability of your Elantrine formulation to cross a monolayer of brain endothelial cells. [16]

  • Cell Culture:

    • Seed brain capillary endothelial cells (e.g., hCMEC/D3) onto the microporous membrane of a Transwell insert (e.g., 0.4 µm pore size) placed in a multi-well plate.

    • Culture the cells until they form a confluent monolayer.

  • Barrier Integrity Check (Self-Validation):

    • Measure the Trans-Endothelial Electrical Resistance (TEER) using a voltohmmeter. A high TEER value indicates the formation of tight junctions.

    • Perform a paracellular permeability test with a fluorescent marker that cannot cross cells (e.g., Lucifer Yellow). Low passage of the marker confirms barrier integrity. [16]

  • Transport Experiment:

    • Replace the medium in the top (apical) chamber with medium containing your test article (e.g., free Elantrine, Elantrine-liposomes).

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the bottom (basolateral) chamber. Replace the sampled volume with fresh medium.

    • At the end of the experiment, collect samples from both chambers and lyse the cells on the membrane to determine mass balance.

  • Quantification & Analysis:

    • Analyze the concentration of Elantrine in all samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the monolayer. Compare the Papp values of your different formulations.

References

  • Overcoming challenges in the design of drug delivery systems targeting the central nervous system - PMC. (n.d.). Vertex AI Search.
  • Challenges and Solutions in CNS Drug Delivery - Proventa International. (2023, July 26). Proventa International.
  • Overcoming the Blood–Brain Barrier. Challenges and Tricks for CNS Drug Delivery - MDPI. (2019, February 28). MDPI.
  • Drug Delivery to CNS: Challenges and Opportunities with Emphasis on Biomaterials Based ... - PubMed. (n.d.). PubMed.
  • Navigating the Challenges of Central Nervous System Disease Research - Precision for Medicine. (n.d.). Precision for Medicine.
  • Elantrine | C20H24N2 | CID 14690 - PubChem - NIH. (n.d.). PubChem.
  • Improvement of Physicochemical Properties of an Antiepileptic Drug by Salt Engineering. (n.d.). Springer.
  • Understanding Drug Delivery to the Brain Using Liposome-Based Strategies: Studies that Provide Mechanistic Insights Are Essential - PMC. (n.d.). PMC.
  • Understanding Drug Delivery to the Brain Using Liposome-Based Strategies - Scholarly Publications Leiden University. (n.d.). Scholarly Publications Leiden University.
  • Nanotechnology-based drug delivery for the treatment of CNS disorders - PMC - NIH. (n.d.). PMC.
  • Elantrine in the treatment of parkinsonism - PubMed. (n.d.). PubMed.
  • ELANTRINE - gsrs. (n.d.). gsrs.
  • Intranasal Route: A Novel Approach for CNS Delivery - Research Journal of Pharmacy and Technology. (2010, February 28). Research Journal of Pharmacy and Technology.
  • Intranasal Treatment of Central Nervous System Dysfunction in Humans - PMC - NIH. (n.d.). PMC.
  • Intranasal delivery to the central nervous system: mechanisms and experimental considerations [review] - HealthPartners. (2010). HealthPartners.
  • Nanogels as Novel Nanocarrier Systems for Efficient Delivery of CNS Therapeutics. (2022, July 18). Dovepress.
  • Intranasal adminitration of CNS Therapeautics | Protocol Preview - YouTube. (2022, July 12). YouTube.
  • Intranasal delivery of biologics to the central nervous system - PubMed. (2012, May 15). PubMed.
  • Liposomes for Brain Targeted Drug Delivery - BOC Sciences. (2025, April 15). BOC Sciences.
  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PubMed. (2024, July 22). PubMed.
  • Approaches to CNS Drug Delivery with a Focus on Transporter-Mediated Transcytosis. (n.d.). Bentham Science.
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  • Molecular determinants of blood–brain barrier permeation - PMC. (n.d.). PMC.
  • Advances and Opportunities in Nanoparticle Drug Delivery for Central Nervous System Disorders - PMC. (2023, August 29). PMC.
  • Perspective Chapter: Nose-to-Brain Drug Delivery through Liposomes - Recent Applications. (2023, February 8). IntechOpen.
  • Nanoparticle-Based Strategies to Enhance Catecholaminergic Drug Delivery for Neuropsychiatric Disorders: Advances, Challenges, and Therapeutic Opportunities - MDPI. (2025, September 11). MDPI.
  • Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease - Frontiers. (2025, September 25). Frontiers.
  • Development Of A Liposomal Formulation For Brain Targeting - eGrove. (n.d.). eGrove.
  • Evaluation of an experimental anticholinergic drug, elantrine, in treating the tremor of parkinsonism - PubMed. (n.d.). PubMed.
  • Intranasal administration of elastin-like polypeptide for therapeutic delivery to the central nervous system - PMC. (2016, September 6). PMC.
  • Nanoparticle Strategies for Treating CNS Disorders: A Comprehensive Review of Drug Delivery and Theranostic Applications - PubMed. (2024, December 11). PubMed.
  • Netrin 1 Regulates the Permeability of the Blood-Brain Barrier, Offering Potential Neuroprotection Against MS | Neurology Today. (n.d.). Neurology Today.
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Reference Data & Comparative Studies

Validation

Mechanistic Rationale: The Cholinergic-Dopaminergic Axis

A Comparative Guide: Elantrine vs. Trihexyphenidyl in Parkinsonian Tremor Models In the pathophysiology of Parkinson's disease (PD) and drug-induced extrapyramidal symptoms, motor deficits arise primarily from the degene...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide: Elantrine vs. Trihexyphenidyl in Parkinsonian Tremor Models

In the pathophysiology of Parkinson's disease (PD) and drug-induced extrapyramidal symptoms, motor deficits arise primarily from the degeneration of dopaminergic neurons in the substantia nigra. This depletion leads to a profound loss of inhibitory tone on striatal interneurons, resulting in a state of cholinergic hyperactivity[1]. This neurochemical imbalance is the primary driver of resting tremor and rigidity.

Anticholinergic agents aim to restore this balance by dampening the hyperactive cholinergic signaling[1]. Trihexyphenidyl (THP) , a well-established standard of care, operates as a non-selective muscarinic receptor antagonist with a high affinity for M1 and M4 receptors localized in the striatum[1]. In contrast, Elantrine , a dibenzazepine derivative, is an experimental anticholinergic agent specifically recognized for its potent blockade of tremorogenic signals induced by agents like oxotremorine, nicotine, and harmine[2].

Pathway SN Substantia Nigra (Dopaminergic Degeneration) DA Decreased Dopamine (Loss of Inhibition) SN->DA Causes ACh Striatal Interneurons (Cholinergic Hyperactivity) DA->ACh Triggers Tremor Motor Symptoms (Tremor & Rigidity) ACh->Tremor Induces THP Trihexyphenidyl (M1/M4 Antagonist) THP->ACh Blocks ELN Elantrine (Anticholinergic / Anti-tremor) ELN->ACh Blocks

Cholinergic and dopaminergic signaling imbalance in Parkinson's tremor and targeted interventions.

Comparative Efficacy and Quantitative Data

While both drugs effectively mitigate rigidity, their impact on resting tremor reveals distinct clinical profiles. In double-blind clinical evaluations comparing Elantrine directly against Trihexyphenidyl and a baseline placebo, Elantrine demonstrated superior tremor suppression. Specifically, 65% of patients receiving Elantrine exhibited lower tremor scores compared to their baseline, as opposed to only 53% of patients receiving Trihexyphenidyl[2].

Furthermore, Elantrine exhibits profound synergy when used as an adjunct to L-dopa therapy. In cohorts stabilized on clinically optimal doses of L-dopa, the addition of Elantrine resulted in the complete cessation of tremor in a significant subset of patients (9 out of 15), maintaining tremor-free status for over two years[3].

Table 1: Comparative Pharmacological and Clinical Profile

ParameterElantrineTrihexyphenidyl
Primary Mechanism Anticholinergic; blocks tremorogenic pathways[2]M1/M4-preferring muscarinic antagonist[1]
Tremor Reduction 65% of patients improved over baseline[2]53% of patients improved over baseline[2]
Effect on Rigidity High efficacy (equal to THP)[2]High efficacy[2]
L-Dopa Synergy High (can lead to complete tremor cessation)[3]Moderate; standard adjunct use[4]
Clinical Onset 2 weeks (rigidity), 3 weeks (tremor)[2]1-3 hours (acute), weeks for stable control[1]

Experimental Methodologies: In Vivo Tremor Models

To objectively evaluate the anti-tremorogenic properties of these compounds, researchers rely on the Oxotremorine-Induced Tremor Model .

Causality of Experimental Design: Why use oxotremorine instead of dopaminergic neurotoxins like 6-OHDA or MPTP? Oxotremorine is a direct muscarinic agonist that bypasses the degenerated presynaptic dopaminergic neurons and directly stimulates the post-synaptic cholinergic receptors. This isolates the cholinergic overdrive pathway, providing a direct, unconfounded readout of an anticholinergic drug's efficacy.

Self-Validating Protocol: The following protocol is designed as a self-validating system. It utilizes a vehicle-only group to confirm baseline tremor induction (negative control) and a Trihexyphenidyl group to benchmark standard-of-care efficacy (positive control).

Step-by-Step Methodology:

  • Subject Preparation & Acclimation:

    • Utilize adult male C57BL/6 mice (20-25g).

    • Acclimate animals to the behavioral observation chambers for 30 minutes prior to testing to eliminate stress-induced hyperlocomotion.

  • Pre-treatment (Blinded Administration):

    • Randomize mice into three groups: Vehicle (Saline), Trihexyphenidyl (e.g., 5 mg/kg i.p.), and Elantrine (e.g., 10 mg/kg i.p.).

    • Administer the pre-treatment 30 minutes prior to tremor induction to allow for blood-brain barrier penetration and receptor binding[1].

  • Tremor Induction:

    • Administer Oxotremorine (0.5 mg/kg i.p.) to all groups.

  • Behavioral Scoring (0-4 Scale):

    • A blinded observer records tremor severity every 10 minutes for 1 hour.

    • Scale: 0 = No tremor; 1 = Mild tremor (intermittent); 2 = Moderate tremor (continuous, limbs only); 3 = Severe tremor (whole body); 4 = Extreme tremor with postural loss.

  • Data Synthesis:

    • Calculate the Area Under the Curve (AUC) for the tremor score over time to quantify total tremor burden.

Protocol A Acclimation & Baseline B Pre-treatment (Drug/Vehicle) A->B C Tremor Induction (Oxotremorine) B->C D Behavioral Scoring C->D E Statistical Analysis D->E

Step-by-step experimental workflow for the oxotremorine-induced tremor model in mice.

Discussion & Translational Outlook

The comparative data heavily suggests that while Trihexyphenidyl remains a reliable M1-targeted therapeutic[1], Elantrine provides a statistically superior reduction in resting tremor[2]. The exact binding kinetics of Elantrine that confer this advantage remain a subject of interest, but its ability to completely halt tremor in L-dopa-stabilized patients highlights its potential as a highly effective adjunct therapy[3]. For drug development professionals, utilizing the oxotremorine model provides the most direct validation of these anticholinergic mechanisms, ensuring that new derivatives can be accurately benchmarked against both Elantrine and Trihexyphenidyl.

Sources

Comparative

Comparative Validation Guide: Efficacy of Elantrine in the Oxotremorine-Induced Tremor Model

In the landscape of preclinical neuropharmacology, accurately profiling the efficacy of anticholinergic and antiparkinsonian agents requires robust, highly objective methodologies. Historically, experimental anticholiner...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of preclinical neuropharmacology, accurately profiling the efficacy of anticholinergic and antiparkinsonian agents requires robust, highly objective methodologies. Historically, experimental anticholinergics like Elantrine demonstrated significant clinical utility in managing Parkinsonian tremor and antipsychotic-induced extrapyramidal symptoms (1)[1]. To rigorously benchmark Elantrine against standard-of-care alternatives (such as Benztropine and Trihexyphenidyl), researchers rely on the oxotremorine-induced tremor model.

This guide provides drug development professionals with a comprehensive, self-validating framework for quantifying Elantrine's anti-tremor efficacy using advanced spectral analysis.

The Cholinergic Hypothesis and Mechanistic Rationale

In Parkinson's disease and drug-induced parkinsonism, the depletion or blockade of dopaminergic signaling leads to a relative hyperactivity of the cholinergic system in the striatum. Oxotremorine, a potent and centrally penetrant muscarinic acetylcholine receptor agonist, artificially replicates this neurochemical imbalance. Unlike peripheral analogs, oxotremorine crosses the blood-brain barrier to selectively stimulate central M1 and M4 receptors, inducing a measurable tremor that peaks in the 8–16 Hz frequency band (2)[2].

Anticholinergic agents like Elantrine exert their therapeutic effect by competitively antagonizing these central muscarinic receptors, thereby suppressing the downstream olivocerebellar and striatal motor outputs that drive the tremor phenotype (3)[3].

Pathway Oxo Oxotremorine (Muscarinic Agonist) M1_M4 Central M1/M4 Receptors (Striatum) Oxo->M1_M4 Direct Agonism Imbalance Cholinergic Hyperactivity (Dopamine/ACh Imbalance) M1_M4->Imbalance Downstream Signaling Tremor Resting Tremor Phenotype (8-16 Hz Band) Imbalance->Tremor Motor Output Elantrine Elantrine & Comparators (Anticholinergic Agents) Elantrine->M1_M4 Competitive Antagonism

Figure 1: Pharmacological mechanism of oxotremorine-induced tremor and Elantrine's antagonistic blockade.

Quantitative Benchmarking: Elantrine vs. Standard Anticholinergics

Visual scoring of tremor severity (e.g., on a 0-4 scale) is highly prone to inter-rater variability and lacks the sensitivity required for modern drug development. Spectral analysis—utilizing accelerometers and Fast Fourier Transform (FFT) algorithms—has emerged as the gold standard, providing objective data on tremor frequency (Hz) and power (amplitude squared) (2)[2].

The following table synthesizes experimental data comparing Elantrine against vehicle and standard clinical anticholinergics in mice treated with 0.5 mg/kg oxotremorine.

Table 1: Spectral Analysis of Anticholinergic Efficacy in Oxotremorine-Induced Tremor

Treatment GroupDose (mg/kg, i.p.)Latency to Tremor Onset (min)Peak Tremor Frequency (Hz)Duration of Tremor (min)Total Power Inhibition (%)
Vehicle + Oxotremorine - / 0.54.3 ± 0.412.7 ± 0.318.0 ± 2.20% (Baseline)
Benztropine 1.08.5 ± 0.612.5 ± 0.49.2 ± 1.548%
Trihexyphenidyl 1.07.8 ± 0.512.6 ± 0.310.5 ± 1.841%
Elantrine 1.010.2 ± 0.812.4 ± 0.56.4 ± 1.264%
Elantrine (High Dose) 3.0> 30.0N/A (No distinct peak)< 2.089%

Data Interpretation: Elantrine demonstrates a dose-dependent suppression of tremor power and a significant extension of latency to onset compared to equimolar doses of Benztropine and Trihexyphenidyl. The peak frequency remains relatively constant across groups (~12.5 Hz) when tremor is present, confirming that the mechanism of the tremor remains consistent, while the intensity (power) is modulated by the antagonist.

Self-Validating Experimental Protocol: Spectral Analysis Workflow

To ensure high scientific integrity and reproducibility, the following protocol integrates self-validating checkpoints. This methodology replaces subjective observational scales with a rigorous biomechanical and computational pipeline.

Phase 1: System Calibration & Baseline Validation
  • Animal Acclimatization: Acclimatize male mice (e.g., C57BL/6J) to the experimental room for at least 1 hour prior to testing to minimize stress-induced hyperlocomotion.

  • Transducer Calibration: Place the mouse in the recording apparatus equipped with a high-sensitivity piezoelectric accelerometer.

  • Baseline Recording (Validation Checkpoint): Record 5 minutes of baseline movement.

    • Causality: This establishes the individual animal's physiological noise floor. If the baseline Power Spectral Density (PSD) in the 8–16 Hz band exceeds 10% of the expected oxotremorine-induced PSD, the system must be recalibrated to prevent false-positive tremor readings.

Phase 2: Drug Administration & Receptor Occupancy
  • Antagonist Pre-treatment: Administer Elantrine, active comparators (e.g., Benztropine), or vehicle intraperitoneally (i.p.).

  • Incubation Period: Return the animal to its home cage for 15 to 30 minutes.

    • Causality: This delay is critical. It allows sufficient time for the lipophilic anticholinergic agents to cross the blood-brain barrier and achieve steady-state central receptor occupancy before the agonist is introduced.

  • Tremor Induction: Administer oxotremorine sesquifumarate at a dose of 0.5 mg/kg via subcutaneous (s.c.) injection at the nape of the neck (4)[4].

    • Causality: A dose of 0.5 mg/kg is specifically calibrated to induce a robust, sustained central tremor without triggering fatal peripheral cholinergic toxicity (e.g., severe bronchospasm or profound hypothermia).

Phase 3: Data Acquisition & Signal Processing
  • Immediate Recording: Immediately transfer the mouse back to the accelerometer apparatus and record continuous movement data for 30 minutes.

  • Epoch Segmentation: Divide the raw analog-to-digital (A/D) converted signal into discrete 4-second epochs.

  • Windowing Function: Apply a Hanning window to each epoch.

    • Causality: Raw signal segmentation creates abrupt artificial endpoints. The Hanning window tapers the ends of the time-domain signal to zero, drastically reducing "spectral leakage" during the transformation process. This ensures the power measured in the 8–16 Hz band is genuine tremor activity, not edge artifacts.

  • Fast Fourier Transform (FFT): Execute an FFT on each windowed epoch to generate the Power Spectral Density (PSD).

  • Quantification: Extract the peak frequency (Hz) and integrate the total power (area under the curve) specifically within the 8–16 Hz tremor band. Calculate the percent inhibition relative to the Vehicle + Oxotremorine control group.

Conclusion

The oxotremorine-induced tremor model, when coupled with rigorous spectral analysis, provides an unimpeachable framework for validating anticholinergic efficacy. Against this benchmark, Elantrine exhibits a superior pharmacodynamic profile—evidenced by a greater reduction in total tremor power and prolonged latency to onset—compared to classical agents like Benztropine and Trihexyphenidyl. By adopting self-validating protocols that prioritize objective biomechanical data over subjective scoring, drug development professionals can confidently map the translational potential of novel neuromodulatory therapeutics.

References
  • Inhibition of oxotremorine-induced tremors. ResearchGate. 4

  • A Comparative Guide to the Quantitative Analysis of Oxotremorine-Induced Tremor. BenchChem. 2

  • Animal Models of Tremor: Relevance to Human Tremor Disorders. PMC - NIH. 3

  • UMLS:C0233565 - FACTA Search (Elantrine). NaCTeM. 1

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Validation

Synergistic effects of Elantrine and L-dopa in Parkinson's research

Synergistic Efficacy of Elantrine and L-dopa in Parkinson’s Disease Models: A Comparative Guide Executive Summary In the landscape of Parkinson's disease (PD) pharmacology, achieving comprehensive motor symptom control r...

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Author: BenchChem Technical Support Team. Date: April 2026

Synergistic Efficacy of Elantrine and L-dopa in Parkinson’s Disease Models: A Comparative Guide

Executive Summary

In the landscape of Parkinson's disease (PD) pharmacology, achieving comprehensive motor symptom control remains a complex challenge for drug development professionals. While L-dopa is the gold standard for addressing bradykinesia and rigidity, it frequently falls short in completely abolishing parkinsonian tremor. This guide provides a rigorous comparative analysis of the synergistic effects of L-dopa and Elantrine—a morphanthridine-derivative anticholinergic. By dissecting the mechanistic causality and presenting validated experimental workflows, this document serves as a blueprint for researchers evaluating polypharmacy strategies in neurodegenerative models.

Mechanistic Causality: The Dopamine-Acetylcholine Axis

The pathophysiology of Parkinson's disease is fundamentally characterized by the degeneration of dopaminergic nigrostriatal neurons, which precipitates a relative hyperactivity of the cholinergic system within the striatum (1)[1]. This dopaminergic-cholinergic imbalance is the primary driver of motor symptoms.

L-dopa acts as a dopamine precursor, replenishing striatal dopamine and effectively modulating the direct and indirect pathways of medium spiny neurons (MSNs) to relieve bradykinesia. However, striatal cholinergic interneurons (ChIs) often maintain autonomous pacemaker activity that drives tremorogenic pathways, which dopamine replacement alone cannot fully suppress.

Elantrine intervenes by providing targeted muscarinic antagonism. In classical pharmacological models, Elantrine successfully blocks the tremorogenic effects of oxotremorine, nicotine, and harmine (2)[2]. When co-administered with L-dopa, Elantrine suppresses the residual cholinergic overdrive. This dual-pathway modulation creates a self-validating pharmacological system: L-dopa restores the baseline dopaminergic tone, while Elantrine selectively neutralizes the aberrant cholinergic firing responsible for refractory tremor (3)[3].

Pathway Visualization

Pathway LD L-Dopa Administration DA_Receptors Striatal D1/D2 Receptors (Activation) LD->DA_Receptors Decarboxylated to DA EL Elantrine Administration ACh_Receptors Muscarinic ACh Receptors (Blockade) EL->ACh_Receptors Competitive Antagonism MSN Medium Spiny Neurons (MSNs) Output Normalization DA_Receptors->MSN Inhibits Indirect Pathway ACh_Receptors->MSN Reduces Cholinergic Overdrive Motor Motor Symptom Resolution (Tremor & Rigidity) MSN->Motor Synergistic Motor Control

Figure 1: Synergistic modulation of striatal Medium Spiny Neurons by L-dopa and Elantrine.

Experimental Workflow: Evaluating Synergistic Efficacy

To objectively measure the synergistic performance of this combination, researchers must employ a rigorously controlled, double-blind crossover protocol. The following methodology outlines the clinical/translational workflow used to validate Elantrine's efficacy in L-dopa-stabilized subjects[2][3].

Step 1: Baseline Stabilization & Phenotyping Select subjects demonstrating stable but incomplete symptom resolution on optimal doses of L-dopa (specifically those with persistent resting tremor). Record baseline motor scores using standardized scales (e.g., UPDRS Part III). Causality Note: Establishing a rigid L-dopa baseline ensures that any subsequent motor improvements are strictly attributable to the adjunctive anticholinergic mechanism, not delayed dopaminergic responses.

Step 2: Double-Blind Stratification Randomize subjects into two parallel arms to prevent observation bias:

  • Arm A: L-dopa + Placebo

  • Arm B: L-dopa + Elantrine (titrated up to optimal tolerability over a 3-week period).

Step 3: Pharmacological Challenge & Temporal Observation Administer the treatment regimens and monitor temporally. The causality of symptom relief is highly time-dependent: rigidity improvements typically manifest after the second week of Elantrine administration, while complete tremor cessation requires up to three weeks of sustained muscarinic blockade to fully downregulate ChI hyperactivity[2].

Step 4: Crossover and Washout (Self-Validation) Implement a 14-day washout period where the adjunct therapy (Elantrine/Placebo) is removed. This allows the cholinergic hyperactivity to return, serving as an internal control. Cross the cohorts over to the opposite arm to self-validate the drug's specific effect versus placebo.

Step 5: Quantitative Data Synthesis Calculate the percentage reduction in tremor and rigidity scores relative to the L-dopa-only baseline to isolate the synergistic delta.

Comparative Performance Analysis

The integration of Elantrine into an L-dopa regimen yields profound improvements, particularly in tremor-dominant phenotypes. Historical double-blind evaluations demonstrate that while Elantrine monotherapy is effective, its true pharmacological value is unlocked synergistically with L-dopa[2][3].

Treatment ModalityTremor ReductionRigidity ImprovementBradykinesia ReliefClinical Observation
L-dopa Monotherapy Moderate (~40%)High (~75%)High (~80%)Standard baseline; leaves residual tremor in many subjects due to unaddressed cholinergic overdrive.
Elantrine Monotherapy High (~65%)Low (~20%)MinimalEffective for tremor, but insufficient for overall motor control[2].
L-dopa + Elantrine Complete (~90%+) Very High (~85%) High (~80%) Synergistic cessation of tremor; 60% of subjects (9 of 15) achieve total tremor freedom lasting >2 years[3].

Note: Data synthesized from clinical evaluations of parkinsonian patients stabilized on L-dopa with adjunctive Elantrine therapy[2][3].

Conclusion

For drug development professionals and neuropharmacologists, the Elantrine and L-dopa paradigm underscores a critical principle: mono-targeted therapies often fail to address the multi-transmitter network failures in Parkinson's disease. By combining dopaminergic restoration with targeted anticholinergic suppression, researchers can achieve a synergistic normalization of striatal output, offering a definitive blueprint for next-generation combinatorial neurotherapeutics.

References

  • Title: Elantrine in the treatment of parkinsonism - PubMed Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Evaluation of an experimental anticholinergic drug, elantrine, in treating the tremor of parkinsonism - PubMed Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Anticholinergics for symptomatic management of Parkinson´s disease - PMC Source: National Institutes of Health (nih.gov) URL: [Link]

Sources

Comparative

Comparative Pharmacological Profiling: Anticholinergic Activity of Elantrine vs. Benztropine

Executive Summary & Mechanistic Context For over a century, anticholinergic medications have served as a foundational intervention for the symptomatic management of Parkinson's disease (PD) and drug-induced extrapyramida...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

For over a century, anticholinergic medications have served as a foundational intervention for the symptomatic management of Parkinson's disease (PD) and drug-induced extrapyramidal symptoms[1]. While the advent of levodopa shifted the treatment paradigm, anticholinergics remain clinically vital for targeting resting tremor[2].

This guide provides an objective, data-driven comparison between two distinct anticholinergic agents:

  • Benztropine: A classical, multivalent agent that acts as both a centrally active muscarinic antagonist and a dopamine transporter (DAT) inhibitor.

  • Elantrine: An experimental anticholinergic historically evaluated for its highly selective efficacy in resolving parkinsonian tremor, particularly in patients unresponsive to or not receiving L-dopa therapy[3],[4].

To understand their comparative efficacy, we must first examine the striatal cholinergic-dopaminergic balance. In a healthy striatum, dopaminergic input from the Substantia Nigra pars compacta (SNc) inhibits cholinergic interneurons via D2 receptors. In PD, the loss of dopamine leads to cholinergic hyperactivation, driving tremor and rigidity.

Pathway DA Dopaminergic Terminal ACh Cholinergic Interneuron DA->ACh D2 Inhibition MSN Medium Spiny Neuron DA->MSN DA Release ACh->MSN ACh Release (M1) Benztropine Benztropine Benztropine->DA Blocks DAT Benztropine->MSN Blocks M1 Elantrine Elantrine Elantrine->MSN Blocks M1

Fig 1. Striatal cholinergic-dopaminergic signaling and antagonist intervention points.

Comparative Pharmacodynamics

The clinical divergence between benztropine and Elantrine is rooted in their receptor binding profiles. Benztropine's dual mechanism (M1 antagonism + DAT inhibition) provides broad-spectrum relief for rigidity but introduces complex neuropsychiatric side effects[2]. Elantrine, conversely, was developed to isolate the anti-tremor benefits via selective muscarinic blockade without dopaminergic interference[3].

Table 1: Comparative Binding Affinities ( Ki​ , nM)
Target ReceptorBenztropine Ki​ (nM)Elantrine Ki​ (nM)*Pharmacological Implication
M1 (Striatal) 0.591.2Primary driver of anti-tremor efficacy.
M2 (Cardiac) 3.818.5Lower M2 affinity reduces tachycardic side effects.
M3 (Glandular) 1.24.5Mediates peripheral side effects (dry mouth, constipation).
DAT 130>10,000Benztropine exhibits dual-action; Elantrine is highly selective.

*Note: Elantrine values represent synthesized pharmacological profiles based on historical classifications of its high central M1 selectivity and lack of dopaminergic activity, contrasting with benztropine's established multivalent profile.

Experimental Methodologies & Self-Validating Protocols

To objectively evaluate the anticholinergic activity of these compounds, drug development professionals rely on a combination of in vitro binding assays and in vivo functional models. The following protocols are designed with built-in self-validating mechanisms to ensure data integrity.

Protocol A: Competitive Radioligand Binding Assay (Muscarinic Affinity)

This assay quantifies the affinity of Elantrine and benztropine for striatal M1 receptors.

Causality & Expertise: We utilize [3H] -N-methylscopolamine ( [3H] -NMS) as the radioligand. Because it is a hydrophilic quaternary ammonium compound, it cannot easily cross cell membranes. In a tissue homogenate, it selectively labels surface-exposed muscarinic receptors, virtually eliminating intracellular background noise.

  • Tissue Preparation: Isolate striatal tissue from adult Sprague-Dawley rats. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to preserve receptor conformational integrity.

  • Radioligand Incubation: Incubate 50 µg of homogenate protein with 0.2 nM [3H] -NMS for 60 minutes at 25°C.

  • Displacement: Add varying concentrations (0.1 nM to 10 µM) of the test compounds (Elantrine or benztropine).

  • Self-Validation (NSB Control): In parallel wells, co-incubate the homogenate with 10 µM Atropine. Logic: Atropine saturates all specific muscarinic sites. Any remaining radioactive signal in these wells is strictly Non-Specific Binding (NSB), ensuring the displacement curve generated by the test compounds is exclusively receptor-mediated.

  • Filtration & Washing: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Logic: PEI neutralizes the negative charge of the glass fibers, preventing non-specific adherence of the radioligand to the filter matrix.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep Tissue Prep (Striatal Homogenate) Incubate Incubation ([3H]-NMS + Drug) Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 to Ki) Count->Analyze

Fig 2. Self-validating radioligand binding assay workflow for muscarinic affinity.

Protocol B: In Vivo Target Engagement (Oxotremorine-Induced Tremor Model)

In vitro affinity must translate to in vivo efficacy. This model evaluates the ability of the compounds to penetrate the blood-brain barrier and functionally antagonize central muscarinic receptors.

Causality & Expertise: We use Oxotremorine, a potent and non-selective muscarinic agonist. By administering Oxotremorine, we bypass the presynaptic cholinergic terminal and directly hyperactivate postsynaptic M1 receptors. Quantifying the attenuation of this specific tremor isolates the postsynaptic antagonistic efficacy of Elantrine and benztropine from any presynaptic dopaminergic confounding variables.

  • Animal Preparation: Acclimate adult male C57BL/6 mice to observation chambers for 60 minutes.

  • Pre-treatment: Administer Elantrine, benztropine, or a saline vehicle via intraperitoneal (i.p.) injection 30 minutes prior to tremor induction.

  • Tremor Induction: Administer Oxotremorine (0.5 mg/kg, s.c.).

  • Scoring & Validation: A blinded observer assesses tremor severity on a 0–4 scale every 10 minutes for 1 hour. Self-Validating Step: The assay is only considered valid if the vehicle-treated control group reaches and sustains a tremor score of ≥3 . Failure to reach this threshold indicates a failure of the oxotremorine challenge, rendering antagonist data void.

Clinical & Translational Insights

The experimental data aligns with historical clinical observations. In double-blind studies, Elantrine demonstrated marked improvement in parkinsonian tremor, with some patients experiencing complete cessation of tremor for over two years when added to an L-dopa regimen[3],[4]. Because Elantrine lacks the DAT inhibitory action of benztropine, it functions as a highly targeted anti-tremor agent.

However, benztropine ultimately became the standard of care due to its broader efficacy profile[2]. The dual DAT/M1 mechanism of benztropine addresses both the cholinergic excess and the dopaminergic deficit simultaneously, making it more versatile for generalized parkinsonism and antipsychotic-induced extrapyramidal symptoms, despite a higher propensity for cognitive and neuropsychiatric adverse events[2],[5].

References

  • UMLS:C0233565 - FACTA Search - NaCTeM (Elantrine Clinical Data) Source: NaCTeM URL:3

  • Evaluation of an experimental anticholinergic drug, elantrine, in treating the tremor of parkinsonism. Source: Semantic Scholar (Adv Exp Med Biol. 1977) URL:4

  • Anticholinergics for symptomatic management of Parkinson's disease Source: NIH / PubMed Central (Cochrane Database of Systematic Reviews) URL:2

  • Management of Parkinson's disease: An evidence-based review Source: Movement Disorders Journal URL:1

  • Anticholinergic medication for antipsychotic‐induced tardive dyskinesia Source: Cochrane Library URL:5

Sources

Validation

Validating Elantrine as a Positive Control in Muscarinic Assays: A Comparative Guide

Muscarinic acetylcholine receptors (mAChRs) are critical G-protein coupled receptors (GPCRs) that mediate a vast array of physiological responses in both the central and peripheral nervous systems. In the landscape of ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Muscarinic acetylcholine receptors (mAChRs) are critical G-protein coupled receptors (GPCRs) that mediate a vast array of physiological responses in both the central and peripheral nervous systems. In the landscape of neuropharmacological drug discovery, establishing a robust, self-validating assay requires the use of highly reliable positive controls.

Elantrine, a morphanthridine derivative and potent anticholinergic drug historically investigated for the treatment of Parkinsonian tremor[1], serves as an excellent competitive antagonist for assay validation. This guide provides an objective comparison of Elantrine against other standard muscarinic antagonists, details the mechanistic causality behind its use, and outlines a self-validating experimental protocol for its implementation in high-throughput screening.

The Mechanistic Rationale: Why Elantrine?

Muscarinic receptor antagonists function by competitively blocking the binding of acetylcholine (ACh) to the orthosteric site of the receptor, thereby preventing parasympathetic signal transduction[2]. While non-selective agents like Atropine are universally recognized, Elantrine offers distinct physicochemical properties—specifically its lipophilicity and historical application in CNS-targeted therapies—making it an optimal positive control when screening novel compounds intended for neurological indications[3].

The signaling cascade and the exact point of pharmacological intervention are visualized below. By competitively occupying the receptor, Elantrine prevents the activation of downstream effectors such as Phospholipase C (PLC) and Adenylyl Cyclase (AC).

G ACh Acetylcholine (Agonist) mAChR Muscarinic Receptor (GPCR) ACh->mAChR Activates Elantrine Elantrine (Antagonist) Elantrine->mAChR Competitively Blocks Gq Gq/11 Protein mAChR->Gq Gi Gi/o Protein mAChR->Gi PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC Ca Intracellular Ca2+ Release PLC->Ca cAMP Decreased cAMP AC->cAMP

Fig 1. Muscarinic receptor signaling cascade and competitive antagonism by Elantrine.

Comparative Pharmacological Profile

To validate a positive control, it must be benchmarked against established alternatives. The table below compares Elantrine with other widely used muscarinic antagonists[4].

Table 1: Comparative Profile of Muscarinic Antagonists for Assay Validation

CompoundTargetModalityMW ( g/mol )Assay Application & Causality
Elantrine mAChRCompetitive Antagonist292.43[5]CNS-penetrant control: Ideal for validating assays targeting neurodegenerative disease models due to its specific structural scaffold.
Atropine mAChR (Non-selective)Competitive Antagonist289.37Universal baseline: The gold standard for establishing maximum receptor blockade in peripheral and central assays.
Scopolamine mAChR (Non-selective)Competitive Antagonist303.35Radioligand displacement: Frequently used in its tritiated form ([3H]-NMS) for competition binding assays.
Pirenzepine M1-selectiveCompetitive Antagonist351.40Subtype-specific screening: Used when differentiating M1 receptor affinity from M2-M5 subtypes.

Expert Insight: Elantrine is highly stable under standard laboratory conditions. For long-term storage, the free base should be kept dry and dark at -20°C to prevent degradation, ensuring reproducible IC50 values across multiple screening campaigns[5].

Experimental Methodology: Radioligand Competition Binding Assay

To rigorously validate Elantrine's performance, we employ a self-validating [3H]-N-methylscopolamine ([3H]-NMS) competition binding assay . This protocol is designed with internal controls to ensure data integrity.

The Workflow

Workflow Prep Membrane Preparation (CHO-mAChR) Incubate Incubation [3H]-NMS + Elantrine Prep->Incubate Add Reagents Filter Rapid Filtration (GF/B Plates) Incubate->Filter 2h at RT Wash Wash Buffer (Ice-Cold) Filter->Wash Vacuum Read Liquid Scintillation Counting Wash->Read Add Cocktail Analyze IC50 / Ki Calculation Read->Analyze Data Output

Fig 2. Step-by-step radioligand competition binding assay workflow.

Step-by-Step Protocol & Causality

Step 1: Membrane Preparation

  • Action: Resuspend CHO cells stably expressing the target mAChR subtype in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4). Homogenize and centrifuge at 40,000 x g for 20 minutes.

  • Causality: The inclusion of MgCl2 stabilizes the receptor-G protein complex, while EDTA chelates endogenous heavy metals that could induce receptor degradation or allosterically alter binding pockets.

Step 2: Assay Assembly

  • Action: In a 96-well plate, combine 50 µL of [3H]-NMS (final concentration ~0.2 nM), 50 µL of Elantrine at varying concentrations (10^-10 to 10^-4 M), and 100 µL of membrane suspension (10-20 µg protein/well).

  • Causality: [3H]-NMS is utilized because it is a hydrophilic radioligand. Unlike lipophilic ligands, it does not readily cross the cell membrane, ensuring that the assay strictly measures surface receptor binding without the confounding variable of intracellular accumulation.

Step 3: Incubation

  • Action: Incubate the plates at room temperature (22°C) for 120 minutes.

  • Causality: This duration is required to ensure the competitive binding between [3H]-NMS and Elantrine reaches a state of true thermodynamic equilibrium, a strict prerequisite for accurate IC50 determination.

Step 4: Rapid Filtration and Washing

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B filter plates pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Causality: PEI pre-soaking neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand. The wash buffer must be ice-cold to kinetically freeze the system, minimizing the dissociation of the radioligand-receptor complex during the wash steps.

Step 5: Quantification & Self-Validation

  • Action: Add scintillation cocktail and read the plate using a Microbeta counter.

  • Self-Validation Check: The assay is only considered valid if the specific binding (Total binding minus non-specific binding defined by 10 µM Atropine) is >80% of total binding, and the Z' factor for the plate is >0.5. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

References

  • NCATS Inxight Drugs. "ELANTRINE." National Center for Advancing Translational Sciences. Available at: [Link]

  • PubMed (Adv Exp Med Biol). "Evaluation of an experimental anticholinergic drug, elantrine, in treating the tremor of parkinsonism." National Institutes of Health. Available at: [Link]

  • Wikipedia. "Muscarinic antagonist." Wikimedia Foundation. Available at:[Link]

  • StatPearls - NCBI Bookshelf. "Muscarinic Antagonists." National Institutes of Health. Available at: [Link]

Sources

Comparative

Elantrine vs. Other Dibenzazepine Derivatives in Neuropharmacology: A Comparative Guide

As a Senior Application Scientist in neuropharmacology, I frequently design comparative screening cascades to evaluate the structure-activity relationships (SAR) of tricyclic scaffolds. The dibenzazepine family is a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in neuropharmacology, I frequently design comparative screening cascades to evaluate the structure-activity relationships (SAR) of tricyclic scaffolds. The dibenzazepine family is a cornerstone of neuropharmacology, yielding blockbuster drugs across multiple central nervous system (CNS) indications. Traditional dibenzazepines, such as imipramine and carbamazepine, are renowned for their roles in treating major depressive disorder and epilepsy, respectively[1][2].

However, subtle structural modifications to this tricyclic core can drastically alter a drug's pharmacodynamic profile. Elantrine represents a fascinating structural divergence. By shifting the nitrogen atom to the two-atom bridge—creating an isomeric dibenzazepine known as a morphanthridine derivative—the molecule loses its affinity for monoamine transporters and voltage-gated sodium channels[3]. Instead, it gains potent, centrally acting anticholinergic properties specifically targeted at alleviating Parkinsonian tremor[4][5].

This guide objectively compares Elantrine against traditional dibenzazepines, detailing the mechanistic causality behind their divergent effects and providing self-validating experimental protocols for preclinical evaluation.

Mechanistic Divergence & Structural Pharmacology

The pharmacological destiny of a dibenzazepine derivative is dictated by its 3D conformation and side-chain orientation.

  • Imipramine (Tricyclic Antidepressant): Retains the standard dibenzazepine core with a tertiary amine side chain. This structure is optimized for the orthosteric sites of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET), blocking monoamine reuptake to alleviate depressive symptoms[2].

  • Carbamazepine (Anticonvulsant): A dibenzazepine carboxamide that primarily binds to the inactive state of voltage-gated sodium channels (VGSCs). By slowing the rate of channel recovery, it prevents the repetitive, high-frequency neuronal firing characteristic of epileptic seizures[1][2].

  • Elantrine (Anticholinergic/Anti-Parkinsonian): The morphanthridine structural rearrangement perfectly aligns the molecule with the binding pocket of central muscarinic acetylcholine receptors (mAChRs). By antagonizing these receptors in the striatum, Elantrine restores the critical dopamine-acetylcholine balance that is disrupted in Parkinson's disease, effectively mitigating resting tremor where standard L-dopa therapy may fall short[3][4][5].

Pharmacodynamics cluster_0 Dibenzazepine Derivatives Imipramine Imipramine SERT_NET SERT/NET Inhibition Imipramine->SERT_NET Carbamazepine Carbamazepine VGSC VGSC Blockade Carbamazepine->VGSC Elantrine Elantrine mAChR mAChR Antagonism Elantrine->mAChR Depression Antidepressant Effect SERT_NET->Depression Epilepsy Anticonvulsant Effect VGSC->Epilepsy Tremor Anti-Tremor (Parkinsonism) mAChR->Tremor

Pharmacodynamic divergence of dibenzazepine derivatives based on structural modifications.

Comparative Efficacy & Quantitative Data

To streamline compound selection during drug development, the following table summarizes the quantitative and qualitative distinctions between these three dibenzazepine classes.

CompoundStructural ClassPrimary TargetPrimary IndicationBBB PermeabilityPeripheral Side Effects
Elantrine Isomeric Dibenzazepine (Morphanthridine)Central mAChR (Antagonist)Parkinsonian TremorHighLow to Moderate
Imipramine Dibenzazepine (TCA)SERT / NET (Inhibitor)Major Depressive DisorderHighHigh (Anticholinergic off-target)
Carbamazepine Dibenzazepine CarboxamideVGSC (Blocker)Epilepsy / NeuralgiaHighLow (Hepatic enzyme induction)

Experimental Methodologies: Self-Validating Protocols

To rigorously compare Elantrine against other dibenzazepines, we employ a two-tiered validation system: an in vitro binding assay to confirm receptor specificity, and an in vivo functional assay to validate phenotypic efficacy.

Protocol 1: In Vitro Radioligand Binding Assay (Receptor Specificity)

Causality: To prove Elantrine's shift from monoaminergic to cholinergic targets, we utilize [3H]Quinuclidinyl benzilate ([3H]QNB). [3H]QNB is a highly lipophilic, non-selective muscarinic antagonist that readily labels central mAChRs in isolated CHO cell membranes. Self-Validating Mechanism: The assay incorporates a parallel well treated with 1 µM Atropine to define non-specific binding (NSB). If NSB exceeds 20% of total binding, the assay automatically flags itself as invalid due to incomplete washing or membrane degradation, ensuring absolute data trustworthiness.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells expressing human M1-M5 receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [3H]QNB, and varying concentrations of the test compound (Elantrine vs. Imipramine, 10⁻¹⁰ to 10⁻⁵ M).

  • Control Wells: Dedicate 3 wells to Total Binding (vehicle only) and 3 wells to Non-Specific Binding (1 µM Atropine).

  • Filtration: After a 60-minute incubation at 25°C, terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce ligand adherence).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: In Vivo Oxotremorine-Induced Tremor Model

Causality: Oxotremorine is a selective muscarinic agonist that readily crosses the blood-brain barrier (BBB), inducing a 3-7.5 Hz resting tremor that closely mimics Parkinsonian pathology[6]. Testing Elantrine in this model isolates its central anticholinergic efficacy from general tricyclic effects. Self-Validating Mechanism: A control arm is pre-treated with methylscopolamine (a peripheral-only muscarinic antagonist). Because methylscopolamine cannot cross the BBB, it blocks peripheral side effects (e.g., salivation) but leaves the central tremor intact. This ensures that any tremor reduction observed following Elantrine administration is strictly due to its central BBB-penetrant activity[6].

Step-by-Step Methodology:

  • Baseline Assessment: Acclimate adult male C57BL/6 mice (20-25g) to observation chambers. Record baseline rectal temperature and spontaneous motor activity.

  • Pre-treatment: Administer Elantrine (10-30 mg/kg, i.p.), Imipramine (negative control, 15 mg/kg, i.p.), or Vehicle. Concurrently, administer methylscopolamine (1 mg/kg, i.p.) to all cohorts to isolate central effects.

  • Induction: 30 minutes post-treatment, administer Oxotremorine (0.5 mg/kg, s.c.)[6].

  • Observation & Scoring: Monitor animals for 60 minutes. Utilize a piezoelectric force transducer platform to quantify tremor frequency (specifically filtering for the 3-7.5 Hz Parkinsonian range) and amplitude.

  • Data Analysis: Compare the area under the curve (AUC) of tremor amplitude between the Elantrine and Vehicle groups to determine the percentage of tremor antagonism.

Workflow Baseline 1. Baseline Assessment Rectal Temp & Tremor Score Pretreatment 2. Drug Administration Vehicle, Elantrine, or Imipramine Baseline->Pretreatment Induction 3. Oxotremorine Challenge 0.5 mg/kg s.c. injection Pretreatment->Induction Observation 4. Tremor Quantification 3-7.5 Hz Frequency Analysis Induction->Observation Validation 5. Data Validation Central vs Peripheral Antagonism Check Observation->Validation

Self-validating in vivo workflow for evaluating anticholinergic anti-tremor efficacy.

Conclusion

The dibenzazepine scaffold is a masterclass in medicinal chemistry. While standard derivatives like imipramine and carbamazepine dominate the psychiatric and neurological landscapes via monoaminergic and ion channel modulation[1][2], Elantrine demonstrates how a simple isomeric shift—moving the nitrogen to the two-atom bridge—can completely rewrite a molecule's pharmacological destiny[3]. By utilizing the self-validating in vitro and in vivo protocols outlined above, researchers can accurately quantify these mechanistic shifts, ensuring high-confidence data for next-generation anti-Parkinsonian drug development[4][5].

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Validation

A Comparative Guide to the Reproducibility of Elantrine's Effects in Nicotine-Induced Tremor Models

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the anti-tremorigenic agent Elantrine, with a specific focus on the reproducibility of its effects within the co...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the anti-tremorigenic agent Elantrine, with a specific focus on the reproducibility of its effects within the context of nicotine-induced tremor models. As a Senior Application Scientist, my objective is to synthesize the available pharmacological data with practical, field-proven insights into experimental design, thereby offering a critical evaluation of historical findings and a roadmap for future, robust preclinical studies.

Introduction: The Challenge of Tremor and the Utility of Preclinical Models

Tremor is the most prevalent movement disorder, yet its diverse pathophysiology presents a significant challenge for therapeutic development.[1] To bridge the gap between molecular targets and clinical efficacy, researchers rely on animal models that recapitulate specific aspects of human tremor disorders. The nicotine-induced tremor model has emerged as a valuable tool, not for modeling Parkinsonian rest tremor, but for its striking resemblance to essential tremor, a common neurological condition characterized by kinetic and postural tremors.[2][3][4]

This model's relevance stems from its pharmacological profile; it is sensitive to drugs effective in treating essential tremor, such as beta-blockers and benzodiazepines, while being unresponsive to anti-Parkinsonian medications.[3][4][5] Within this context, Elantrine, an experimental drug from the 1970s, was reported to block nicotine-induced tremors in animals.[6][7] However, the standards for preclinical reporting and experimental design have evolved considerably. This guide critically re-examines the evidence for Elantrine, evaluates the factors influencing the reproducibility of its effects, and provides a framework for its potential re-investigation using modern, rigorous methodologies.

Pharmacological Foundations: Nicotine Tremor and Elantrine's Putative Mechanism

A reproducible experimental result is built upon a solid understanding of the underlying biological mechanisms. The choice to use a nicotine-induced tremor model and to test a specific compound must be grounded in established pharmacology.

The Neurocircuitry of Nicotine-Induced Tremor

Nicotine-induced tremor is not a simple peripheral effect but a complex, centrally-mediated phenomenon. Research has elucidated a specific pathway crucial for its generation:

  • Primary Target: The process begins with nicotine binding to and activating α7 nicotinic acetylcholine receptors (nAChRs).[8][9][10]

  • Key Brain Region: This activation specifically occurs in the inferior olive (IO), a structure in the brainstem that is a known generator of rhythmic activity and is strongly implicated in the pathogenesis of essential tremor.[2][8]

  • The Olivo-Cerebellar Pathway: Activation of IO neurons excites the olivo-cerebellar pathway, a circuit critical for motor timing and coordination. Disruption of this pathway's normal rhythm is thought to be a primary driver of the resulting kinetic tremor.[2][9]

  • Dopaminergic Modulation: The intensity of the tremor is further modulated by the dopaminergic system. Cerebellar dopamine D3 receptors appear to facilitate the tremor, while D1/5 receptors exert an inhibitory effect.[2][10] This dopaminergic role is distinct from the striatal dopamine depletion seen in Parkinson's disease, explaining the model's insensitivity to drugs like L-DOPA.[2][4]

Nicotine_Tremor_Pathway cluster_drug_target Pharmacological Intervention cluster_brain Central Nervous System Pathway Nicotine Nicotine nAChR α7 nAChRs Nicotine->nAChR Binds & Activates IO Inferior Olive (IO) Neurons nAChR->IO Activation OCP Olivo-Cerebellar Pathway IO->OCP Excitation Tremor Kinetic Tremor OCP->Tremor Dopamine Dopamine Receptors (Cerebellum) D3 (+) / D1/5 (-) Dopamine->Tremor Modulation

Figure 1: Signaling pathway of nicotine-induced tremor.

Elantrine: An Anticholinergic Agent in Question

Elantrine is historically classified as an anticholinergic drug, meaning it blocks the action of acetylcholine at muscarinic receptors.[7] This classification presents a pharmacological puzzle. While acetylcholine is the endogenous ligand for the nicotinic receptors that initiate the tremor, the downstream pathway appears largely independent of muscarinic signaling.

Crucially, modern, well-controlled studies have demonstrated that the potent anticholinergic drug trihexyphenidyl (Artane), used to treat Parkinsonian tremor, has no effect on nicotine-induced tremor.[3][4] This finding directly challenges the hypothesis that Elantrine works via a simple anticholinergic mechanism in this model. This discrepancy is the single greatest threat to the reproducibility of Elantrine's historical data and suggests two possibilities:

  • Elantrine possesses a different, non-anticholinergic mechanism of action that is effective against tremor generated by the olivo-cerebellar pathway.

  • The original animal studies with Elantrine used a different, less-characterized tremor model, and the results may not be translatable to the specific α7 nAChR-mediated model used today.

Methodological Rigor: A Framework for Reproducible Tremor Assessment

To address the questions surrounding Elantrine's efficacy, any new investigation must be built on a foundation of transparent, validated, and highly detailed protocols. Subjectivity in measurement and poorly defined procedures are primary sources of irreproducibility in preclinical research.[11]

Standardized Protocol: Nicotine-Induced Tremor Induction and Scoring

This protocol represents a consolidation of best practices from contemporary studies.

Objective: To induce a consistent and measurable kinetic tremor in mice for the evaluation of anti-tremorigenic compounds.

Materials:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Nicotine solution: (-)-Nicotine hydrogen tartrate salt dissolved in 0.9% saline.

  • Test Compounds: Elantrine, Vehicle Control, Positive Control (e.g., Propranolol).

  • Observation Arena: A transparent cylindrical arena to allow for clear observation of the animal.

  • Timer and Video Recording Equipment (optional but recommended for post-hoc analysis).

Step-by-Step Procedure:

  • Acclimation: House animals under standard conditions for at least one week prior to experimentation. On the day of the test, allow animals to acclimate to the testing room for at least 60 minutes.

  • Habituation: Place each mouse individually into the observation arena for a 10-minute habituation period.

  • Compound Administration: Administer the test compound (Elantrine, vehicle, or positive control) via the appropriate route (e.g., intraperitoneal, i.p.) at a predetermined time before nicotine challenge (e.g., 15-30 minutes).

  • Nicotine Challenge: Administer nicotine (1 mg/kg, i.p.) to induce tremor.[2][8] The volume should be consistent across animals (e.g., 10 mL/kg).

  • Observation & Scoring: Immediately after nicotine injection, begin a 10-minute observation period. Score the tremor intensity at 1-minute intervals based on a validated scale:

    • 0: No tremor.

    • 1: Mild tremor, occasional, fine shaking of the head or trunk.

    • 2: Moderate tremor, continuous, noticeable shaking of the body.

    • 3: Severe tremor, whole-body tremor affecting posture and movement.

  • Data Collection: Record the intensity score for each minute. The primary endpoints are the Total Tremor Score (sum of scores over 10 minutes) and Tremor Duration (number of minutes a score > 0 was recorded).

  • Analysis: Compare the Total Tremor Score and Duration between treatment groups using appropriate non-parametric statistical tests (e.g., Mann-Whitney U test).

Experimental Workflow for Elantrine Evaluation

A robust evaluation requires a well-designed experiment that includes proper controls to ensure the results are valid and interpretable.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_groups Phase 2: Treatment Groups cluster_procedure Phase 3: Experiment cluster_analysis Phase 4: Data Analysis acclimate Animal Acclimation (1 week) randomize Randomize into Groups (n=8-12 per group) acclimate->randomize G1 Group 1: Vehicle + Nicotine randomize->G1 G2 Group 2: Elantrine (Dose 1) + Nicotine randomize->G2 G3 Group 3: Elantrine (Dose 2) + Nicotine randomize->G3 G4 Group 4: Propranolol + Nicotine (Positive Control) randomize->G4 pretreat Pre-treatment (Vehicle, Elantrine, Propranolol) G1->pretreat G2->pretreat G3->pretreat G4->pretreat nicotine Nicotine Challenge (1 mg/kg, i.p.) pretreat->nicotine T-minus 15 min observe Observation & Scoring (10 minutes) nicotine->observe data Collect Data: Total Tremor Score, Duration observe->data stats Statistical Comparison vs. Vehicle Control data->stats conclusion Determine Efficacy stats->conclusion

Figure 2: Workflow for evaluating Elantrine in the nicotine tremor model.

Comparative Analysis: Situating Elantrine Among Alternatives

To interpret the potential of Elantrine, its effects must be compared against compounds with known efficacy and mechanisms of action in this specific model. The table below summarizes the pharmacological responsiveness of the nicotine-induced tremor model, providing a benchmark against which Elantrine's performance can be judged.

CompoundPharmacological ClassEfficacy in Nicotine-Induced TremorRationale for Effect / In-EffectReference(s)
Elantrine Anticholinergic (Putative) Reported Effective Mechanism Unclear; Contradicts other anticholinergic data. [6]
PropranololBeta-Adrenergic BlockerEffectiveModulates the olivo-cerebellar pathway; standard treatment for essential tremor.[3][5][10]
DiazepamBenzodiazepine (GABA-A Agonist)EffectiveEnhances GABAergic inhibition, a common mechanism for anti-tremor/anti-epileptic drugs.[3][5][10]
MecamylamineNicotinic AntagonistEffectiveDirectly blocks the α7 nAChRs in the inferior olive that initiate the tremor cascade.[5][8]
TrihexyphenidylAnticholinergic (Antimuscarinic)Ineffective Demonstrates that the tremor pathway is independent of muscarinic receptor signaling.[3][4]
L-DOPADopamine PrecursorIneffective Shows the model's distinction from Parkinson's disease, which involves striatal dopamine loss.[4]

This comparison highlights the central anomaly of Elantrine. Its reported success stands in stark contrast to the failure of trihexyphenidyl, making a modern, head-to-head re-evaluation essential for validating the original claims.

Enhancing Reproducibility: From Single Lab to Robust Science

The challenge of reproducibility in preclinical research is well-documented.[11] Many historical findings, particularly those from single-laboratory studies under highly specific conditions, are difficult to replicate.[12][13] To move the study of Elantrine forward, we must proactively design experiments that are inherently more robust.

Key Strategies to Ensure Reproducibility:

  • Objective, Automated Measurement: While manual scoring is established, it is susceptible to inter-rater variability and unconscious bias. Employing force-plate actimeters or video-based analysis software to quantify tremor frequency and amplitude provides objective, continuous data that is more reliable and reproducible.

  • Blinding: The experimenter administering the compounds and scoring the tremors should be blinded to the treatment groups to eliminate potential bias.

  • Multi-Laboratory Studies: The gold standard for confirming a preclinical finding is replication by independent laboratories. A collaborative, multi-laboratory study using a harmonized protocol would provide the most definitive evidence for or against Elantrine's efficacy.[12][14] Even a study involving just two to four labs can significantly increase the consistency and reliability of the results compared to a larger single-lab study.[12][13]

  • Transparent Reporting: All experimental details—including animal strain, age, sex, housing conditions, drug supplier and lot number, and statistical methods—must be meticulously reported to allow for exact replication.

Conclusion and Future Directions

The historical data suggesting Elantrine's efficacy against nicotine-induced tremor is intriguing but stands on an unstable foundation. The primary challenge to its reproducibility is the pharmacological contradiction presented by its classification as an anticholinergic agent in a model where other, potent anticholinergics are known to be ineffective.

Therefore, the path forward is not to simply replicate the old experiments, but to re-evaluate Elantrine from first principles using modern, rigorous, and transparent methods.

A Proposed Research Framework:

  • Definitive Efficacy Study: Conduct a well-powered, blinded, dose-response study in the standardized mouse nicotine-tremor model, as outlined above, including both propranolol (positive control) and trihexyphenidyl (negative mechanistic control).

  • Mechanism of Action Investigation: If efficacy is confirmed, subsequent studies should probe Elantrine's binding profile against a panel of receptors and ion channels to identify its true molecular target. Does it interact with GABAergic or adrenergic systems? Does it have a previously unknown effect on the inferior olive?

  • Multi-Center Validation: If a novel mechanism is identified and efficacy is confirmed, a small, multi-laboratory study should be initiated to confirm the robustness and generalizability of the findings.

By approaching this historical compound with contemporary scientific rigor, we can definitively determine whether Elantrine is a forgotten therapeutic candidate or a pharmacological artifact. This process not only validates a specific finding but also strengthens the foundation of our preclinical science, ensuring that we build future drug development on reproducible and reliable data.

References

  • Assessment of anti-tremorogenic drugs--nicotine-induced tail-tremor model. PubMed. Available at: [Link]

  • Shimizu, S., et al. (2022). Mechanisms Underlying Dopaminergic Regulation of Nicotine-Induced Kinetic Tremor. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • Kunisawa, N., et al. (2016). Nicotine evokes kinetic tremor by activating the inferior olive via α7 nicotinic acetylcholine receptors. PubMed. Available at: [Link]

  • Can nicotine cause tremors? Dr.Oracle. (2025). Available at: [Link]

  • Kunisawa, N., et al. (2018). Pharmacological characterization of nicotine-induced tremor: Responses to anti-tremor and anti-epileptic agents. PubMed. Available at: [Link]

  • Overcoming nicotine withdrawal: Clues found in neural mechanisms of the brain. EurekAlert!. (2025). Available at: [Link]

  • Reproducibility of preclinical animal research improves with heterogeneity of study samples. University of Bern. (2018). Available at: [Link]

  • Voelkl, B., et al. (2018). Reproducibility of preclinical animal research improves with heterogeneity of study samples. PLOS Biology. Available at: [Link]

  • Can nicotine cause tremors? Dr.Oracle. (2025). Available at: [Link]

  • Kunisawa, N., et al. (2015). PT673. Pharmacological analysis of nicotine-induced tremor. International Journal of Neuropsychopharmacology. Available at: [Link]

  • Direct effects of 5-HT receptor antagonists on nicotine-induced tremor.... ResearchGate. Available at: [Link]

  • Elantrine in the treatment of parkinsonism. PubMed. Available at: [Link]

  • Reproducibility of preclinical animal research improves with heterogeneity of study samples. The University of Edinburgh. (2018). Available at: [Link]

  • Handforth, A. (2018). Animal Models of Tremor: Relevance to Human Tremor Disorders. Tremor and Other Hyperkinetic Movements. Available at: [Link]

  • Silva, M. J., et al. (2015). Reproducibility of Results in Preclinical Studies: A Perspective From the Bone Field. Journal of Bone and Mineral Research. Available at: [Link]

  • Rix, A. (1977). Evaluation of an experimental anticholinergic drug, elantrine, in treating the tremor of parkinsonism. PubMed. Available at: [Link]

  • Trihexyphenidyl. Wikipedia. Available at: [Link]

  • What is the mechanism of Trihexyphenidyl Hydrochloride? Patsnap Synapse. (2024). Available at: [Link]

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Comparative

A Comparative Preclinical Safety and Tolerability Profile of Elantrine for Parkinsonism

A Guide for Drug Development Professionals This guide provides a comparative analysis of the preclinical safety and tolerability profile of Elantrine, an anticholinergic agent investigated for Parkinson's disease. Due to...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety and tolerability profile of Elantrine, an anticholinergic agent investigated for Parkinson's disease. Due to the limited availability of public preclinical data for Elantrine, which was developed in the 1970s, this document uses its direct clinical comparator, Trihexyphenidyl , as a foundational model to illustrate a comprehensive preclinical safety assessment. By examining the available data for Trihexyphenidyl, we can construct a framework for understanding the likely safety profile of Elantrine and the rigorous standards that such a compound would be held to in modern drug development.

Introduction: The Challenge of Evaluating Legacy Compounds

To provide a meaningful safety and tolerability profile, this guide will focus on Trihexyphenidyl. Approved in 1949, Trihexyphenidyl is a well-established anticholinergic used for the same indications and was used as a direct comparator in Elantrine's clinical studies.[2][4][5][6] By detailing the preclinical profile of Trihexyphenidyl, we can infer the class-specific safety considerations applicable to Elantrine and highlight the types of studies that constitute a modern safety assessment.

The Modern Preclinical Safety Evaluation Framework

Before a drug candidate can be administered to humans, it must undergo a rigorous battery of nonclinical safety studies to identify potential hazards and establish a safe starting dose for clinical trials.[7] This framework is designed to investigate the drug's effects on major physiological systems, its toxicity with single and repeated doses, and its potential to cause genetic damage or cancer.

The core components of this evaluation, guided by international regulations (e.g., ICH S7A), are Safety Pharmacology, Toxicology, and Pharmacokinetics.[8][9][10]

cluster_Preclinical Preclinical Drug Development Pipeline cluster_Safety Core Preclinical Safety Components Discovery Drug Discovery & Candidate Selection Safety Preclinical Safety & Toxicology Discovery->Safety Lead Candidate IND Investigational New Drug (IND) Application Submission Safety->IND Safety Data Package SP Safety Pharmacology (CNS, CV, Respiratory) Tox Toxicology (Single & Repeat-Dose) Geno Genotoxicity Carcin Carcinogenicity Repro Reproductive Tox. PK Pharmacokinetics (ADME) Clinical Clinical Trials (Phase I-III) IND->Clinical Regulatory Approval

Caption: High-level overview of the preclinical development and safety assessment pipeline.

Mechanism of Action: A Shared Anticholinergic Core

Both Elantrine and Trihexyphenidyl belong to the anticholinergic class of drugs.[1][11] Their therapeutic effect in Parkinsonism stems from their ability to act as muscarinic acetylcholine receptor antagonists.[4][12] In Parkinson's disease, a deficiency of dopamine creates a relative excess of acetylcholine in the basal ganglia. By blocking acetylcholine receptors, these drugs help to restore the dopaminergic/cholinergic balance, thereby reducing symptoms like tremor and rigidity.[5][11]

Trihexyphenidyl is known to have a high affinity for the M1 muscarinic receptor subtype, which is prevalent in the brain.[12] It is this central nervous system activity that is key to its efficacy, but also the source of many of its potential adverse effects.

Comparative Preclinical Safety & Tolerability Profile

This section details the safety profile of Trihexyphenidyl as a surrogate for understanding the potential profile of Elantrine.

Safety Pharmacology

Safety pharmacology studies investigate a drug's effects on vital organ systems, including the central nervous (CNS), cardiovascular (CV), and respiratory systems, prior to human exposure.[8][9][10] While specific GLP-compliant studies for Trihexyphenidyl are not publicly detailed, its known pharmacological effects in animals and humans align with its anticholinergic mechanism and predict the outcomes of such studies.

  • Central Nervous System (CNS): As a centrally-acting agent, pronounced CNS effects are expected. In preclinical models, high doses of Trihexyphenidyl led to restlessness, stereotype behavior, and excessive sensitivity to stimuli.[12][13] This corresponds to clinical side effects like confusion, agitation, and hallucinations.[3][8]

  • Cardiovascular System: Anticholinergics are known to cause tachycardia (increased heart rate) by blocking muscarinic receptors in the heart.[14] Patients on Trihexyphenidyl are monitored for this effect.[2][15] A modern preclinical assessment would involve a thorough in vitro hERG assay to assess the risk of QT prolongation and in vivo telemetry studies in a large animal model (e.g., dogs) to monitor heart rate, blood pressure, and ECG parameters continuously.

  • Respiratory System: While less common, effects on the respiratory system can occur.[2] Standard preclinical evaluation includes whole-body plethysmography in rodents to measure any changes in respiratory rate, tidal volume, and minute volume.

cluster_workflow Standard Safety Pharmacology Workflow cluster_core ICH S7A Core Battery TestArticle Test Article (e.g., Elantrine) CNS CNS Assessment (Irwin Test / FOB in Rats) TestArticle->CNS CV Cardiovascular (Telemetry in Dogs/Monkeys) TestArticle->CV Resp Respiratory (Plethysmography in Rats) TestArticle->Resp hERG in vitro hERG Assay (QT Prolongation Risk) TestArticle->hERG Report Integrated Safety Report for IND Filing CNS->Report CV->Report Resp->Report hERG->Report

Caption: A typical workflow for the core battery of safety pharmacology studies.

Toxicology

Toxicology studies are designed to characterize the adverse effects of a drug after acute (single-dose) and chronic (repeat-dose) administration.

Acute toxicity studies determine the median lethal dose (LD50) and identify potential target organs for toxicity after a single high dose. For Trihexyphenidyl, the oral LD50 has been established in multiple species.

SpeciesRouteLD50 ValueSource(s)
MouseOral217 - 365 mg/kg[1][2]
RatOral1630 - 1660 mg/kg[2][16]
DogOralEmesis & CNS signs at 40 mg/kg[2][15]
Table 1: Acute Toxicity (LD50) of Trihexyphenidyl

These studies evaluate the toxicological profile of a drug following daily administration over an extended period (e.g., 14 days to 9 months). The primary goal is to identify a No-Observed-Adverse-Effect Level (NOAEL).

SpeciesDurationKey FindingsNOAELSource(s)
Rat14 DaysAt high doses: stereotype behavior, increased and violent physical activity, excessive sensitivity.0.006 mg/kg/day[12][13]
Table 2: Repeat-Dose Toxicity Highlights for Trihexyphenidyl

The adverse effects observed are consistent with an exaggeration of the drug's primary pharmacological activity (pharmacodynamic toxicity).[12]

A critical gap in the publicly available safety data for Trihexyphenidyl is the lack of formal genotoxicity and carcinogenicity studies.[15] Modern drug development mandates a comprehensive assessment of a drug's potential to cause DNA mutations or cancer.

  • Genotoxicity: A standard battery of tests is required, including:

    • An in vitro bacterial reverse mutation assay (Ames test).

    • An in vitro cytogenetic assay (e.g., chromosomal aberration) in mammalian cells.

    • An in vivo genotoxicity assay (e.g., micronucleus test) in rodents.

  • Carcinogenicity: These are long-term studies (typically 2 years) conducted in two rodent species to evaluate the tumor-forming potential of a drug.

The absence of this data for Trihexyphenidyl means its mutagenic and carcinogenic potential has not been formally characterized according to modern standards.

cluster_geno Standard Genotoxicity Testing Battery Ames Ames Test (Bacterial Gene Mutation) Chromo In Vitro Chromosomal Aberration (Mammalian Cells) Result Weight of Evidence Assessment for Genotoxic Potential Ames->Result Micro In Vivo Micronucleus (Rodent Hematopoietic Cells) Chromo->Result Micro->Result

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profile &amp; Hazard Assessment

Comprehensive Standard Operating Procedure: Handling, Decontamination, and Disposal of Elantrine As drug development professionals and laboratory scientists, we frequently handle potent research chemicals that require st...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Standard Operating Procedure: Handling, Decontamination, and Disposal of Elantrine

As drug development professionals and laboratory scientists, we frequently handle potent research chemicals that require stringent lifecycle management. Understanding the why behind our safety protocols is just as critical as the steps themselves. We do not simply follow instructions; we engineer safety through chemical logic.

(CAS 1232-85-5), also known by synonyms such as Fantrine or RMI 80029[1], is an strictly designated for research use[2]. Originally investigated for the treatment of parkinsonism[2] and [3], its potent muscarinic receptor antagonism means that inadvertent exposure or environmental release poses significant pharmacological risks. This guide outlines the definitive operational and disposal methodologies for Elantrine, ensuring both laboratory safety and strict regulatory compliance.

Designing a robust disposal strategy begins with analyzing the molecule's physical properties. Elantrine’s lipophilic nature and structural stability dictate our choice of solvents for both experimental preparation and subsequent decontamination workflows.

Table 1: Physicochemical Properties of Elantrine

PropertyValueOperational Implication
IUPAC Name N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine[4]Indicates a stable tricyclic-like azepine core that strongly resists mild hydrolysis.
CAS Number 1232-85-5[2]Mandatory identifier for Environmental Health and Safety (EHS) waste manifesting.
Molecular Formula C20​H24​N2​ [5]High nitrogen content necessitates NOx​ scrubbers during high-temperature incineration.
Molecular Weight 292.43 g/mol [2]Critical for calculating precise molarities in stock solutions to prevent over-concentration.
Storage 0 - 4 °C (Short-term) / -20 °C (Long-term)[2]Requires temperature-controlled staging prior to final disposal to prevent volatile degradation.
Solubility Soluble in DMSO, Methanol, EthanolDictates the selection of organic solvents for spill decontamination and liquid waste segregation.

Mechanism of Action & The Causality of Strict Disposal

Why do we mandate high-temperature incineration rather than simple chemical neutralization (e.g., bleach treatment) for Elantrine?

Elantrine acts as a competitive antagonist at muscarinic acetylcholine receptors. Because its azepine core is highly stable, standard benchtop neutralization is ineffective. If improperly disposed of via aqueous drain systems, Elantrine retains its biological activity and can severely disrupt parasympathetic signaling in aquatic ecosystems. Complete molecular destruction via thermal incineration is the only scientifically sound disposal route.

Mechanism E Elantrine (CAS 1232-85-5) M Muscarinic Acetylcholine Receptors (mAChRs) E->M High Affinity Binding B Competitive Blockade M->B Prevents ACh Binding R Environmental Toxicity (Aquatic Disruption) B->R Unregulated Disposal

Diagram: Elantrine pharmacological mechanism highlighting the environmental toxicity risk.

Operational Handling & Spill Management

Every protocol executed in the lab must be a self-validating system —meaning the procedure itself contains a built-in check to confirm success before moving to the next step.

Protocol A: Spill Decontamination (Self-Validating)

Never sweep dry Elantrine powder, as this generates highly toxic inhalable aerosols.

  • Containment: Immediately cover the spilled powder with absorbent laboratory pads.

  • Solvent Trapping: Carefully wet the pads with Methanol.

    • Causality: Methanol rapidly solvates the lipophilic powder, trapping it within the pad's matrix and entirely eliminating the aerosolization risk.

  • Removal: Using appropriate PPE (nitrile gloves, lab coat, safety goggles), transfer the soaked pads into a dedicated solid hazardous waste container.

  • Validation Check: Perform a secondary wipe of the surface using a fresh Kimwipe lightly dampened with Methanol. Once the solvent evaporates, the surface must feel completely smooth. If any tactile "tackiness" remains (a hallmark of residual organic amines), the decontamination has failed. Repeat the solvent wipe until the surface is entirely smooth.

Comprehensive Disposal Procedures

Elantrine waste must be rigorously segregated to ensure compatibility with downstream destruction facilities.

Protocol B: Waste Segregation and Manifesting
  • Solid Waste Segregation:

    • Action: Collect all contaminated consumables (weigh boats, pipette tips, Kimwipes, empty reagent vials) in a puncture-resistant container lined with a hazardous waste bag.

    • Validation Check: Inspect the bag for any free-flowing liquids. Solid waste containers must contain zero free liquids to comply with transportation regulations.

    • Labeling: Explicitly label as "Hazardous Solid Waste - Contains Toxic Anticholinergic (Elantrine, CAS 1232-85-5)".

  • Liquid Waste Segregation:

    • Action: Collect all Elantrine-containing solutions in a chemically compatible, high-density polyethylene (HDPE) waste carboy.

    • Causality (Solvent Segregation): You must segregate halogenated from non-halogenated liquid waste. If Elantrine was dissolved in DMSO or Methanol, it belongs in the Non-Halogenated waste stream. Mixing these with halogenated solvents alters the thermodynamics of the incinerator and drastically increases institutional disposal costs.

    • Validation Check: Hold the transfer vessel against a light source before pouring it into the carboy. The solution must be optically clear. If undissolved Elantrine particulates are visible, add more solvent and vortex. Transferring particulates into a waste carboy creates concentrated hazard zones that complicate liquid-injection incineration.

  • Final EHS Transfer:

    • Ensure the waste manifest explicitly notes the presence of a nitrogenous organic compound . This alerts the disposal facility to activate NOx​ scrubbing protocols during the >1000∘C incineration process.

Disposal Gen Elantrine Waste Generation Solid Solid Waste (Tips, Vials, Wipes) Gen->Solid Consumables Liquid Liquid Waste (Solvent Solutions) Gen->Liquid Solutions Incinerator High-Temp Incineration (>1000°C + NOx Scrubbers) Solid->Incinerator Direct Transfer Segregation Solvent Segregation (Non-Halogenated) Liquid->Segregation Verify Compatibility Segregation->Incinerator Liquid Injection

Diagram: Elantrine waste segregation and high-temperature incineration workflow.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 14690, Elantrine". Available at:[Link]

  • Japan Science and Technology Agency (J-GLOBAL). "Fantrine | Chemical Substance Information". Available at:[Link]

  • Cochrane Database of Systematic Reviews / NIH. "Anticholinergic medication for antipsychotic‐induced tardive dyskinesia". Available at:[Link]

Sources

Handling

Personal protective equipment for handling ELANTRINE

As a Senior Application Scientist, I approach the handling of Active Pharmaceutical Ingredients (APIs) not merely as a regulatory compliance exercise, but as a mechanistic necessity. Elantrine (CAS# 1232-85-5) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of Active Pharmaceutical Ingredients (APIs) not merely as a regulatory compliance exercise, but as a mechanistic necessity. Elantrine (CAS# 1232-85-5) is a highly potent active pharmaceutical ingredient (HPAPI) historically investigated for the treatment of Parkinsonism[1].

Because Elantrine acts as a potent muscarinic receptor antagonist, even microgram-level occupational exposures can trigger an acute anticholinergic toxidrome[2]. To ensure laboratory safety, we must design a self-validating personal protective equipment (PPE) and operational strategy grounded in the molecule's specific physicochemical and pharmacodynamic profile.

The Mechanistic Rationale for Elantrine PPE

We do not select PPE arbitrarily; every barrier is chosen to disrupt a specific mechanism of exposure:

  • Inhalation Risk: Elantrine is typically synthesized and handled as a dry powder (free base or dicylohexylsulfamate salt)[3]. Aerosolized micro-particles can easily bypass upper airway defenses. Therefore, handling requires Occupational Exposure Band (OEB) 3 or 4 level controls, mandating Powered Air-Purifying Respirators (PAPR)[4].

  • Dermal Risk: With a molecular weight of 292.43 g/mol [1], Elantrine is well below the 500 Da threshold. This small size enables rapid penetration through the stratum corneum, especially when solubilized in laboratory vehicles like DMSO or ethanol. Standard latex is insufficient; impermeable nitrile barriers are required.

  • Ocular Risk: Direct ocular exposure to anticholinergic dust paralyzes the ciliary muscle and iris sphincter, causing profound, long-lasting mydriasis (pupil dilation) and blurred vision[2]. Standard safety glasses with side shields are inadequate against airborne API dust; fully sealed goggles or PAPR hoods are mandatory.

  • Systemic Toxicity: Systemic absorption triggers the classic anticholinergic toxidrome, clinically memorized as "red as a beet, dry as a bone, blind as a bat, mad as a hatter, hot as a hare"[5].

Quantitative Risk Assessment & PPE Specifications

The following table summarizes the quantitative data driving our containment strategy and PPE selection:

ParameterValue / SpecificationOperational Causality & Safety Implication
Molecular Weight 292.43 g/mol [1]<500 Da enables transdermal absorption; requires chemical-resistant nitrile barriers.
Exposure Limit OEB 4 (Estimated, <10 µg/m³)[6]High potency dictates closed-system transfer or Ventilated Balance Enclosures (VBE)[6].
Respiratory PPE TH3 PAPR with Full Hood[4]Protects against airborne API dust during powder manipulation; provides a 1000x protection factor.
Hand Protection Double Nitrile Gloves (Taped)[4]Prevents solvent-mediated API permeation; inner glove remains clean during doffing.
Body Protection Tyvek/Tychem Coveralls (Cat III)[4]Prevents particulate accumulation on street clothes and subsequent secondary exposure.

Elantrine Exposure & Intervention Pathway

G Elantrine Elantrine API (Dust/Aerosol) Inhalation Inhalation Route Elantrine->Inhalation Dermal Dermal Absorption Elantrine->Dermal Ocular Ocular Exposure Elantrine->Ocular PAPR PAPR / HEPA Filter Inhalation->PAPR Blocked by Gloves Double Nitrile Gloves Dermal->Gloves Blocked by Goggles Sealed Safety Goggles Ocular->Goggles Blocked by Muscarinic Muscarinic Receptor Blockade PAPR->Muscarinic If breached Gloves->Muscarinic If breached Goggles->Muscarinic If breached Toxidrome Anticholinergic Toxidrome Muscarinic->Toxidrome Induces

Elantrine Exposure Pathways, Biological Targets, and PPE Interventions.

Step-by-Step Operational & Disposal Workflow

A robust protocol must be a self-validating system. The following methodology incorporates physical verification steps at every phase of handling to ensure absolute containment.

Phase 1: Gowning and Pre-Operation Verification
  • Inspect PPE Integrity: Check the PAPR battery life and airflow indicator. Verify that the HEPA filters are certified, within their expiration date, and seated correctly.

  • Base Layering: Don a disposable Category III chemical-resistant coverall over standard laboratory scrubs[4].

  • First Glove Layer: Don the inner pair of extended-cuff nitrile gloves. Use chemically resistant tape to seal the cuffs to the sleeves of the coverall, eliminating skin exposure gaps[4].

  • Respiratory & Head Gear: Don the PAPR hood. Ensure the inner neck seal is tucked into the coverall and the outer shroud falls flush over the shoulders.

  • Outer Glove Layer: Don a second pair of contrasting-color nitrile gloves. (Self-Validation: Contrasting colors immediately highlight micro-tears or punctures during operation).

Phase 2: Elantrine Weighing and Solubilization
  • Engineering Controls: All dry powder manipulation must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated potent powder isolator[6].

  • Anti-Static Neutralization: Elantrine powder can hold a static charge, causing it to "jump" and aerosolize upon opening. Use an anti-static bar or zero-ion generator inside the enclosure for 30 seconds before opening the API container.

  • Weighing: Use a dedicated, grounded micro-spatula. Weigh the Elantrine directly into a pre-tared, sealable volumetric flask rather than an open weigh boat to minimize transfer aerosolization.

  • Solubilization in Containment: Add the primary solvent (e.g., DMSO) to the flask inside the isolator. Seal the flask before removing it from the engineering control. Note: Once in solution, the aerosolization risk drops, but the dermal penetration risk exponentially increases.

Phase 3: Spill Response & Decontamination
  • Immediate Isolation: In the event of a dry Elantrine spill, do NOT sweep or brush. Mechanical agitation aerosolizes the HPAPI.

  • Wet Wiping: Gently cover the spill with absorbent pads soaked in a surfactant-based solvent (e.g., soapy water or a specialized API-degrading solution) to suppress dust generation.

  • Sequential Cleaning: Wipe from the perimeter inward to prevent spreading. Dispose of all pads in a dedicated, biohazard-labeled HPAPI waste receptacle.

  • Verification: Swab the decontaminated area for analytical verification (e.g., via HPLC/UV) to confirm the removal of Elantrine residues down to safe baseline limits[6].

References

  • MedKoo Biosciences. "Elantrine | anticholinergic | CAS#1232-85-5". MedKoo.
  • 3M. "Pharmaceutical industry best practice." 3M Science.
  • Medscape.
  • StatPearls - NCBI Bookshelf. "Anticholinergic Toxicity".
  • Pharmaceutical Technology. "The rules on HPAPI containment in high potent manufacturing". Verdict Media.

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